Pyridine-2,6-dicarbonitrile
説明
Structure
3D Structure
特性
IUPAC Name |
pyridine-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMXMIWHVZGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1035912-58-3 | |
| Record name | 2,6-Pyridinedicarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50183130 | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-33-6 | |
| Record name | 2,6-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6): Synthesis, Reactions, and Applications
This technical guide provides a comprehensive overview of pyridine-2,6-dicarbonitrile, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and materials science. This document delves into its fundamental properties, synthesis, key chemical transformations, and practical applications, with an emphasis on the scientific principles that underpin its utility.
Introduction: The Strategic Importance of this compound
This compound, also known as 2,6-dicyanopyridine, is a highly versatile organic intermediate.[1] Its rigid, planar pyridine core, functionalized with two electron-withdrawing nitrile groups, imparts a unique reactivity profile that makes it an invaluable precursor in the synthesis of a wide array of complex molecules.[1] The strategic placement of the nitrile groups at the 2 and 6 positions allows for their participation in a variety of chemical transformations, including cyclizations, condensations, and reductions, opening avenues to novel ligands, macrocycles, and pharmacologically active compounds.[1][2] This guide will explore the essential technical aspects of this compound, providing both foundational knowledge and practical, field-proven insights.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2893-33-6 | [3] |
| Molecular Formula | C₇H₃N₃ | [4] |
| Molecular Weight | 129.12 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 123-127 °C | |
| Boiling Point | 290.0 ± 20.0 °C (Predicted) | [2] |
| Solubility | Soluble in many organic solvents such as DMSO and DMF. | [2] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is simple due to the molecule's symmetry. It typically shows a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3 and 5-positions. The exact chemical shifts can vary slightly depending on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the carbon atoms of the pyridine ring and the nitrile groups. The carbons attached to the nitrile groups (C2 and C6) will appear at a characteristic downfield shift. The nitrile carbons themselves will also be observable.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the range of 2230-2250 cm⁻¹. Other significant peaks include those for C=N and C=C stretching of the pyridine ring.
-
MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 129, corresponding to the molecular weight of the compound.[5] Fragmentation patterns can provide further structural confirmation.
Synthesis of this compound: A Validated Protocol
While several synthetic routes to this compound exist, a common and reliable method involves the dehydration of pyridine-2,6-dicarboxamide, which is itself derived from pyridine-2,6-dicarboxylic acid. The following protocol details a robust procedure.
Diagram: Synthetic Pathway
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic Acid
This protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected yields and purity confirms the efficacy of the procedure.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia (aqueous solution)
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of Pyridine-2,6-dicarboxamide
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridine-2,6-dicarboxylic acid in a suitable solvent like DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of pyridine-2,6-dicarbonyl dichloride. The choice of chlorinating agent is critical; oxalyl chloride often provides cleaner reactions with gaseous byproducts.
-
Amidation: Cool the reaction mixture to 0 °C and slowly add an excess of concentrated aqueous ammonia. A precipitate of pyridine-2,6-dicarboxamide will form.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The purity can be checked by melting point and NMR spectroscopy.
Step 2: Dehydration to this compound
-
Reaction Setup: In a dry round-bottom flask, combine the synthesized pyridine-2,6-dicarboxamide with a dehydrating agent such as phosphorus pentoxide or phosphorus oxychloride. The ratio of the amide to the dehydrating agent is crucial for complete conversion.
-
Dehydration Reaction: Gently heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The crude this compound will precipitate. Filter the solid, wash thoroughly with water to remove any remaining acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Key Chemical Reactions and Applications in Drug Development
The dinitrile functionality of this compound is the cornerstone of its synthetic utility, enabling a diverse range of chemical transformations.
Diagram: Key Reactions of this compound
Caption: Key reactions of this compound.
-
Cyclization Reactions: The nitrile groups are excellent electrophiles for [3+2] cycloaddition reactions. A prominent example is the reaction with sodium azide to form tetrazole rings, leading to the synthesis of bis(tetrazolyl)pyridine derivatives, which are important components in coordination chemistry and materials science.[2]
-
Condensation Reactions: this compound readily undergoes condensation with nucleophiles like hydroxylamine to form bis(amidoximes).[2] These derivatives have applications as chelating agents for metal ions.
-
Reduction to Amines: The nitrile groups can be reduced to primary amines using various reducing agents, most commonly through catalytic hydrogenation. The resulting 2,6-bis(aminomethyl)pyridine is a valuable building block for the synthesis of ligands and polyamides.
Application Highlight: Synthesis of a Tridentate Ligand Precursor
The synthesis of pyridine-based tridentate ligands is a significant application of this compound, crucial for the development of catalysts and metal-organic frameworks (MOFs).[1]
Experimental Protocol: Synthesis of 2,6-Bis(1H-tetrazol-5-yl)pyridine
This protocol outlines the synthesis of a key precursor for tridentate ligands.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq), sodium azide (2.2 eq), and ammonium chloride (2.2 eq) in anhydrous DMF. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water with vigorous stirring.
-
Acidification and Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. A white precipitate of 2,6-bis(1H-tetrazol-5-yl)pyridine will form.
-
Purification: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum. The product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.
Safety and Handling
This compound is a toxic and irritant compound. It is crucial to handle it with appropriate safety precautions.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin, eye, and respiratory irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast array of functional molecules. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for researchers in drug discovery, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with the aim of empowering scientists to leverage its full potential in their research endeavors.
References
- 1. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridine-2,6-dicarbonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,6-dicarbonitrile, also known as 2,6-dicyanopyridine, is a significant heterocyclic organic compound featuring a pyridine ring substituted with two nitrile groups at the 2 and 6 positions. Its unique electronic and structural characteristics make it a versatile building block in various fields of chemical science. This guide provides a comprehensive overview of its molecular structure, chemical formula, key properties, synthesis, and applications, with a focus on providing practical insights for researchers in drug discovery and materials science. The strategic placement of the electron-withdrawing nitrile groups on the pyridine core profoundly influences its reactivity, making it an important precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes[1].
Molecular Formula and Structure
The chemical formula for this compound is C₇H₃N₃ [1][2][3][4]. The molecule consists of a central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Two cyano (-C≡N) groups are attached to the carbon atoms at positions 2 and 6 of this ring.
The structure of this compound is characterized by a planar pyridine ring due to the sp² hybridization of the carbon and nitrogen atoms within the ring. The nitrile groups are linear, with the carbon and nitrogen atoms of the cyano moiety being sp hybridized. The electron-withdrawing nature of the nitrile groups significantly impacts the electron density distribution within the pyridine ring, influencing its chemical reactivity.
dot graph "Pyridine_2_6_dicarbonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Molecular structure of this compound.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃ | [1][2][3][4] |
| Molecular Weight | 129.12 g/mol | [2][4][5] |
| CAS Number | 2893-33-6 | [1][3] |
| Appearance | White to off-white solid/powder | [1][4][5] |
| Melting Point | 123-127 °C | [4] |
| Solubility | Insoluble in water | [5] |
| SMILES | N#CC1=NC(C#N)=CC=C1 | [2] |
| InChI Key | XNPMXMIWHVZGMJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the dehydration of pyridine-2,6-dicarboxamide. The starting material, pyridine-2,6-dicarboxylic acid, is first converted to the corresponding diacyl chloride, which is then reacted with an amine to form the dicarboxamide. Subsequent dehydration yields the desired dinitrile.
Experimental Protocol: Synthesis from Pyridine-2,6-dicarboxylic Acid
This protocol outlines a two-step process for the synthesis of this compound starting from Pyridine-2,6-dicarboxylic acid.
Step 1: Synthesis of Pyridine-2,6-dicarboxamide
-
Preparation of Acyl Chloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently reflux the mixture until the solid has completely dissolved and the evolution of gas (HCl and SO₂) has ceased.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude pyridine-2,6-dicarbonyl dichloride in a suitable anhydrous solvent (e.g., THF or DCM).
-
Amine Addition: Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Isolation: Collect the precipitated pyridine-2,6-dicarboxamide by filtration, wash with cold water, and dry under vacuum.
Step 2: Dehydration of Pyridine-2,6-dicarboxamide to this compound
-
Reaction Setup: In a dry flask, mix the synthesized pyridine-2,6-dicarboxamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).
-
Dehydration: Heat the mixture under anhydrous conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction mixture by carefully adding it to ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Applications
The chemistry of this compound is dominated by the reactivity of the nitrile groups and the influence of these groups on the pyridine ring.
-
Nucleophilic Addition to Nitrile Groups: The carbon atoms of the nitrile groups are electrophilic and susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives. For instance, reaction with sodium azide can lead to the formation of tetrazole rings, which are important pharmacophores. Similarly, condensation with hydroxylamine yields amidoximes[3].
-
Building Block in Synthesis: Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a wide range of compounds. It is used in the preparation of:
-
Pharmaceuticals: The pyridine scaffold is a common feature in many drug molecules, and this dinitrile provides a convenient entry point for the construction of complex active pharmaceutical ingredients (APIs).
-
Ligands for Coordination Chemistry: The nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups can act as coordination sites for metal ions. This property makes it a precursor for the synthesis of polydentate ligands used in catalysis and materials science.
-
Functional Materials: Its derivatives have been explored for applications in light-emitting materials, highlighting its potential in the field of electronics and photonics.
-
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the nitrile groups.
-
Spectroscopic data for this compound is available in databases such as NMRShiftDB[1].
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic strong absorption band for the C≡N stretching vibration of the nitrile groups, typically in the region of 2220-2260 cm⁻¹. Vibrations associated with the aromatic pyridine ring will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center[1].
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with a rich chemistry and a wide range of applications. Its well-defined molecular structure and predictable reactivity make it an essential tool for synthetic chemists in academia and industry. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for leveraging its full potential in the development of new pharmaceuticals, functional materials, and other valuable chemical entities.
References
Synthesis Pathways for Pyridine-2,6-dicarbonitrile: An In-depth Technical Guide
Introduction
Pyridine-2,6-dicarbonitrile, also known as 2,6-dicyanopyridine, is a pivotal heterocyclic organic compound with the chemical formula C₇H₃N₃.[1] Its unique molecular structure, featuring a pyridine ring substituted with two nitrile groups at the 2 and 6 positions, renders it a highly versatile building block in organic synthesis.[2] The electron-withdrawing nature of the nitrile groups significantly influences the reactivity of the pyridine ring, making it an essential precursor for a wide array of complex molecules. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, offering detailed protocols, mechanistic insights, and comparative data to aid researchers and professionals in drug development and materials science. The applications of this compound are extensive, ranging from the synthesis of pharmaceutical intermediates and tridentate ligands for catalysis to the development of novel light-emitting materials.[2]
I. Synthesis from 2,6-Disubstituted Pyridines
A prevalent and economically viable approach to synthesizing this compound involves the modification of readily available 2,6-disubstituted pyridines. The choice of starting material and the subsequent reaction sequence are critical in determining the overall efficiency and scalability of the synthesis.
A. Ammoxidation of 2,6-Lutidine
One of the most direct industrial methods for the synthesis of this compound is the vapor-phase ammoxidation of 2,6-lutidine (2,6-dimethylpyridine). This process involves the reaction of 2,6-lutidine with ammonia and an oxidizing agent, typically oxygen or air, at elevated temperatures over a solid catalyst.
Reaction Mechanism: The ammoxidation of 2,6-lutidine is a complex catalytic process. The proposed mechanism involves the initial oxidation of the methyl groups to form pyridine-2,6-dicarbaldehyde. This intermediate then reacts with ammonia to form the corresponding diimine, which is subsequently dehydrogenated to yield this compound. The catalyst, often a mixture of metal oxides (e.g., V₂O₅, MoO₃, Fe₂O₃) on a support like Al₂O₃ or SiO₂, plays a crucial role in facilitating these transformations by providing active sites for both oxidation and ammonolysis.
Experimental Protocol:
A typical laboratory-scale setup involves a fixed-bed reactor packed with the catalyst. A gaseous mixture of 2,6-lutidine, ammonia, and air is passed through the heated reactor.
-
Catalyst Preparation: A vanadium-molybdenum oxide catalyst can be prepared by impregnating a silica gel support with an aqueous solution of ammonium metavanadate and ammonium molybdate, followed by drying and calcination at high temperatures.
-
Reaction Conditions: The reactor is heated to a temperature range of 350-450 °C. The feed gas composition is typically in the molar ratio of 2,6-lutidine:NH₃:O₂ of 1:3-10:15-30.
-
Product Collection and Purification: The reactor effluent is cooled to condense the products. The crude product is then purified by recrystallization or sublimation to afford pure this compound.
Data Summary:
| Catalyst | Temperature (°C) | Yield (%) | Reference |
| V₂O₅-MoO₃/Al₂O₃ | 400 | ~85 | --INVALID-LINK-- |
| Fe₂O₃-Cr₂O₃/SiO₂ | 420 | ~80 | --INVALID-LINK-- |
B. Dehydration of Pyridine-2,6-dicarboxamide
Another established route involves the dehydration of Pyridine-2,6-dicarboxamide. This method is particularly useful when starting from pyridine-2,6-dicarboxylic acid or its derivatives.
Reaction Mechanism: The dehydration of amides to nitriles is a classic organic transformation. The reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The mechanism involves the activation of the amide carbonyl oxygen by the dehydrating agent, followed by an elimination reaction to form the nitrile and a byproduct.
Experimental Protocol:
-
Preparation of Pyridine-2,6-dicarboxamide: Pyridine-2,6-dicarboxylic acid is first converted to its corresponding diacyl chloride using a chlorinating agent like thionyl chloride.[3] The diacyl chloride is then reacted with excess ammonia to yield Pyridine-2,6-dicarboxamide.
-
Dehydration Step: Pyridine-2,6-dicarboxamide is mixed with a dehydrating agent, such as phosphorus pentoxide, in an inert solvent like toluene or xylene. The mixture is heated under reflux until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled and quenched with water or a base. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography or recrystallization.
Data Summary:
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| P₂O₅ | Toluene | 110 | >90 | --INVALID-LINK-- |
| SOCl₂ | Dichloromethane | 40 | ~85 | --INVALID-LINK-- |
II. Synthesis from Halogenated Pyridines
The cyanation of 2,6-dihalopyridines provides a direct and efficient pathway to this compound. This method is particularly advantageous due to the commercial availability of various dihalopyridines.
A. Cyanation of 2,6-Dichloropyridine or 2,6-Dibromopyridine
The nucleophilic substitution of halogens with a cyanide source is a widely employed strategy. Copper(I) cyanide (CuCN) is a common reagent for this transformation, often referred to as the Rosenmund-von Braun reaction. Palladium-catalyzed cyanation reactions have also emerged as powerful alternatives.
Reaction Mechanism:
-
Rosenmund-von Braun Reaction: This reaction typically proceeds through a nucleophilic aromatic substitution mechanism. The reaction is often carried out in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures. The use of a stoichiometric amount of CuCN is generally required.
-
Palladium-Catalyzed Cyanation: This method involves a catalytic cycle with a palladium(0) complex. The cycle typically includes oxidative addition of the dihalopyridine to the Pd(0) catalyst, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂) and reductive elimination to yield the dinitrile and regenerate the Pd(0) catalyst.[4]
Experimental Protocol (Palladium-Catalyzed Cyanation):
-
Reaction Setup: A mixture of 2,6-dibromopyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as Pd(PPh₃)₄, and a solvent like DMF is placed in a reaction vessel.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and filtered. The filtrate is washed with aqueous solutions to remove inorganic salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary:
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuCN | - | DMF | 150 | ~70-80 | --INVALID-LINK-- |
| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 100 | >90 | --INVALID-LINK-- |
III. Visualization of Synthesis Pathways
The following diagrams illustrate the key synthetic routes to this compound.
Caption: Major synthetic routes to this compound.
IV. Conclusion
The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and considerations. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The ammoxidation of 2,6-lutidine is a highly efficient method suitable for large-scale industrial production. For laboratory-scale synthesis, the dehydration of Pyridine-2,6-dicarboxamide and the cyanation of 2,6-dihalopyridines offer reliable and high-yielding alternatives. The continuous development of new catalytic systems, particularly in the field of palladium-catalyzed cross-coupling reactions, is expected to further enhance the efficiency and scope of this compound synthesis.
References
literature review on Pyridine-2,6-dicarbonitrile chemistry
An In-Depth Technical Guide to the Chemistry of Pyridine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2,6-dicyanopyridine, is a versatile heterocyclic building block that has garnered significant attention across various chemical disciplines. Its unique electronic properties, stemming from the electron-withdrawing nitrile groups and the pyridine nitrogen, render it a valuable precursor for a wide array of functional molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in coordination chemistry, materials science, and drug discovery. We delve into the causality behind its reactivity patterns and present field-proven experimental protocols to empower researchers in harnessing the full potential of this remarkable scaffold.
Introduction: The Strategic Importance of this compound
This compound (Pydic-CN) is a crystalline solid with the molecular formula C₇H₃N₃.[1][2] Its structure is characterized by a central pyridine ring symmetrically substituted at the 2 and 6 positions with nitrile (-C≡N) groups. This arrangement is not merely incidental; it is the key to the molecule's diverse and valuable chemistry.
The pyridine nitrogen atom acts as a weak base and a coordination site for metals, while the two nitrile groups are potent electron-withdrawing moieties. This electronic push-pull dynamic profoundly influences the reactivity of both the nitrile functionalities and the pyridine ring itself. The nitrile groups are susceptible to a range of transformations, including nucleophilic additions and cycloadditions, serving as gateways to more complex heterocyclic systems.[3] Concurrently, the electron-deficient nature of the pyridine ring makes it amenable to nucleophilic aromatic substitution, a reaction class less common for simpler pyridine systems.[4][5]
This confluence of reactivity makes Pydic-CN a strategically important intermediate for:
-
Ligand Synthesis: It is a foundational precursor for tridentate ligands that are crucial in catalysis and coordination chemistry.[3]
-
Pharmaceutical Scaffolds: The pyridine core is a "privileged scaffold" in medicinal chemistry, and derivatives of Pydic-CN have shown promise in areas such as prion disease therapeutics.[6][7]
-
Advanced Materials: Its derivatives are explored for applications in light-emitting elements and functional polymers, leveraging their unique electronic and optical properties.[3]
This guide will systematically explore the chemical landscape of this compound, providing both foundational knowledge and practical, actionable protocols.
Caption: Structure of this compound.
Synthesis of this compound
The accessibility of a chemical building block is paramount to its widespread use. This compound can be synthesized from readily available starting materials. A common and effective laboratory-scale synthesis involves the dehydration of pyridine-2,6-dicarboxamide, which itself is derived from pyridine-2,6-dicarboxylic acid.
A more direct, albeit harsher, method involves the direct conversion of pyridine-2,6-dicarboxylic acid using reagents like phosphorus pentachloride in liquid ammonia and acetonitrile.[2] The choice of synthetic route often depends on the desired scale, available reagents, and tolerance for stringent reaction conditions.
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Key Transformations
The chemistry of this compound is a tale of two reactive sites: the nitrile groups and the pyridine ring.
Reactions of the Nitrile Groups
The electron-deficient nature of the pyridine ring enhances the electrophilicity of the nitrile carbons, making them prime targets for nucleophiles.
The [3+2] cycloaddition of azides with nitriles is a powerful method for constructing tetrazole rings. This compound can react with sources of azide, such as sodium azide with an ammonium salt, to form bis(tetrazolyl)pyridine derivatives.[8] These products are of significant interest as ligands and energetic materials.
-
Mechanistic Insight: The reaction proceeds via a concerted or stepwise pathway involving the nucleophilic attack of the azide ion on the nitrile carbon, followed by intramolecular cyclization. The use of a Lewis acid or an ammonium salt proton source facilitates the reaction by activating the nitrile group.
Nitrile groups readily undergo condensation with hydroxylamine to yield amidoximes.[3] This transformation is pivotal for creating derivatives with altered biological activities or for use as ligands capable of chelating metal ions. The resulting pyridine-2,6-bis(amidoxime) is a potent chelating agent.
-
Experimental Rationale: The reaction is typically carried out in a protic solvent like ethanol at room temperature. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic nitrile carbon. Subsequent proton transfers lead to the stable amidoxime product.
Enzymatic hydration of the nitrile groups offers a green and highly selective route to amides. For instance, nitrilases from microorganisms like Rhodococcus erythropolis can hydrate one or both nitrile groups to produce 6-cyanopyridine-2-carboxamide or pyridine-2,6-dicarboxamide, respectively.[9] The selectivity often depends on the reaction time and specific enzyme used.
Reactions of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
Unlike benzene, the pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The two nitrile groups in Pydic-CN strongly activate the ring for such attacks.
-
Regioselectivity Explained: Nucleophilic attack is overwhelmingly favored at the C4 (para) position.[4][10] When a nucleophile attacks at the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom.[4] This provides significant resonance stabilization that is not possible for an attack at the C3 (meta) position. While attack at the C2/C6 positions is also stabilized by the nitrogen, these positions are already substituted.
Caption: Nucleophilic aromatic substitution (SNAr) on Pydic-CN.
Coordination Chemistry: A Versatile Ligand Precursor
This compound is a stepping stone to a vast family of ligands. While the dinitrile itself can act as a simple N-donor ligand, its true value lies in the transformations of the nitrile groups into more potent coordinating moieties.
Derivatives such as pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarboxamides, and pyridine-2,6-dithiocarboxylic acid are powerful O,N,O or S,N,S pincer ligands.[11][12][13] These ligands form stable complexes with a wide range of transition metals and lanthanides, finding applications in catalysis, magnetic materials, and bioinorganic chemistry.
Applications in Research and Development
The versatile chemistry of this compound translates into a broad spectrum of applications.
| Application Area | Specific Use Case | Key Derivatives | References |
| Medicinal Chemistry | Anti-prion disease agents, antibacterial agents, kinase inhibitors. | 2-Amino-3,5-dicarbonitrile-6-thio-pyridines | [6][7] |
| New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors. | Pyridine-2,6-dithiocarboxylic acid metal complexes | [13] | |
| Materials Science | Synthesis of light-emitting elements for organic electronics. | Metal complexes, functional polymers | [3] |
| Precursors for nitrogen-containing macrocycles. | Bis(tetrazolyl)pyridines | [8][9] | |
| Coordination Chemistry | Precursor to O,N,O-pincer ligands for catalysis. | Pyridine-2,6-dicarboxylic acid esters | [11] |
| Synthesis of tridentate carbinamine ligands. | 2,6-bis(α-aminoisopropyl)pyridine | [8] |
Experimental Protocols
To bridge theory and practice, this section provides detailed, self-validating protocols for key transformations of this compound. These methods are adapted from peer-reviewed literature and represent standard, reliable procedures.
Protocol 1: Synthesis of 2,6-Bis(2H-tetrazol-5-yl)pyridine
This protocol describes the cycloaddition reaction to form a bis-tetrazole derivative, a valuable ligand and energetic material precursor.[8]
-
Rationale: This procedure uses sodium azide and ammonium chloride in DMF. Ammonium chloride acts as a proton source to facilitate the reaction, and DMF is an excellent polar aprotic solvent for this transformation. Heating is required to overcome the activation energy of the cycloaddition.
-
Materials:
-
This compound (2.57 g, 20 mmol)
-
Sodium azide (NaN₃) (2.86 g, 44 mmol)
-
Ammonium chloride (NH₄Cl) (2.35 g, 44 mmol)
-
Anhydrous Dimethylformamide (DMF) (60 mL)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.57 g), sodium azide (2.86 g), and ammonium chloride (2.35 g).
-
Add anhydrous DMF (60 mL) to the flask.
-
Heat the suspension with stirring in an oil bath at 110 °C for 10 hours. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
-
After 10 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of deionized water with stirring.
-
Acidify the aqueous solution to pH ~2 by the dropwise addition of 1M HCl. A white precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 60 °C overnight to yield 2,6-bis(2H-tetrazol-5-yl)pyridine.
-
Protocol 2: Synthesis of Pyridine-2,6-bis(amidoxime)
This protocol details the condensation reaction with hydroxylamine to form a bis(amidoxime), a potent metal chelator.[8]
-
Rationale: This reaction leverages the nucleophilicity of hydroxylamine towards the nitrile carbons. Using a 50 wt% aqueous solution of hydroxylamine is convenient and effective. Ethanol serves as a co-solvent to ensure homogeneity. The reaction proceeds efficiently at room temperature.
-
Materials:
-
This compound (258 mg, 2.0 mmol)
-
Hydroxylamine, 50 wt% in water (0.53 mL, ~8.0 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve this compound (258 mg) in ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.
-
To this solution, add the 50 wt% aqueous solution of hydroxylamine (0.53 mL) dropwise at room temperature.
-
Stir the resulting solution for 20 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the pure pyridine-2,6-bis(amidoxime).
-
Conclusion and Future Outlook
This compound is a testament to how strategic placement of functional groups can unlock a world of chemical potential. Its predictable reactivity, coupled with its utility as a precursor to high-value compounds, ensures its continued importance in synthetic chemistry. Future research will likely focus on expanding its applications in asymmetric catalysis through the design of novel chiral ligands derived from this scaffold, as well as in the development of next-generation functional materials with tailored electronic and photophysical properties. For drug development professionals, the pyridine dicarbonitrile framework remains a fertile ground for library synthesis and the discovery of new bioactive agents.
References
- 1. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 9. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]
- 12. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of Pyridine-2,6-dicarbonitrile
This guide provides a comprehensive analysis of the spectral data of Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6), a key heterocyclic dinitrile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] An understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural confirmation. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.
Introduction to this compound
This compound, with the molecular formula C₇H₃N₃ and a molecular weight of 129.12 g/mol , is a white to off-white crystalline solid.[1][3] Its structure, featuring a pyridine ring symmetrically substituted with two nitrile groups, dictates its unique chemical reactivity and spectral properties. The robust characterization of this molecule is the foundation for its application in complex organic syntheses.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is simple and characteristic due to the molecule's symmetry. The pyridine ring contains three chemically non-equivalent protons.
¹H NMR Spectral Data Summary:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Triplet | 1H | H-4 |
| ~7.9 | Doublet | 2H | H-3, H-5 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Interpretation and Causality:
The downfield chemical shifts of the aromatic protons are attributed to the deshielding effect of the electronegative nitrogen atom and the nitrile groups. The proton at the 4-position (H-4) appears as a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. The protons at the 3 and 5-positions (H-3, H-5) appear as a doublet due to coupling with the H-4 proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, this compound exhibits four distinct carbon signals.
¹³C NMR Spectral Data Summary:
| Chemical Shift (ppm) | Assignment |
| ~150 | C-2, C-6 |
| ~138 | C-4 |
| ~128 | C-3, C-5 |
| ~117 | -CN |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Interpretation and Causality:
The carbon atoms directly attached to the nitrogen (C-2 and C-6) are significantly deshielded and appear at the lowest field. The nitrile carbons (-CN) also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-5, and C-4) appear at intermediate chemical shifts.
Experimental Protocol for NMR Analysis
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Workflow for NMR Analysis:
Caption: A generalized workflow for NMR analysis of organic compounds.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation to obtain the frequency-domain spectrum. Apply phase and baseline corrections to obtain a clean spectrum.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum and identify the multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data Summary
The IR spectrum of this compound is dominated by the characteristic vibrations of the pyridine ring and the nitrile groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~800-700 | Strong | Aromatic C-H out-of-plane bend |
Note: These are typical ranges. The exact peak positions can be found in a recorded spectrum.
Interpretation and Causality:
The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of this band is a clear indicator of the nitrile functional groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the in-plane ring stretching vibrations of the pyridine moiety are observed in the 1600-1450 cm⁻¹ region. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending vibrations and are characteristic of the substitution pattern of the aromatic ring.
Experimental Protocol for IR Analysis
FTIR (Fourier Transform Infrared) spectroscopy is the standard method for obtaining an IR spectrum.
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to infrared radiation.
-
Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectral Data Summary
For this compound, the mass spectrum will show the molecular ion peak and several fragment ions.
| m/z | Relative Intensity | Assignment |
| 129 | High | [M]⁺ (Molecular Ion) |
| 103 | Medium | [M - CN]⁺ |
| 76 | Medium | [C₅H₂N]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method and energy.
Interpretation and Causality:
The molecular ion peak ([M]⁺) is expected at an m/z of 129, corresponding to the molecular weight of this compound.[4] The presence of a prominent molecular ion peak is indicative of a relatively stable molecule. Common fragmentation pathways for aromatic nitriles involve the loss of a cyano radical (•CN), leading to a fragment ion at m/z 103. Further fragmentation of the pyridine ring can lead to smaller charged species.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.
Workflow for Mass Spectrometry Analysis:
Caption: A simplified workflow for mass spectrometry analysis.
Step-by-Step Methodology (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Instrument Setup: The gas chromatograph (GC) is used to separate the analyte from any impurities before it enters the mass spectrometer. The mass spectrometer is operated under high vacuum.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion.
-
Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a signal proportional to their abundance is generated.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed experimental protocols provide a framework for obtaining reliable and high-quality spectral data.
References
Introduction: The Critical Role of Pyridine-2,6-dicarbonitrile in Modern Research
An In-Depth Technical Guide to the Commercial Suppliers of Pyridine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 2893-33-6), also known as 2,6-dicyanopyridine, is a pivotal heterocyclic building block in the landscape of chemical synthesis. Its unique electronic properties and versatile reactivity make it an indispensable precursor in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of a variety of therapeutic agents, including bis-tetrazoles and pyridine-based tridentate ligands.[2] The stringent quality requirements of these applications underscore the importance of sourcing high-purity this compound from reliable commercial suppliers. This guide provides an in-depth analysis of the commercial landscape for this critical reagent, offering a framework for supplier evaluation, best practices for procurement, and insights into the chemical's synthesis and potential impurities.
I. Decoding the Supplier Landscape: Key Evaluation Criteria
The selection of a chemical supplier extends beyond mere availability and price. For a reagent as critical as this compound, a multi-faceted evaluation is paramount to ensure the integrity and reproducibility of research and development efforts. Here, we dissect the essential criteria for qualifying a potential supplier.
A. Purity and Analytical Documentation: The Cornerstone of Quality
The purity of this compound is the most critical factor influencing its performance in sensitive applications. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) for each batch of the product.
What to look for in a Certificate of Analysis:
-
Purity Assay: The CoA should clearly state the purity of the compound, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Look for suppliers that provide a specific purity value (e.g., >98.0%(GC)) rather than a vague range.
-
Analytical Methods: The methods used for purity determination should be specified. Common techniques for related pyridine compounds include GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[3][4]
-
Spectroscopic Data: A comprehensive CoA may include spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the compound's identity.[2]
-
Lot-Specific Data: It is crucial to obtain a CoA that corresponds to the specific lot number of the product you are purchasing to ensure traceability and batch-to-batch consistency.[5]
B. Scalability and Manufacturing Capabilities
For researchers in drug development, the ability of a supplier to provide consistent quality from small-scale research quantities to large-scale manufacturing is a significant advantage. Inquire about a supplier's capacity for custom synthesis and bulk production.[6]
C. Regulatory Compliance and Quality Management
A supplier's adherence to international quality standards, such as ISO 9001, is a strong indicator of their commitment to quality management. For pharmaceutical applications, suppliers with experience in providing materials for GMP (Good Manufacturing Practice) environments are preferred.
II. A Comparative Analysis of Commercial Suppliers
The following table provides a summary of prominent commercial suppliers of this compound, compiled from publicly available data. This is not an exhaustive list but represents a selection of established suppliers catering to the research and pharmaceutical industries.
| Supplier | Typical Purity | Analytical Techniques Mentioned | Available Quantities | Link to Product Page |
| Sigma-Aldrich (Merck) | 97% | Not specified on product page, but CoA available | Grams | --INVALID-LINK--[7][8] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | GC, NMR | Grams to Kilograms | --INVALID-LINK--[6][9] |
| Fluorochem | Not specified | Not specified | Grams to Kilograms | --INVALID-LINK--[10] |
| Simson Pharma Limited | High Quality | Certificate of Analysis provided | Custom Synthesis | --INVALID-LINK--[11] |
| Oakwood Chemical | 99% | Not specified | Grams to Kilograms | --INVALID-LINK--[12] |
| AK Scientific, Inc. | 95% | Not specified | Grams to Kilograms | --INVALID-LINK--[13] |
| BLD Pharm | Not specified | NMR, HPLC, LC-MS, UPLC | Not specified | --INVALID-LINK--[2][3] |
| Santa Cruz Biotechnology | Not specified | Not specified | Grams | --INVALID-LINK--[5][14] |
III. Best Practices for Procurement: A Step-by-Step Workflow
A systematic approach to procurement can mitigate risks and ensure the acquisition of high-quality this compound.
Procurement Workflow
Caption: A streamlined workflow for the procurement of this compound.
-
Initial Supplier Screening: Identify a list of potential suppliers based on their product offerings and reputation in the scientific community.
-
Request Quotations and Documentation: Contact the shortlisted suppliers to request quotations, lead times, and, most importantly, a recent, lot-specific Certificate of Analysis.
-
Technical Evaluation of CoA: Scrutinize the CoA for purity, the analytical methods used, and the presence of any specified impurities.
-
Supplier Qualification: Assess the supplier's quality systems, manufacturing capabilities, and customer support.
-
Purchase Order and Receipt: Place the order and upon receipt, verify that the product information matches the purchase order and the CoA.
-
In-house Quality Control: As a final validation step, it is advisable to perform in-house analytical testing (e.g., NMR, melting point) to confirm the identity and purity of the received material.
IV. Understanding the Chemistry: Synthesis and Potential Impurities
A foundational understanding of the common synthetic routes to this compound can provide valuable insights into potential impurities that may be present in the commercial product. A prevalent method for its synthesis involves the ammoxidation of 2,6-lutidine.
Common Synthetic Pathway
Caption: A simplified representation of a common synthetic route to this compound and potential impurities.
Potential Impurities to Consider:
-
Starting Materials: Residual 2,6-lutidine.
-
Intermediates: Incomplete reaction may lead to the presence of 2-cyano-6-methylpyridine.
-
By-products: Over-oxidation or hydrolysis can result in the formation of pyridine-2,6-dicarboxylic acid or its mono-nitrile derivative.
The presence of these impurities can significantly impact the outcome of subsequent reactions. Therefore, it is essential to select a supplier that provides a high-purity product with a detailed CoA that ideally specifies the levels of any significant impurities.
V. Conclusion: A Strategic Approach to Sourcing
The procurement of this compound is a critical step in the research and development pipeline. By adopting a strategic and rigorous approach to supplier evaluation and qualification, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and success of their scientific endeavors. This guide provides a framework for making informed decisions when navigating the commercial landscape of this essential chemical building block.
References
- 1. 2,6-Pyridinedicarbonitrile, 97%+, COA, Certificate of Analysis, 2893-33-6, P 9321 [ottokemi.com]
- 2. 2893-33-6|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,6-Pyridinedicarbonitrile 97 2893-33-6 [sigmaaldrich.com]
- 8. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. osha.gov [osha.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. quora.com [quora.com]
- 12. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 13. Organic Synthesis Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes with Pyridine-2,6-dicarbonitrile
Introduction: The Versatility of Pyridine-2,6-dicarbonitrile in Coordination Chemistry
This compound (pydcn), a seemingly simple heterocyclic dinitrile, has emerged as a ligand of significant interest in the field of coordination chemistry. Its unique electronic and structural features offer a versatile platform for the design and synthesis of a wide array of metal complexes with tunable properties. The presence of a pyridine nitrogen atom and two nitrile functionalities at the 2 and 6 positions allows for diverse coordination modes, making it a valuable building block for researchers in materials science, catalysis, and drug development.
The pyridine nitrogen, with its sp2 hybridized lone pair of electrons, acts as a primary coordination site for a variety of metal ions.[1] The nitrile groups, while generally considered weakly coordinating ligands, can also engage in metal binding, leading to the formation of mono-, bi-, and polynuclear complexes.[2][3] This ability to bridge metal centers makes this compound a particularly attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] Furthermore, the reactivity of the nitrile groups allows for post-synthetic modification, opening avenues for the creation of more complex and functional materials.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of metal complexes with this compound. It delves into the underlying principles of the synthetic strategies, offers detailed, field-proven protocols, and outlines the essential characterization techniques.
Coordination Chemistry of this compound
The coordination behavior of this compound is dictated by the interplay between the pyridine nitrogen and the two nitrile groups. The pyridine nitrogen is a strong σ-donor, readily forming stable coordinate bonds with a wide range of transition metal ions.[1] The nitrile groups, on the other hand, are weaker donors and their coordination is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.[2]
The most common coordination mode involves the pyridine nitrogen acting as the sole donor, with the nitrile groups remaining uncoordinated. However, under appropriate conditions, one or both nitrile groups can coordinate to the same or different metal centers, leading to a variety of structural motifs. This versatility allows for the formation of discrete mononuclear complexes, as well as extended structures like coordination polymers.
Experimental Protocols: Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, with solution-based synthesis being the most common. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the outcome of the reaction and the nature of the final product.
Protocol 1: Synthesis of a Mononuclear Copper(II) Complex with this compound
This protocol describes a representative method for the synthesis of a mononuclear copper(II) complex, where the this compound ligand coordinates to the metal center primarily through its pyridine nitrogen.
Materials:
-
This compound (C₇H₃N₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (CH₃OH), analytical grade
-
Diethyl ether ((C₂H₅)₂O), analytical grade
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
-
Filter funnel and filter paper
Procedure:
-
Ligand Solution Preparation: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 129.1 mg (1.0 mmol) of this compound in 10 mL of warm methanol. Stir the solution until the ligand is completely dissolved. The use of an inert atmosphere is a good practice to prevent any potential side reactions, although for this specific synthesis, it is not strictly necessary.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 170.5 mg (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of methanol.
-
Reaction Mixture: Slowly add the copper(II) chloride solution to the stirring solution of this compound at room temperature. A color change is typically observed upon addition, indicating the formation of the complex.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 4 hours. During this time, a precipitate may form. If no precipitate forms, slowly add diethyl ether to the solution until a precipitate is observed. Diethyl ether is used as an anti-solvent to decrease the solubility of the complex and induce precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with small portions of cold methanol to remove any unreacted starting materials. Subsequently, wash the product with diethyl ether to facilitate drying.
-
Drying: Dry the resulting solid product under vacuum for several hours to obtain the final complex.
Expected Observations: The formation of a colored precipitate (typically blue or green for Cu(II) complexes) is indicative of complex formation.
Protocol 2: Solvothermal Synthesis of a Coordination Polymer with this compound and a Dicarboxylate Linker
This protocol outlines a general approach for the solvothermal synthesis of a coordination polymer, where this compound acts as a co-ligand alongside a dicarboxylate linker to form an extended network structure.
Materials:
-
This compound (C₇H₃N₃)
-
A suitable metal salt (e.g., Zinc(II) nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
A dicarboxylic acid linker (e.g., Terephthalic acid, C₈H₆O₄)
-
N,N-Dimethylformamide (DMF), analytical grade
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Reactant Mixture: In a 20 mL Teflon-lined autoclave, combine 64.5 mg (0.5 mmol) of this compound, 148.8 mg (0.5 mmol) of Zinc(II) nitrate hexahydrate, and 83.1 mg (0.5 mmol) of terephthalic acid.
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the autoclave. DMF is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C for 48 hours. The elevated temperature and pressure in the autoclave facilitate the formation of crystalline coordination polymers.
-
Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature slowly over several hours. Collect the crystalline product by filtration.
-
Washing and Drying: Wash the crystals with fresh DMF to remove any unreacted starting materials and then with a low-boiling solvent like ethanol or acetone. Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C).
Causality Behind Experimental Choices: The solvothermal method is chosen here as it often leads to the formation of highly crystalline products which are essential for structural determination by single-crystal X-ray diffraction. The choice of the dicarboxylate linker is crucial as it will dictate the dimensionality and topology of the resulting coordination polymer.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.
| Technique | Purpose | Expected Observations for this compound Complexes |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the metal ion. | A shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) upon coordination to the metal center. Changes in the pyridine ring vibration modes are also expected. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and/or charge transfer bands.[6] |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state. | Provides information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal packing.[7][8] |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex. | Provides information on the decomposition temperature of the complex and the presence of coordinated or lattice solvent molecules. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis of metal complexes with this compound.
Caption: Workflow for solution-based synthesis of a metal complex.
Caption: Workflow for solvothermal synthesis of a coordination polymer.
Applications and Future Perspectives
Metal complexes derived from this compound and its derivatives have shown promise in a variety of applications. The ability to tune the electronic and steric properties of the complexes by varying the metal ion and co-ligands makes them attractive candidates for:
-
Catalysis: The well-defined coordination environment around the metal center can be exploited for various catalytic transformations.
-
Materials Science: The formation of coordination polymers and MOFs opens up possibilities for applications in gas storage, separation, and sensing.[4]
-
Bioinorganic Chemistry and Drug Development: Some metal complexes have demonstrated interesting biological activities, including anticancer and antimicrobial properties.[9]
The continued exploration of the coordination chemistry of this compound is expected to yield novel materials with enhanced functionalities. Future research may focus on the synthesis of heterometallic complexes, the development of new post-synthetic modification strategies, and the investigation of the photophysical and magnetic properties of these materials.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sites.unimi.it [sites.unimi.it]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
The Synthetic Versatility of Pyridine-2,6-dicarbonitrile: A Guide to Applications and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
Pyridine-2,6-dicarbonitrile, a seemingly simple heterocyclic dinitrile, is a cornerstone in the edifice of modern organic synthesis.[1][2] Its unique electronic and structural features, characterized by a pyridine core flanked by two nitrile groups, render it a highly versatile precursor for a myriad of complex molecules.[1] The electron-withdrawing nature of the nitrile groups significantly influences the reactivity of the pyridine ring, making it amenable to a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Core Applications in Organic Synthesis
The synthetic utility of this compound is vast and can be broadly categorized into three major domains: the synthesis of nitrogen-containing heterocycles, the construction of sophisticated ligands for coordination chemistry, and the development of advanced materials.
Gateway to Complex N-Heterocycles for Pharmaceutical and Agrochemical Development
The dual nitrile functionalities of this compound serve as reactive handles for the construction of various nitrogen-containing ring systems, many of which are scaffolds for biologically active compounds.[1]
The [2+3] cycloaddition reaction of the nitrile groups with azides provides a direct route to 2,6-bis(tetrazolyl)pyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their ability to form stable complexes with metal ions and participate in the construction of macrocycles.[2][3]
Protocol 1: Synthesis of 2,6-Bis(1H-tetrazol-5-yl)pyridine [2]
This protocol outlines the synthesis of a key bis-tetrazole derivative, a versatile building block for more complex structures.
Reaction Scheme:
A schematic representation of the synthesis of 2,6-Bis(1H-tetrazol-5-yl)pyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 129.12 | 2.57 g | 20 mmol |
| Sodium Azide (NaN3) | 65.01 | 2.86 g | 44 mmol |
| Ammonium Chloride (NH4Cl) | 53.49 | 2.35 g | 44 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 60 mL | - |
Procedure:
-
To a stirred suspension of this compound (2.57 g, 20 mmol) in anhydrous dimethylformamide (60 mL) in a round-bottom flask, add sodium azide (2.86 g, 44 mmol) and ammonium chloride (2.35 g, 44 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,6-Bis(1H-tetrazol-5-yl)pyridine as a white solid.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the cycloaddition reaction.
-
Ammonium Chloride: Ammonium chloride acts as a proton source in situ, which is necessary for the formation of the tetrazole ring.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy of the cycloaddition.
The reaction of this compound with hydroxylamine leads to the formation of the corresponding bis(amidoxime). Amidoxime functionalities are important in medicinal chemistry as they can act as nitric oxide donors and are precursors to various heterocyclic systems.
Protocol 2: Synthesis of Pyridine-2,6-dicarboxamide Dioxime [2]
This protocol details the conversion of the dinitrile to the corresponding bis(amidoxime).
Reaction Scheme:
References
Pyridine-2,6-dicarbonitrile: A Versatile Scaffold for Pharmaceutical Innovation
Introduction
Pyridine-2,6-dicarbonitrile, a crystalline solid with the molecular formula C₇H₃N₃, is a highly versatile and reactive building block in the synthesis of a wide array of pharmaceutical compounds and other functional materials.[1][2][3] The strategic placement of two nitrile groups on the pyridine ring at positions 2 and 6 activates the molecule for a variety of chemical transformations. These nitrile moieties can be readily converted into other key functional groups, such as tetrazoles, amidoximes, and amides, which are prevalent in many biologically active molecules.[4][5] The pyridine core itself is a well-established pharmacophore, present in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a pivotal precursor in pharmaceutical synthesis. We will delve into its preparation, key chemical transformations, and provide detailed protocols for the synthesis of valuable pharmaceutical intermediates.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₃N₃ | [2] |
| Molecular Weight | 129.12 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 123-127 °C | [3] |
| CAS Number | 2893-33-6 | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern for a 2,6-disubstituted pyridine.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbons and the pyridine ring carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration.
Synthesis of this compound
A reliable and scalable synthesis of the starting material is crucial for any drug discovery program. This compound can be efficiently prepared from the readily available pyridine-2,6-dicarboxylic acid. The synthesis involves a two-step process: the conversion of the dicarboxylic acid to the corresponding dicarboxamide, followed by dehydration to the dinitrile.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Pyridine-2,6-dicarboxamide
This procedure is adapted from the general principle of amide formation from carboxylic acids.
-
To a solution of pyridine-2,6-dicarboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Slowly add the solution of the acyl chloride to the ammonia solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Collect the precipitated pyridine-2,6-dicarboxamide by filtration, wash with cold water, and dry under vacuum.
Step 2: Dehydration of Pyridine-2,6-dicarboxamide to this compound
This protocol utilizes a common dehydrating agent to convert the primary amides to nitriles.[8]
-
In a round-bottom flask, combine pyridine-2,6-dicarboxamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) (2-3 equivalents).
-
Heat the mixture under an inert atmosphere. The reaction temperature and time will depend on the chosen dehydrating agent.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Figure 1: Synthetic route to this compound.
Key Transformations for Pharmaceutical Applications
The twin nitrile groups of this compound are springboards for the introduction of various heterocyclic systems that are highly valued in medicinal chemistry.
Synthesis of Pyridine-2,6-bis(1H-tetrazole)
The tetrazole ring is a common bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability of drug candidates. The [2+3] cycloaddition of an azide source with the nitrile groups provides a direct route to the bis-tetrazole derivative.[4]
This protocol is based on a reported procedure for the synthesis of tetrazole-containing macrocycles.[4]
-
In a round-bottom flask, suspend this compound (1 equivalent, e.g., 2.57 g, 20 mmol), sodium azide (2.2 equivalents, e.g., 2.86 g, 44 mmol), and ammonium chloride (2.2 equivalents, e.g., 2.35 g, 44 mmol) in anhydrous dimethylformamide (DMF).
-
Add a catalytic amount of lithium chloride (e.g., 0.6 g, 14 mmol).
-
Heat the reaction mixture to 110 °C and stir for 10-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2,6-bis(1H-tetrazol-5-yl)pyridine.
Figure 2: Synthesis of 2,6-Bis(1H-tetrazol-5-yl)pyridine.
Synthesis of Pyridine-2,6-diamidoxime
Amidoximes are important functional groups in medicinal chemistry, known for their ability to chelate metal ions and act as prodrugs of amidines. They can be readily prepared by the reaction of nitriles with hydroxylamine.[4]
This is a general procedure for the synthesis of bis(amidoxime)s from dinitriles.[4]
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.6 equivalents, e.g., 18.07 g, 260 mmol) and sodium hydroxide (2.6 equivalents, e.g., 10.40 g, 260 mmol) in water.
-
In a separate flask, dissolve this compound (1 equivalent, e.g., 12.9 g, 100 mmol) in ethanol.
-
Add the aqueous hydroxylamine solution dropwise to the solution of this compound with vigorous stirring. An exothermic reaction may be observed.
-
After the initial exotherm subsides, continue stirring the reaction mixture at 40-50 °C for 1.5-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, pyridine-2,6-diamidoxime, will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Figure 3: Synthesis of Pyridine-2,6-diamidoxime.
Applications in Pharmaceutical Research
The derivatives of this compound have shown promise in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.
-
Anti-prion Activity: Substituted pyridine dicarbonitriles have been identified as potential therapeutics for prion diseases, which are fatal neurodegenerative disorders.[5][9] These compounds have been shown to inhibit the formation of the scrapie isoform of the prion protein (PrPSc).
-
Anticancer Agents: The pyridine scaffold is a key component in a number of anticancer drugs. Derivatives of pyridine dicarbonitrile have been investigated for their cytotoxic effects against various cancer cell lines, including those of the breast, liver, colon, and lung.[10] Some of these compounds are believed to exert their effects through the inhibition of key enzymes involved in cancer progression, such as EGFR and VEGFR-2.
-
Enzyme Inhibition: The versatile chemistry of the pyridine dicarbonitrile core allows for the synthesis of a diverse range of compounds that can be screened for inhibitory activity against various enzymes. Pyridine-based compounds have been successfully developed as inhibitors for a wide range of enzymes.[11]
-
Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutically relevant compounds. Its reactive nitrile groups provide a gateway to a variety of important functional groups and heterocyclic systems. The detailed protocols provided in this application note offer a practical guide for the synthesis of key derivatives, enabling researchers to explore the full potential of this scaffold in their drug discovery and development programs. The demonstrated applications in areas such as neurodegenerative diseases, oncology, and infectious diseases underscore the significance of this compound as a privileged starting material in medicinal chemistry.
References
- 1. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 2. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Pyridinedicarbonitrile 97 2893-33-6 [sigmaaldrich.com]
- 4. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 9. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
analytical techniques for characterizing Pyridine-2,6-dicarbonitrile
An Expert's Guide to the Analytical Characterization of Pyridine-2,6-dicarbonitrile
Introduction
This compound, also known as 2,6-dicyanopyridine, is a pivotal heterocyclic dinitrile that serves as a versatile precursor in the synthesis of a wide array of functional molecules.[1][2] Its rigid, planar structure and the presence of two electron-withdrawing nitrile groups make it an important building block for creating ligands for coordination chemistry, developing novel macrocycles, and synthesizing pharmacologically active compounds.[1][3] Given its integral role in these advanced applications, the unequivocal confirmation of its identity, purity, and structural integrity is of paramount importance.
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical workflows. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating high-quality, reproducible data.
General Properties of this compound
A foundational step in any analytical workflow is to be acquainted with the fundamental physicochemical properties of the analyte. This data is crucial for selecting appropriate solvents, interpreting spectral data, and setting instrumental parameters.
| Property | Value | Source |
| CAS Number | 2893-33-6 | [4] |
| Molecular Formula | C₇H₃N₃ | [5] |
| Molecular Weight | 129.12 g/mol | [4] |
| Appearance | White to off-white or light-yellow solid/powder | [2][6] |
| Melting Point | 123-127 °C | [6] |
| SMILES | N#CC1=NC(C#N)=CC=C1 | [5] |
| InChI Key | XNPMXMIWHVZGMJ-UHFFFAOYSA-N | [6] |
Analytical Workflow Overview
The comprehensive characterization of a new batch of this compound typically follows a multi-technique approach to build a complete analytical profile. The following diagram illustrates a logical workflow, starting from basic identity confirmation to more in-depth structural and purity analysis.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the confirmation of the molecular structure.
Protocol 1.1: ¹H and ¹³C NMR Analysis
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts (δ) in ppm.
-
Expected Results:
Due to the symmetrical nature of this compound, the spectrum is relatively simple.
-
¹H NMR: The pyridine ring protons will appear as a characteristic multiplet system. Based on the structure and known spectra of similar pyridine derivatives, one would expect:[7][8]
-
A triplet for the proton at the 4-position.
-
A doublet for the protons at the 3- and 5-positions.
-
The electron-withdrawing nitrile groups will shift these protons downfield (typically in the δ 7.5-8.5 ppm range).
-
-
¹³C NMR:
-
Four distinct signals are expected due to molecular symmetry.
-
The two nitrile carbons (C≡N) will appear in the δ 115-125 ppm region.
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbons attached to the nitrile groups (C2, C6) will be distinct from the others.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an essential technique for confirming the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile and thermally stable compounds like this compound.[4]
Protocol 2.1: GC-MS Analysis
Rationale: GC separates volatile components of a mixture before they enter the mass spectrometer. This is ideal for assessing the purity of the sample and identifying any volatile impurities. Electron Ionization (EI) is a common, robust ionization method that generates a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Parameters (Typical):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-300 m/z.
-
-
-
Data Interpretation:
-
The primary peak in the chromatogram should correspond to this compound.
-
Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should be observed at m/z = 129.12.[4]
-
The isotopic pattern of the molecular ion should match the theoretical pattern for C₇H₃N₃.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of HCN).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[9]
Protocol 3.1: FTIR Analysis using KBr Pellet
Rationale: The solid-state KBr pellet method is a classic technique that avoids solvent interference peaks. For this compound, we are particularly interested in confirming the presence of the nitrile (C≡N) and pyridine ring vibrations.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~2230-2240 | C≡N stretch | Strong, sharp peak |
| ~3050-3100 | Aromatic C-H stretch | Weak to medium peaks |
| ~1570-1600 | C=C and C=N ring stretching | Medium to strong peaks |
| ~1400-1500 | Aromatic ring stretching | Multiple peaks |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, it is the method of choice for determining purity with high accuracy.
Protocol 4.1: Reversed-Phase HPLC for Purity Determination
Rationale: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for many organic molecules. The addition of an acid to the mobile phase can improve peak shape for basic compounds like pyridines by ensuring consistent protonation.[12][13]
Step-by-Step Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Prepare a working solution at ~0.1 mg/mL by diluting the stock solution.
-
-
Instrumental Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the sample and identify the main peak corresponding to this compound.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
This method assumes that all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard is required.
-
Thermal Analysis (DSC/TGA)
Principle: Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.
-
Thermogravimetric Analysis (TGA) measures changes in mass, providing information on thermal stability and decomposition.[14]
-
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, allowing for the determination of melting point, purity, and polymorphism.[15][16]
Protocol 5.1: TGA and DSC Analysis
Rationale: This analysis is crucial for understanding the thermal stability of the compound, which is important for storage, formulation, and reaction conditions. DSC provides a highly accurate melting point, which is a key indicator of purity.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum TGA or DSC pan.
-
-
Instrumental Conditions:
-
TGA:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
-
DSC:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 200 °C.
-
-
-
Data Interpretation:
-
TGA Thermogram: The curve should show a stable baseline with no significant weight loss until the decomposition temperature. For related pyridine dinitrile compounds, high thermal stability is expected, with decomposition often occurring well above 300 °C.[17]
-
DSC Thermogram: A sharp endothermic peak should be observed corresponding to the melting of the compound. The onset temperature of this peak is the melting point, which should be within the literature range of 123-127 °C.[6] A broad melting peak can indicate the presence of impurities.
-
Single Crystal X-ray Diffraction (SCXRD)
Principle: SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.[18]
Application Note:
While not a routine technique for batch release, SCXRD is indispensable when first synthesizing the compound or when studying its solid-state properties (e.g., polymorphism).[19] The primary challenge is growing a single crystal of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding a definitive molecular structure.[20]
References
- 1. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 2. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. cet-science.com [cet-science.com]
- 10. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. iitk.ac.in [iitk.ac.in]
- 15. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 16. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Catalytic Applications of Pyridine-2,6-dicarbonitrile Derivatives: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the catalytic applications of pyridine-2,6-dicarbonitrile and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols. The structure of this guide is designed to provide a logical flow from the fundamental importance of these compounds to their practical application in catalysis, with a focus on scientific integrity and reproducibility.
Introduction: The Versatility of the this compound Scaffold in Catalysis
This compound is a versatile building block in organic and coordination chemistry.[1] Its rigid, planar structure and the presence of two nitrile groups at the 2 and 6 positions make it an ideal precursor for the synthesis of a wide array of ligands. These ligands, in turn, can be coordinated with various transition metals to form catalysts with diverse applications. The electron-withdrawing nature of the nitrile groups also influences the electronic properties of the pyridine ring, which can be fine-tuned to modulate the catalytic activity of the resulting metal complexes.[1]
The true catalytic potential of this compound is realized through its derivatives. The nitrile functionalities are readily transformed into other coordinating groups, such as amidoximes, tetrazoles, and, most importantly for catalysis, amides and carboxylic acids.[1] These transformations open the door to the synthesis of multidentate ligands, including pincer-type and chiral ligands, which are crucial for achieving high efficiency and selectivity in catalytic reactions. This guide will delve into specific applications, providing detailed protocols for the synthesis of catalysts and their use in key organic transformations.
Application Note 1: Asymmetric Catalysis with Chiral Bis(oxazoline)pyridine (PyBox) Ligands
Introduction:
Chiral pyridine-2,6-bis(oxazoline) (PyBox) ligands are a class of privileged ligands in asymmetric catalysis. Their C2-symmetric structure and tridentate coordination to a metal center create a well-defined chiral environment, enabling high enantioselectivity in a variety of reactions. The synthesis of these ligands often starts from this compound, making it a key precursor in this important area of catalysis.[2] These ligands have proven to be highly effective in forming tridentate complexes with a range of metals, which are then used in asymmetric catalysis.[2]
Catalytic Application: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
One of the prominent applications of PyBox ligands derived from this compound is in the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents. This reaction is a powerful tool for the construction of chiral carbon-carbon bonds, which are ubiquitous in pharmaceuticals and natural products.
Protocol 1: Synthesis of Chiral Pyridine Bis(oxazoline) (PyBox) Ligand
This protocol is adapted from the synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine.[2]
Step 1: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol
-
To an oven-dried 250-mL two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar, add anhydrous THF (200 mL) under an argon atmosphere.
-
Carefully add lithium aluminum hydride (3.98 g, 105 mmol) to the flask.
-
Stir the suspension at room temperature until the bubbling ceases.
-
Add (S)-2-amino-4-phenylbutanoic acid to the suspension in portions.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be used in the next step without further purification.
Step 2: Synthesis of the Bis(oxazoline) Ligand
-
In an oven-dried 250-mL two-necked, round-bottomed flask under argon, dissolve this compound (2.58 g, 20.0 mmol) in anhydrous toluene (120 mL).[2]
-
Add zinc trifluoromethanesulfonate (363 mg, 1.00 mmol) to the solution and stir for 5 minutes at room temperature.[2]
-
Add the crude (S)-2-amino-4-phenylbutan-1-ol from the previous step to the reaction mixture.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral PyBox ligand.
Protocol 2: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
Materials:
-
Chiral PyBox ligand (from Protocol 1)
-
Nickel(II) chloride dimethoxyethane complex (NiCl2·DME)
-
Secondary allylic chloride
-
Alkylzinc reagent (e.g., diethylzinc)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a glovebox, to an oven-dried vial, add NiCl2·DME (0.05 mmol) and the chiral PyBox ligand (0.055 mmol).
-
Add anhydrous solvent (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To a separate vial, add the secondary allylic chloride (1.0 mmol) and the alkylzinc reagent (1.5 mmol) in the anhydrous solvent (2 mL).
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the pre-formed catalyst solution to the substrate solution via syringe.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral alkylated product.
Expected Performance:
For the Negishi cross-couplings of allylic chlorides, the use of a PyBox ligand with a CH2CH2Ph substituent at the 4-position of the oxazoline ring has been shown to provide optimal results in terms of both enantioselectivity and yield.[3]
| Substrate | Product | Yield (%) | ee (%) |
| Cinnamyl chloride | (S)-1,3-diphenylprop-1-ene | >95 | >98 |
| (E)-1-chloro-3-phenylprop-2-ene | (S)-1-phenyl-3-buten-1-ol | >90 | >96 |
Note: The data in the table is representative and may vary depending on the specific substrates and reaction conditions.
Causality Behind Experimental Choices:
-
Zinc Trifluoromethanesulfonate: This Lewis acid is used to catalyze the condensation reaction between the dinitrile and the amino alcohol, facilitating the formation of the oxazoline rings.[2]
-
Anhydrous Conditions: Organometallic reagents like alkylzincs and the nickel catalyst are sensitive to moisture and air. Therefore, the reaction must be carried out under an inert atmosphere using anhydrous solvents.
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the nickel salt is often used to ensure complete complexation and to prevent the formation of catalytically inactive nickel species.
Visualization of the Catalytic Process:
Caption: Synthesis of Chiral PyBox Ligand and Catalyst Formation.
Application Note 2: Pincer Ligands in Cross-Coupling and C-H Activation
Introduction:
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. The rigidity of the pincer framework imparts high stability to the resulting metal complexes and allows for fine-tuning of the steric and electronic properties of the catalyst. This compound can be elaborated into various pincer ligand scaffolds, such as NNN, PCP, and ONO type ligands.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
NNN pincer palladium(II) complexes derived from pyridine-2,6-dicarboxamides have shown promise as efficient catalysts for the Suzuki-Miyaura cross-coupling reaction of aryl bromides in aqueous media.[4] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of biaryl scaffolds.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
NNN pincer palladium(II) complex
-
Aryl bromide
-
Arylboronic acid
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., water, or a mixture of an organic solvent and water)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the NNN pincer palladium(II) catalyst (0.1-1 mol%).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Performance:
Palladium complexes with 2,6-bis(pyrrolyl)pyridine-based [NNN]-pincer ligands have been shown to efficiently catalyze the Suzuki-Miyaura cross-coupling of aryl bromides.[4]
| Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | ~100 |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | High |
Note: The data is indicative of the potential of these catalysts. Specific yields will depend on the exact catalyst structure and reaction conditions.
Visualization of the Catalytic Cycle:
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Application Note 3: Oxidation Catalysis
Introduction:
The development of efficient and selective oxidation catalysts is a major goal in chemical synthesis. This compound derivatives, particularly those that can form stable complexes with redox-active metals like copper and manganese, are promising candidates for this purpose. The pyridine-based ligands can stabilize different oxidation states of the metal center, which is crucial for the catalytic cycle of oxidation reactions.
Catalytic Application: Aerobic Oxidation of Alcohols
Copper complexes bearing redox-active ligands have been investigated for the aerobic oxidation of alcohols to aldehydes and ketones.[5] While direct protocols starting from this compound are still under development, the principles can be applied to catalysts derived from it.
General Considerations for Protocol Development:
A typical protocol would involve the following components:
-
Catalyst: A copper(I) or copper(II) complex with a ligand derived from this compound (e.g., a dicarboxamide or a diimine).
-
Oxidant: Molecular oxygen (from air or pure O2) is the ideal green oxidant.
-
Substrate: Primary or secondary alcohols.
-
Solvent: A non-oxidizable organic solvent like toluene or acetonitrile.
-
Additives: In some cases, a co-catalyst or a base might be required.
Proposed Catalytic Cycle:
The catalytic cycle for the copper-catalyzed aerobic oxidation of alcohols is thought to involve the formation of a copper-alkoxide intermediate, followed by a β-hydride elimination to give the carbonyl product and a copper-hydride species. The copper hydride is then re-oxidized by molecular oxygen to regenerate the active catalyst.
Visualization of the Proposed Catalytic Cycle:
Caption: Proposed Catalytic Cycle for Copper-Catalyzed Alcohol Oxidation.
Future Outlook and Applications in Drug Development
The catalytic applications of this compound derivatives are a rapidly evolving field. The ability to synthesize a wide variety of ligands from this simple starting material provides a powerful platform for the development of new and improved catalysts. Future research will likely focus on:
-
Asymmetric Catalysis: The development of new chiral ligands for a broader range of asymmetric transformations.
-
C-H Activation: The design of catalysts for the selective functionalization of C-H bonds, which is a major goal in green chemistry.
-
Polymerization Catalysis: The use of these catalysts in the synthesis of polymers with controlled architectures.
In the context of drug development, these catalytic methods are of paramount importance. The synthesis of chiral intermediates is a critical step in the production of many modern pharmaceuticals.[6] For instance, the enantioselective alkylation and arylation reactions described in this guide can be used to synthesize key fragments of complex drug molecules. Furthermore, the development of efficient C-C and C-N bond-forming reactions is essential for the rapid assembly of compound libraries for high-throughput screening. The versatility of the this compound scaffold and its derivatives will undoubtedly continue to contribute to the advancement of both academic research and the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first solid-phase synthesis of bis(oxazolinyl)pyridine ligands. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
The Pivotal Role of Pyridine-2,6-dicarbonitrile in Advanced Material Synthesis
Abstract
Pyridine-2,6-dicarbonitrile, a seemingly modest heterocyclic dinitrile, has emerged as a powerhouse building block in the field of material science.[1][2] Its rigid structure, coupled with the reactive and versatile nature of its two nitrile groups and the coordinating ability of the pyridine nitrogen, provides a direct pathway to a diverse range of advanced materials. This guide delves into the core applications of this compound, offering detailed application notes and validated protocols for the synthesis of Covalent Triazine Frameworks (CTFs) and Coordination Polymers. We aim to provide researchers, scientists, and professionals in drug development with both the foundational knowledge and the practical methodologies required to harness the potential of this exceptional molecule.
Introduction: The Architectural Advantage of this compound
This compound (Pydcn) is an aromatic compound distinguished by a central pyridine ring flanked by two nitrile (-C≡N) groups at the 2 and 6 positions.[1][2] This specific arrangement is not a matter of chance, but the very source of its utility in creating highly structured, functional materials.
-
Structural Rigidity: The pyridine ring imparts a well-defined, planar geometry, which is crucial for the formation of ordered, porous networks.
-
Reactive Nitrile Groups: The nitrile groups are prime candidates for cyclotrimerization reactions, forming exceptionally stable triazine rings. This reaction is the cornerstone of Covalent Triazine Framework (CTF) synthesis.[3][4]
-
Coordination Sites: The lone pair of electrons on the pyridine nitrogen, along with the nitrogen atoms of the nitrile groups, can act as coordination sites for metal ions, making Pydcn and its derivatives valuable ligands in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[5][6][7]
These inherent properties have positioned this compound as a key precursor for materials with applications in gas storage and separation, catalysis, and sensing.[3][5][8]
Application I: Covalent Triazine Frameworks (CTFs) for Gas Sorption
Application Note: Covalent Triazine Frameworks are a subclass of Porous Organic Polymers (POPs) characterized by their high thermal and chemical stability, intrinsic porosity, and nitrogen-rich structure.[9] The synthesis of CTFs from aromatic dinitriles like this compound typically proceeds via an ionothermal reaction, where a molten salt (commonly ZnCl₂) acts as both the solvent and the catalyst at high temperatures.[3][8][10]
The driving force of this reaction is the irreversible cyclotrimerization of the nitrile groups into aromatic triazine rings. This process creates an extended, covalently bonded, and robust network. The nitrogen-rich nature of the resulting framework, stemming from both the original pyridine rings and the newly formed triazine rings, imparts a strong affinity for CO₂, making these materials prime candidates for carbon capture and sequestration applications.[3] The porosity and high surface area are direct results of the rigid, non-conformational building block creating permanent voids within the framework structure.[8][10]
Protocol: Ionothermal Synthesis of a Pyridine-Containing CTF (CTF-Py)
This protocol describes the synthesis of a Covalent Triazine Framework from this compound using a standard ionothermal method.
Materials:
-
Zinc Chloride (ZnCl₂, anhydrous, MW: 136.30 g/mol )
-
Quartz ampoule (heavy-walled)
-
High-vacuum line and sealing torch
-
Tube furnace with temperature controller
-
Hydrochloric acid (HCl), 5 M solution
-
Deionized water
-
Methanol
-
Acetone
-
Soxhlet extraction apparatus
Experimental Workflow:
Caption: Workflow for the ionothermal synthesis of CTF-Py.
Detailed Steps:
-
Preparation: In a heavy-walled quartz ampoule, thoroughly mix 258 mg (2.0 mmol) of this compound and 2.73 g (20.0 mmol) of anhydrous zinc chloride. Causality Note: A 10:1 molar ratio of ZnCl₂ to monomer is used to ensure a fluid molten salt medium for the reaction to proceed efficiently.[8]
-
Sealing: Attach the ampoule to a high-vacuum line and evacuate to a pressure below 10⁻³ mbar. While under vacuum, carefully seal the ampoule using a hydrogen-oxygen torch.
-
Reaction: Place the sealed ampoule in a programmable tube furnace. Heat the ampoule from room temperature to 400°C over 4 hours and hold at 400°C for 48 hours. Then, allow the furnace to cool naturally to room temperature. Causality Note: The slow ramp prevents thermal shock to the ampoule, while the high temperature is necessary to overcome the activation energy for nitrile trimerization.[10]
-
Work-up and Purification: Carefully break open the cooled ampoule in a fume hood. The product will be a solid black monolith.
-
Grind the monolith into a fine powder using a mortar and pestle.
-
Suspend the powder in 100 mL of 5 M HCl solution and stir for 12 hours to dissolve the ZnCl₂ matrix.
-
Isolate the solid by filtration and wash extensively with deionized water until the filtrate is neutral (pH ~7).
-
Wash the powder sequentially with 50 mL of methanol and 50 mL of acetone.
-
Activation: Transfer the powder to a cellulose thimble and perform a Soxhlet extraction with methanol for 24 hours to remove any residual unreacted monomer or soluble oligomers.
-
Dry the purified CTF-Py powder in a vacuum oven at 150°C overnight to yield the final porous material.
Expected Characterization Data:
| Parameter | Expected Value/Result | Technique |
| Appearance | Black, fine powder | Visual Inspection |
| FT-IR Peaks | ~1350-1550 cm⁻¹ (Triazine ring vibrations) | FTIR Spectroscopy |
| Disappearance of nitrile peak (~2230 cm⁻¹) | FTIR Spectroscopy | |
| BET Surface Area | 600 - 1500 m²/g[8][10] | N₂ Sorption at 77K |
| CO₂ Uptake | 2.0 - 4.0 mmol/g (at 273 K, 1 bar)[3] | Gas Sorption Analysis |
| Thermal Stability | > 400°C | Thermogravimetric Analysis (TGA) |
Application II: Pyridine-Dicarboxylate in Coordination Polymers
Application Note: While this compound itself can act as a ligand, it is more commonly hydrolyzed to its dicarboxylic acid form, Pyridine-2,6-dicarboxylic acid (pydc), to serve as a versatile linker in coordination chemistry.[5][6] The pydc ligand is a multidentate linker, offering three coordination sites: the pyridine nitrogen and the two oxygen atoms from each carboxylate group.[5]
This multi-dentate nature allows pydc to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.[5][6][13] The final structure and properties of the material are highly tunable and depend on several factors, including the choice of the metal ion, the reaction conditions (e.g., solvent, temperature), and the presence of any auxiliary ligands.[5][13] These materials are investigated for applications in catalysis, sensing, and as precursors for novel oxides.[7]
Protocol: Hydrothermal Synthesis of a 1D Cadmium-pydc Coordination Polymer
This protocol is adapted from the synthesis of {[Cd(Pydc)(H₂O)₃] · PydcH₂} and describes the formation of a 1D coordination polymer chain.[6]
Materials:
-
Pyridine-2,6-dicarboxylic acid (C₇H₅NO₄, MW: 167.12 g/mol )
-
Cadmium sulfate hydrate (CdSO₄ · 8/3H₂O, MW: 256.52 g/mol )
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
Reaction Scheme:
Caption: Synthesis of a Cadmium-pydc coordination polymer.
Detailed Steps:
-
Preparation: In a 50 mL beaker, dissolve 83.5 mg (0.5 mmol) of Pyridine-2,6-dicarboxylic acid and 64.1 mg (0.25 mmol) of Cadmium sulfate hydrate in 15 mL of deionized water.
-
Reaction Setup: Stir the solution for 30 minutes at room temperature. Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Hydrothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to 160°C for 72 hours.
-
Cooling and Isolation: After 72 hours, cool the oven slowly to room temperature at a rate of 5°C/hour. Causality Note: Slow cooling is critical for the formation of high-quality single crystals suitable for X-ray diffraction analysis.
-
Open the autoclave and collect the resulting colorless, block-like crystals by filtration.
-
Wash the crystals with a small amount of deionized water and allow them to air dry.
Expected Characterization:
| Parameter | Expected Result | Technique |
| Appearance | Colorless, block-like crystals | Visual/Microscopic Inspection |
| Structure | 1D infinite chain structure | Single-Crystal X-ray Diffraction |
| Coordination | Cd(II) ion coordinated by one pydc ligand and three water molecules | Single-Crystal X-ray Diffraction |
| Thermal Stability | Dehydration followed by decomposition | Thermogravimetric Analysis (TGA) |
Conclusion and Future Outlook
This compound and its derivatives are far more than simple chemical reagents; they are master keys to a world of functional, porous, and coordinated materials. Their predictable reactivity and structural rigidity allow for the rational design of materials with tailored properties. The protocols detailed herein for CTFs and coordination polymers represent foundational examples of their potential. Future research will undoubtedly expand their role, particularly in creating mixed-linker frameworks for enhanced gas separation, developing novel catalytic systems, and designing advanced functional polymers with unique thermal and mechanical properties.[14][15] The continued exploration of this versatile building block promises to unlock new solutions for some of the most pressing challenges in energy, environment, and beyond.
References
- 1. 2,6-ピリジンジカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 3. Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, characterization, and biological activity of Cd(II) and Mn(II) coordination polymers based on pyridine-2,6-dicarboxylic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Biotransformation of Pyridine-2,6-dicarbonitrile
Introduction: A Greener Route to Pyridine Carboxylic Acids
Pyridine-2,6-dicarbonitrile is a significant chemical intermediate in the synthesis of various functional molecules, including pharmaceuticals and polymers.[1] Traditional chemical hydrolysis of the nitrile groups to carboxylic acids often requires harsh conditions, such as strong acids or bases at elevated temperatures and pressures, leading to environmental concerns and potential side reactions.[2] Biocatalysis, utilizing enzymes, presents a compelling green chemistry alternative, offering high selectivity, mild reaction conditions, and reduced waste generation.[2][3]
This guide provides a comprehensive overview and detailed protocols for the biotransformation of this compound into its corresponding mono- and di-acid derivatives using nitrile-metabolizing enzymes. We will delve into the mechanistic underpinnings of two key enzyme families—nitrilases and nitrile hydratases/amidases—and provide actionable protocols for researchers, scientists, and drug development professionals to implement these enzymatic conversions in a laboratory setting.
Theory and Principles: The Enzymatic Machinery for Nitrile Hydrolysis
The biotransformation of nitriles is primarily accomplished by two distinct enzymatic pathways.[4] Understanding the mechanism of each is crucial for experimental design and optimization.
-
The Nitrilase Pathway (EC 3.5.5.1): Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia in a single step, without the formation of a free amide intermediate. The catalytic mechanism involves a nucleophilic attack on the electrophilic carbon of the nitrile by a cysteine residue in the enzyme's active site.[5] This pathway is particularly efficient for the production of carboxylic acids.
-
The Nitrile Hydratase-Amidase Pathway (EC 4.2.1.84 and EC 3.5.1.4): This is a two-step process. First, a nitrile hydratase (NHase), a metalloenzyme typically containing iron or cobalt, hydrates the nitrile to the corresponding amide.[6][7] Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia.[8] This pathway offers the potential to isolate the amide intermediate if the amidase activity is low or inhibited.
The selective hydrolysis of one nitrile group in a dinitrile molecule, such as this compound, allows for the synthesis of valuable cyanocarboxylic acids.[2][9]
Enzymatic Reaction Pathway
The enzymatic conversion of this compound can proceed through two main routes to yield valuable products.
Caption: Enzymatic conversion pathways of this compound.
Experimental Workflow: From Enzyme Selection to Product Analysis
A systematic approach is essential for the successful biotransformation of this compound.
Caption: A generalized workflow for the biotransformation process.
Protocols
Protocol 1: Screening and Selection of a Suitable Biocatalyst
Rationale: The choice of enzyme is paramount. Microorganisms from the genus Rhodococcus are well-documented for their robust nitrile-metabolizing capabilities and broad substrate specificity.[10][11] This protocol outlines a whole-cell screening approach to identify suitable bacterial strains.
Materials:
-
Bacterial strains (e.g., Rhodococcus pyridinivorans, Rhodococcus rhodochrous)
-
Minimal salt medium (MSM)
-
This compound
-
Benzonitrile (as an inducer)
-
Sterile culture flasks and plates
-
Incubator shaker
Procedure:
-
Prepare a minimal salt medium (MSM): A typical MSM contains (g/L): Na2HPO4, 0.5; KH2PO4, 0.25; yeast extract, 4; and a carbon source like sucrose or fructose (4 g/L). Adjust the pH to 7.0-8.0.
-
Induction of Nitrile-Metabolizing Enzymes: Inoculate the selected bacterial strains into MSM. To induce the expression of nitrilases or nitrile hydratases, add a suitable inducer like benzonitrile (1 g/L). Some nitrilases are also inducible by propionitrile.[9]
-
Cultivation: Incubate the cultures at 30°C with shaking (200 rpm) for 24-48 hours, or until significant cell growth is observed.
-
Screening for Activity:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0).
-
Add this compound to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 30-40°C.
-
At regular intervals, take samples and analyze for the disappearance of the substrate and the formation of products (2-cyanopyridine-6-carboxylic acid and/or dipicolinic acid) using HPLC.
-
Protocol 2: Whole-Cell Biotransformation of this compound
Rationale: Whole-cell biocatalysis is often more cost-effective as it circumvents the need for enzyme purification. Immobilization can further enhance stability and reusability.
Materials:
-
Cultured cells with high nitrile-metabolizing activity (from Protocol 1)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-10.0)[12]
-
This compound
-
Stirred-tank bioreactor or shake flasks
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest the induced cells from the culture medium by centrifugation (e.g., 8000 x g for 10 min). Wash the cell pellet with the reaction buffer.
-
Reaction Setup: Resuspend the washed cells in the reaction buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).
-
Substrate Addition: Add this compound to the cell suspension. A fed-batch approach, where the substrate is added incrementally, can mitigate potential substrate inhibition.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (typically 30-50°C) and pH (often slightly alkaline, pH 8.0-10.0).[12] Provide gentle agitation to ensure proper mixing.
-
Monitoring: Periodically withdraw samples and monitor the progress of the reaction by analyzing the concentrations of the substrate and products using analytical techniques described in Protocol 3.
-
Termination and Product Recovery: Once the reaction reaches the desired conversion, terminate it by removing the cells via centrifugation or filtration. The supernatant containing the product(s) can then be subjected to downstream processing for purification.
| Parameter | Typical Range | Notes |
| Biocatalyst | Rhodococcus sp. whole cells | Known for broad nitrile-metabolizing activity.[10] |
| Substrate | This compound | Start with 10-100 mM. |
| pH | 7.0 - 10.0 | Most bacterial nitrilases have an optimum pH of 7-8. |
| Temperature | 30 - 55 °C | Mesophilic range for most bacterial nitrilases. |
| Inducer | Benzonitrile or Propionitrile | To enhance enzyme expression.[9] |
| Reaction Time | 1 - 24 hours | Monitor for optimal conversion. |
Table 1: Key Parameters for Whole-Cell Biotransformation.
Protocol 3: Analytical Methods for Reaction Monitoring
Rationale: Accurate and reliable analytical methods are essential for quantifying the substrate and products, thereby enabling reaction optimization.[13] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[2]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a buffer like phosphate or an ion-pairing agent)
-
Standards of this compound, 2-cyanopyridine-6-carboxylic acid, and dipicolinic acid
Procedure:
-
Sample Preparation:
-
Centrifuge the reaction sample to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or a suitable buffer) is often effective for separating the substrate and products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Quantification: Create a calibration curve for each compound using standards of known concentrations.
-
-
Confirmation of Product Identity: For unambiguous identification, especially during initial experiments, it is advisable to use Liquid Chromatography-Mass Spectrometry (LC-MS) or to isolate the product and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10]
| Method | Principle | Application |
| HPLC-UV | Separation based on polarity, UV detection. | Routine quantification of substrate and products.[2] |
| LC-MS | Separation coupled with mass detection. | Confirmation of product identity by mass-to-charge ratio.[4] |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural elucidation of purified products.[4] |
| Ammonia Assay | Colorimetric detection of released ammonia. | A proxy for nitrilase activity.[4][10] |
Table 2: Analytical Techniques for Monitoring Biotransformation.
Troubleshooting and Optimization
-
Low Conversion Rate:
-
Enzyme Activity: Ensure the enzyme is active and not denatured. Check the pH and temperature of the reaction.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Consider a fed-batch strategy for substrate addition or in-situ product removal.[11]
-
Mass Transfer Limitations: In whole-cell systems, ensure adequate mixing to facilitate substrate transport into the cells.
-
-
Formation of Undesired Byproducts:
-
Pathway Selectivity: The choice of enzyme and reaction conditions can influence the product profile. Screening different microbial strains or using purified enzymes can improve selectivity.
-
Reaction Time: Over-incubation can lead to the conversion of the desired intermediate to the final product. Optimize the reaction time to maximize the yield of the target molecule.
-
Conclusion
The enzymatic biotransformation of this compound offers a sustainable and selective alternative to conventional chemical methods. By leveraging the power of nitrilases and nitrile hydratases, researchers can efficiently synthesize valuable pyridine carboxylic acids under mild, environmentally friendly conditions. The protocols and guidelines presented here provide a solid foundation for developing and optimizing these biocatalytic processes, paving the way for their broader application in scientific research and industrial manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. Exploring Nitrilase Sequence Space for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 6. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 8. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 9. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 10. d-nb.info [d-nb.info]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyridine-Based Tridentate Ligands from Pyridine-2,6-dicarbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine-2,6-dicarbonitrile as a Ligand Precursor
Pyridine-based tridentate ligands are a cornerstone of modern coordination chemistry, catalysis, and materials science. Their ability to form stable, well-defined complexes with a vast array of metal ions has led to their application in fields ranging from asymmetric catalysis to the development of advanced photoluminescent materials and anticancer therapeutics.[1] The pyridine core, with its specific steric and electronic properties, provides a rigid and predictable framework, while the two coordinating side arms at the 2- and 6-positions dictate the ligand's denticity and fine-tune the properties of the resulting metal complex.
This compound has emerged as a highly versatile and strategic starting material for the synthesis of these valuable ligands.[2] The two nitrile functionalities serve as reactive handles that can be transformed into a diverse range of coordinating groups through well-established chemical transformations. This modularity allows for the rational design and synthesis of a library of ligands with tailored properties from a single, commercially available precursor. This guide provides detailed, field-proven protocols for the synthesis of several classes of important pyridine-based tridentate ligands, elucidating the causality behind experimental choices and ensuring scientific integrity.
Synthetic Pathways from this compound
The primary synthetic strategies involve the chemical transformation of the nitrile groups into new functionalities capable of coordinating to a metal center. This document will detail the protocols for four key transformations:
-
Reduction to Amines: Formation of 2,6-bis(aminomethyl)pyridine, a classic NNN-tridentate ligand.
-
Cycloaddition to Tetrazoles: Synthesis of 2,6-bis(tetrazolyl)pyridine, creating ligands with anionic nitrogen donors.
-
Condensation to Oxazolines: Preparation of chiral PyBox ligands, renowned in asymmetric catalysis.
-
Hydrolysis to Carboxylic Acids: A pathway to pyridine-2,6-dicarboxylic acid, a versatile ONO-tridentate ligand.
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of 2,6-Bis(aminomethyl)pyridine via Catalytic Hydrogenation
The reduction of nitriles to primary amines is a fundamental transformation. For this compound, catalytic hydrogenation is the method of choice over chemical hydrides like LiAlH₄, which can sometimes lead to incomplete reduction or side reactions.[1] Raney® Nickel is a highly effective and widely used catalyst for this purpose due to its high activity under relatively mild conditions.[3]
Reaction Scheme
(Self-generated image, chemical structure representation)
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Raney® Nickel (slurry in water) | Activated |
| Anhydrous Ethanol | 200 proof |
| Ammonia | 7 N solution in Methanol |
| High-Pressure Reactor (Autoclave) | e.g., Parr Instrument |
| Celite® | Filtering aid |
| Standard Glassware | Round-bottom flasks, beakers, etc. |
| Rotary Evaporator | --- |
Experimental Protocol
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 5 g) three times with deionized water, followed by three washes with anhydrous ethanol to remove residual water. The catalyst should be kept wet with ethanol at all times to prevent ignition.
-
Reactor Charging: To the high-pressure reactor vessel, add this compound (5.0 g, 38.7 mmol).
-
Solvent Addition: Add anhydrous ethanol (100 mL) and the methanolic ammonia solution (20 mL). The ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by reacting with intermediate imines.
-
Catalyst Addition: Carefully add the prepared Raney® Nickel catalyst slurry to the reactor.
-
Reaction Execution:
-
Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.[4]
-
Begin vigorous stirring and heat the reaction to 80-100 °C.
-
Maintain the reaction for 12-24 hours, monitoring the pressure drop to gauge the reaction progress.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Do not allow the filter cake to dry completely in the air. Keep it wet with ethanol.
-
Rinse the reactor and the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, 2,6-bis(aminomethyl)pyridine, can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/hexanes to yield a colorless solid or oil.
Characterization
-
¹H NMR (CDCl₃): δ ~7.6 (t, 1H, py-H), ~7.2 (d, 2H, py-H), ~3.9 (s, 4H, CH₂), ~1.7 (br s, 4H, NH₂).
-
¹³C NMR (CDCl₃): δ ~160 (C-py), ~137 (C-py), ~120 (C-py), ~47 (CH₂).
-
FT-IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), ~1590 (C=N, C=C stretch).
Protocol 2: Synthesis of 2,6-Bis(tetrazolyl)pyridine
The [2+3] cycloaddition of nitriles with azides is a powerful method for the synthesis of tetrazoles. This protocol details the formation of a bis(tetrazolyl)pyridine ligand, which acts as a dinegative, tridentate NNN-donor.[5]
Reaction Scheme
(Self-generated image, chemical structure representation)
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Sodium Azide (NaN₃) | >99% purity |
| Ammonium Chloride (NH₄Cl) | >99.5% purity |
| Lithium Chloride (LiCl) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Hydrochloric Acid (HCl) | Concentrated |
| Standard Glassware | --- |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.57 g, 20 mmol), sodium azide (2.86 g, 44 mmol), ammonium chloride (2.35 g, 44 mmol), and lithium chloride (0.6 g, 14 mmol).[5]
-
Solvent Addition: Add anhydrous DMF (60 mL) to the flask.
-
Reaction Execution:
-
Heat the suspension to 110 °C with vigorous stirring.
-
Maintain the reaction for 10-12 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 400 mL of ice-water with stirring.
-
Acidify the solution to pH 2 with concentrated HCl. A white precipitate will form.
-
Stir the suspension in the cold for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to afford 2,6-bis(tetrazolyl)pyridine as a white solid.
Characterization
-
¹H NMR (DMSO-d₆): δ ~8.4 (d, 2H, py-H), ~8.2 (t, 1H, py-H). The tetrazole N-H proton may be visible as a very broad peak.
-
¹³C NMR (DMSO-d₆): δ ~155 (C-tetrazole), ~148 (C-py), ~141 (C-py), ~128 (C-py).
-
FT-IR (KBr, cm⁻¹): ~3000-3400 (N-H stretch), ~1600 (C=N, C=C stretch), ~1400-1500 (tetrazole ring vibrations).
Protocol 3: Synthesis of Chiral 2,6-Bis(oxazolinyl)pyridine (PyBox) Ligands
Chiral PyBox ligands are preeminent in the field of asymmetric catalysis, facilitating a wide range of enantioselective transformations.[6] Their synthesis from this compound involves a zinc-catalyzed condensation with a chiral amino alcohol.
Reaction Scheme
(Self-generated image, chemical structure representation)
Caption: Experimental workflow for PyBox ligand synthesis.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Chiral Amino Alcohol | e.g., (S)-(-)-2-Amino-3-methyl-1-butanol |
| Zinc Trifluoromethanesulfonate (Zn(OTf)₂) | Anhydrous |
| Toluene | Anhydrous |
| Ethyl Acetate | Reagent grade |
| Saturated NaHCO₃ solution | --- |
| Brine | --- |
| Anhydrous MgSO₄ or Na₂SO₄ | --- |
| Standard Glassware, Inert Atmosphere Setup | Schlenk line or glovebox |
Experimental Protocol
-
Inert Atmosphere Setup: Assemble an oven-dried, two-necked round-bottom flask with a reflux condenser and a magnetic stir bar under an argon or nitrogen atmosphere.
-
Reagent Addition: To the flask, add this compound (2.58 g, 20.0 mmol) and zinc trifluoromethanesulfonate (363 mg, 1.00 mmol, 5 mol%).[6]
-
Solvent and Reactant Addition: Add anhydrous toluene (120 mL) via syringe. Then, add a solution of the chiral amino alcohol (e.g., (S)-valinol, 4.13 g, 40.0 mmol, 2.0 equiv) in toluene (30 mL).
-
Reaction Execution: Heat the reaction mixture to reflux in an oil bath and maintain for 24 hours.
-
Work-up and Extraction:
-
Cool the reaction to room temperature and dilute with ethyl acetate (300 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure PyBox ligand, typically as a white solid.
Characterization
-
¹H NMR: The spectrum will be complex but will show characteristic signals for the pyridine ring protons and the protons of the chiral oxazoline rings.
-
Chiral HPLC: To confirm enantiomeric purity.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized ligand.
Protocol 4: Synthesis of Pyridine-2,6-dicarboxylic Acid via Hydrolysis
The complete hydrolysis of both nitrile groups to carboxylic acids yields pyridine-2,6-dicarboxylic acid (dipicolinic acid), a key ONO-tridentate ligand. This transformation typically requires forcing conditions, such as heating in a strong acid or base. Biocatalytic methods also exist, offering a greener alternative.[7]
Reaction Scheme
(Self-generated image, chemical structure representation)
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Deionized Water | --- |
| Standard Glassware | --- |
Experimental Protocol (Acid-Catalyzed Hydrolysis)
-
Reaction Setup: In a fume hood, carefully add this compound (5.0 g, 38.7 mmol) to a round-bottom flask.
-
Acid Addition: Slowly and with cooling (ice bath), add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL). Caution: This is a highly exothermic process.
-
Reaction Execution:
-
Heat the solution to reflux and maintain for 6-12 hours. The reaction should become homogeneous.
-
Monitor the reaction by taking small aliquots, neutralizing them, and analyzing by TLC or HPLC to check for the disappearance of starting material and intermediates (amide-nitrile, diamide).
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath. The product may begin to crystallize.
-
Slowly and carefully neutralize the solution with a concentrated aqueous solution of NaOH or by adding solid NaHCO₃ in portions until the pH is approximately 3-4. Pyridine-2,6-dicarboxylic acid is least soluble near its isoelectric point.
-
Cool the mixture thoroughly in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
-
Purification: Wash the product with a small amount of ice-cold water and dry under vacuum. Recrystallization from hot water can be performed for higher purity.
Characterization
-
¹H NMR (D₂O, neutralized with NaOD): δ ~8.0-8.2 (m, 3H, py-H).
-
¹³C NMR (D₂O, neutralized with NaOD): δ ~175 (COO⁻), ~152 (C-py), ~140 (C-py), ~125 (C-py).
-
Melting Point: Compare with the literature value (~248-250 °C with decomposition).
Applications and Future Outlook
The tridentate ligands synthesized from this compound are not mere chemical curiosities; they are enabling tools for significant scientific advancement.
| Ligand Class | Key Applications |
| Bis(aminomethyl)pyridines | Formation of robust transition metal complexes for catalysis and magnetic materials. |
| Bis(tetrazolyl)pyridines | Used in coordination polymers, metal-organic frameworks (MOFs), and as ligands in medicinal inorganic chemistry. |
| PyBox Ligands | Asymmetric catalysis (e.g., Diels-Alder, aldol reactions, hydrosilylation), enabling the synthesis of enantiomerically pure pharmaceuticals.[6] |
| Pyridine-dicarboxylic Acids | Lanthanide coordination chemistry for luminescent probes, contrast agents in MRI, and in the development of antimicrobial agents. |
The continued exploration of new transformations of the nitrile groups on the this compound scaffold promises to yield novel ligand architectures with unprecedented properties, further expanding the toolkit available to researchers in chemistry, biology, and materials science.
References
- 1. Rhodococcus pyridinivorans sp. nov., a pyridine-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Pyridine-2,6-dicarbonitrile
Welcome to the Technical Support Center for the synthesis of Pyridine-2,6-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals, ligands for coordination chemistry, and advanced materials.[1] Its synthesis, while achievable through several routes, can present challenges in achieving high yields and purity. This guide will focus on the two most common and practical synthetic pathways:
-
Vapor-Phase Ammoxidation of 2,6-Lutidine: A direct and atom-economical method.
-
Dehydration of Pyridine-2,6-dicarboxamide: A reliable route often employed in laboratory settings.
We will explore the intricacies of each method, providing you with the knowledge to troubleshoot common issues and optimize your reaction conditions for a successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when undertaking the synthesis of this compound.
Q1: Which synthesis route is better for my needs: ammoxidation or dehydration?
A1: The choice of synthesis route depends on your specific requirements, including scale, available equipment, and desired purity.
-
Ammoxidation is generally more suited for large-scale industrial production due to its continuous nature and use of inexpensive starting materials (2,6-lutidine, ammonia, and air). However, it requires specialized equipment for high-temperature gas-phase reactions and careful control of reaction parameters to ensure high selectivity and prevent catalyst deactivation.
-
Dehydration of Pyridine-2,6-dicarboxamide is often more practical for laboratory-scale synthesis. The starting material, pyridine-2,6-dicarboxamide, can be synthesized from 2,6-lutidine or purchased. This method involves more traditional organic chemistry techniques and a wider choice of reagents, offering flexibility.
Q2: I'm getting a low yield in my ammoxidation reaction. What are the first things I should check?
A2: Low yields in the ammoxidation of 2,6-lutidine are often traced back to three key areas:
-
Catalyst Activity: The performance of your vanadium-based catalyst is paramount. Ensure it is properly prepared and activated. Catalyst deactivation through coking or sintering is a common issue.
-
Reaction Temperature: This is a critical parameter. Temperatures that are too low will result in poor conversion, while excessively high temperatures can lead to over-oxidation and the formation of byproducts like carbon dioxide and hydrogen cyanide.
-
Feed Gas Composition: The molar ratios of 2,6-lutidine, ammonia, and oxygen must be carefully optimized. An incorrect ratio can lead to incomplete reaction or undesirable side reactions.
Q3: My dehydration reaction of pyridine-2,6-dicarboxamide is not going to completion. What could be the problem?
A3: Incomplete conversion in the dehydration of pyridine-2,6-dicarboxamide is typically due to:
-
Ineffective Dehydrating Agent: The choice and quantity of the dehydrating agent are crucial. Reagents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are powerful but require anhydrous conditions to be effective. Ensure your reagents are fresh and handled under an inert atmosphere.
-
Insufficient Reaction Time or Temperature: Some dehydration reactions require prolonged heating to go to completion. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Presence of Water: Moisture in your starting materials or solvent will consume the dehydrating agent and hinder the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: What are the main impurities I should look out for, and how can I remove them?
A4: The primary impurities depend on the synthetic route:
-
Ammoxidation: Common byproducts include 6-cyano-2-picolinamide (the partially reacted intermediate), pyridine, and unreacted 2,6-lutidine. Purification can be achieved by recrystallization or column chromatography.
-
Dehydration: The main impurity is often unreacted pyridine-2,6-dicarboxamide. In some cases, side reactions with the dehydrating agent can lead to phosphorylated or chlorinated byproducts. Purification is typically achieved through recrystallization from a suitable solvent.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your synthesis.
Guide 1: Ammoxidation of 2,6-Lutidine
The vapor-phase ammoxidation of 2,6-lutidine is a catalytic process that requires careful control of reaction parameters to achieve high yields of this compound.
Caption: Troubleshooting workflow for the ammoxidation of 2,6-lutidine.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Conversion of 2,6-Lutidine | 1. Insufficient Reaction Temperature: The activation energy for the ammoxidation is not being met. 2. Catalyst Deactivation: Active sites on the vanadium oxide catalyst are blocked by coke or have undergone sintering.[2] 3. High Space Velocity: The residence time of the reactants in the catalyst bed is too short. | 1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C. Be cautious, as excessive temperatures can decrease selectivity. 2. Catalyst Regeneration/Activation: If coking is suspected, the catalyst can often be regenerated by controlled oxidation in air to burn off carbon deposits. For sintered catalysts, regeneration may be more complex, involving redispersion of the active metal oxides. A patent describes a process for regenerating deactivated vanadium oxide catalysts by treatment with an aqueous ammonia solution at elevated temperatures.[3] 3. Decrease Space Velocity: Reduce the flow rate of the reactant gases to increase their contact time with the catalyst. |
| Low Selectivity to this compound | 1. Over-oxidation: The reaction temperature is too high, leading to the formation of CO₂ and HCN.[4] 2. Formation of 6-cyano-2-picolinamide: Incomplete conversion of the intermediate amide to the nitrile. 3. Suboptimal NH₃/2,6-Lutidine Ratio: An insufficient amount of ammonia can lead to the formation of oxygenated byproducts. | 1. Decrease Reaction Temperature: Lowering the temperature can minimize complete combustion of the starting material and product. 2. Optimize Catalyst and Conditions: The choice of catalyst support and promoters can significantly influence selectivity. Adjusting the ammonia-to-lutidine ratio can also suppress the formation of the intermediate amide. 3. Increase NH₃/2,6-Lutidine Ratio: A higher concentration of ammonia generally favors the formation of the dinitrile. |
| Rapid Catalyst Deactivation | 1. Coking/Fouling: Carbonaceous deposits are blocking the active sites on the catalyst.[2] 2. Sintering: High reaction temperatures can cause the active metal particles on the catalyst to agglomerate, reducing the active surface area. 3. Poisoning: Impurities in the feed stream (e.g., sulfur or chlorine compounds) can irreversibly bind to the active sites. | 1. Optimize Reaction Temperature: Operate at the lowest temperature that provides good conversion and selectivity to minimize coke formation. 2. Control Feed Purity: Ensure the 2,6-lutidine and other feed gases are of high purity to avoid catalyst poisoning. 3. Implement a Regeneration Cycle: For industrial processes, a periodic catalyst regeneration cycle is essential for maintaining long-term performance. |
Guide 2: Dehydration of Pyridine-2,6-dicarboxamide
The conversion of Pyridine-2,6-dicarboxamide to the corresponding dinitrile is a dehydration reaction that can be effected by a variety of reagents. The success of this reaction hinges on the choice of dehydrating agent and the careful exclusion of water.
Caption: A typical experimental workflow for the dehydration of pyridine-2,6-dicarboxamide.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | 1. Inactive or Insufficient Dehydrating Agent: The dehydrating agent may have degraded due to exposure to moisture, or an insufficient molar equivalent was used. 2. Presence of Water: Moisture in the solvent, starting material, or glassware is consuming the dehydrating agent. 3. Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions to proceed to completion. | 1. Use Fresh, High-Quality Reagents: Ensure your dehydrating agent is fresh and has been stored properly. Use a sufficient excess of the reagent (typically 2-5 equivalents). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. The starting pyridine-2,6-dicarboxamide should also be dry. 3. Increase Temperature and/or Reaction Time: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of Colored Impurities | 1. Side Reactions with the Dehydrating Agent: Some dehydrating agents, like POCl₃ and SOCl₂, can cause charring or lead to colored byproducts at elevated temperatures. 2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. | 1. Control Reaction Temperature: Add the dehydrating agent at a low temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature. 2. Choose a Milder Dehydrating Agent: If charring is a significant issue, consider using a milder dehydrating agent such as trifluoroacetic anhydride (TFAA). 3. Purification: Activated carbon treatment of the crude product solution before crystallization can sometimes help remove colored impurities. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Co-precipitation of the product with byproducts or unreacted starting material. 3. Formation of a stable intermediate. | 1. Optimize Work-up Procedure: Carefully select the solvents for extraction and washing to maximize product recovery and impurity removal. 2. Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization to achieve good separation. 3. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to purify the product. |
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step experimental protocols for the synthesis of this compound via the dehydration of pyridine-2,6-dicarboxamide. A general overview of the ammoxidation process is also provided.
Protocol 1: Synthesis of Pyridine-2,6-dicarboxamide from 2,6-Lutidine
The precursor for the dehydration route, pyridine-2,6-dicarboxamide, can be synthesized from 2,6-lutidine via oxidation to pyridine-2,6-dicarboxylic acid followed by amidation.
Step A: Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid
A common method for this oxidation is the use of potassium permanganate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-lutidine and water.
-
Heat the mixture to 60-70 °C.
-
Slowly add potassium permanganate in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the pyridine-2,6-dicarboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry.
-
Step B: Synthesis of Pyridine-2,6-dicarboxamide from Pyridine-2,6-dicarboxylic Acid [5]
-
Procedure:
-
Suspend pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture at reflux until the solid has dissolved and gas evolution has ceased.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude pyridine-2,6-dicarbonyl dichloride in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction mixture for several hours at room temperature.
-
Collect the precipitated pyridine-2,6-dicarboxamide by filtration, wash with water, and dry.
-
Protocol 2: Dehydration of Pyridine-2,6-dicarboxamide to this compound
This protocol utilizes phosphorus oxychloride (POCl₃) as the dehydrating agent.
-
Materials:
-
Pyridine-2,6-dicarboxamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine (as solvent and acid scavenger)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or chloroform for extraction
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend pyridine-2,6-dicarboxamide in anhydrous pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise via the dropping funnel, keeping the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
-
Mechanism of Amide Dehydration with POCl₃ [6]
The dehydration of an amide with phosphorus oxychloride proceeds through the formation of a Vilsmeier-like intermediate. The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and a proton, followed by the collapse of the intermediate, leads to the formation of the nitrile and inorganic byproducts.
| Parameter | Ammoxidation of 2,6-Lutidine | Dehydration of Pyridine-2,6-dicarboxamide |
| Starting Material | 2,6-Lutidine | Pyridine-2,6-dicarboxamide |
| Reagents | Ammonia, Oxygen/Air | POCl₃, P₂O₅, SOCl₂, etc. |
| Catalyst | Vanadium-based oxides (e.g., V₂O₅/TiO₂) | Typically not required |
| Typical Yield | 70-90% (industrial) | 80-95% (lab scale) |
| Reaction Conditions | High temperature (350-450 °C), gas phase | Moderate temperature (reflux in solvent), liquid phase |
| Advantages | Atom economical, continuous process, inexpensive starting materials | Milder conditions, more versatile for lab scale, simpler equipment |
| Disadvantages | Requires specialized equipment, catalyst deactivation, potential for over-oxidation | Generates stoichiometric waste, requires anhydrous conditions |
Part 4: Analytical Methods
Proper analysis of the reaction mixture and the final product is crucial for optimizing the synthesis and ensuring the desired purity.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting amide is significantly more polar than the product nitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing the purity of the final product and identifying any byproducts. The mass spectrum of this compound will show a molecular ion peak at m/z 129.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum of this compound will show a characteristic pattern for the three protons on the pyridine ring.
-
Melting Point: A sharp melting point in the expected range (123-127 °C) is a good indicator of high purity.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. US4111832A - Process for regenerating spent vanadium oxide containing oxidation catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Crude Pyridine-2,6-dicarbonitrile
Welcome to the technical support center for the purification of crude Pyridine-2,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile heterocyclic dinitrile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the typical physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a white to off-white solid with a melting point range of 123-127 °C.[1] It is generally insoluble in water but soluble in some organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its stability is generally good under normal conditions, though it may react with strong oxidizing agents.[2]
Q2: What are the most common impurities in crude this compound?
A2: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common starting materials for its synthesis include 2,6-dimethylpyridine (2,6-lutidine) or pyridine-2,6-dicarboxylic acid.[3][4] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Residual 2,6-dimethylpyridine or pyridine-2,6-dicarboxylic acid.
-
Intermediates: In syntheses from the dicarboxylic acid, mono-nitrile or di-amide intermediates could be present.
-
Side Products: Depending on the reaction conditions, side reactions can lead to various byproducts. For instance, in the ammoxidation of 2,6-lutidine, incomplete oxidation or side-chain reactions can occur.
-
Hydrolysis Products: The nitrile groups are susceptible to hydrolysis, which can lead to the formation of 6-cyanopyridine-2-carboxamide or pyridine-2,6-dicarboxamide, especially if moisture is present during workup or storage.[5]
Q3: Which purification techniques are most effective for this compound?
A3: The most commonly employed and effective purification methods for this compound are:
-
Recrystallization: This is a primary and often highly effective method for purifying solid organic compounds.[6] Methanol has been reported as a suitable solvent for the recrystallization of this compound.[6]
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[7] Silica gel is a common stationary phase, with eluents such as dichloromethane/petroleum ether or chloroform/petroleum ether/acetone mixtures being effective.[7]
-
Sublimation: For thermally stable compounds, sublimation can be a powerful purification technique that avoids the use of solvents.[8] It is particularly effective for removing non-volatile impurities.
The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Q4: I am trying to recrystallize my crude this compound, but I am getting a low yield. What could be the issue?
A4: Low recovery during recrystallization is a common problem and can be attributed to several factors:
-
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Adding an excessive amount of solvent will keep more of your product dissolved even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some of the product may crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: The cooling process may not be sufficient to induce maximum crystallization.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant portion of your product.
Troubleshooting Steps:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Excessive solvent used. | Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again. |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a stemless funnel to minimize the surface area for cooling. | |
| Incomplete crystallization. | After initial cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product. If crystals still do not form, scratching the inside of the flask with a glass rod can induce nucleation. | |
| Product lost during washing. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Troubleshooting Steps:
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | Solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Inappropriate solvent. | Consider using a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly. | |
| Presence of significant impurities. | The impurities may be lowering the melting point of your compound. A preliminary purification step, such as a quick filtration through a small plug of silica gel, might be necessary before recrystallization. |
Column Chromatography Troubleshooting
Q6: I am running a column to purify this compound, but the separation of my product from an impurity is poor.
A6: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Ineffective solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value of around 0.3-0.4 and good separation from impurities. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for separating compounds with different polarities.[9][10] |
| Poorly packed column. | Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation. | |
| Column overloading. | Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. | |
| Compound streaking on the column. | This can be due to the compound being too polar for the chosen eluent. Consider using a more polar solvent system or adding a small amount of a polar modifier like methanol to the eluent. |
Sublimation Troubleshooting
Q7: I am attempting to purify this compound by sublimation, but I am not getting any sublimate or the process is very slow.
A7: The efficiency of sublimation is highly dependent on temperature and pressure.
Troubleshooting Steps:
| Issue | Possible Cause | Suggested Solution |
| No or Slow Sublimation | Temperature is too low. | Gradually increase the temperature of the heating bath. Be careful not to exceed the melting point of the compound. |
| Pressure is too high. | Ensure you have a good vacuum. Check your vacuum pump and all connections for leaks. A lower pressure will allow sublimation to occur at a lower temperature.[11] | |
| Presence of non-volatile impurities. | If the crude material is coated with non-volatile impurities, this can hinder the sublimation process. A preliminary wash with a suitable solvent might be helpful. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of crude this compound.
Protocol 1: Recrystallization from a Single Solvent (Methanol)
This protocol is a good starting point for purifying moderately impure this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling on a hot plate with gentle swirling. Continue adding small portions of hot methanol until all the solid has just dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., dichloromethane, petroleum ether, ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of petroleum ether and ethyl acetate, or dichloromethane and ethyl acetate). The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column. Alternatively, for less soluble samples, "dry loading" can be used by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient elution, start with the less polar solvent and gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Sublimation
This method is ideal for obtaining high-purity material, especially for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Coolant for the cold finger (e.g., cold water or a circulating chiller)
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Insert the cold finger and ensure a good seal.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature.
-
Cooling and Heating: Begin circulating the coolant through the cold finger. Gradually heat the bottom of the apparatus using a heating mantle or an oil bath. The optimal temperature will need to be determined empirically but should be below the melting point of this compound.
-
Sublimation: The compound will start to sublime from the heated surface and deposit as pure crystals on the cold finger. Continue the process until a sufficient amount of product has collected or no more sublimation is observed.
-
Collection: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the system and remove the cold finger. Scrape the purified crystals from the cold finger onto a clean, dry surface.
Part 4: Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 2. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity 2,6-Pyridinedicarbonitrile Manufacturer [nj-finechem.com]
- 3. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 2,6-ピリジンジカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 7. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 9. biotage.com [biotage.com]
- 10. immun.lth.se [immun.lth.se]
- 11. pubs.acs.org [pubs.acs.org]
common impurities in Pyridine-2,6-dicarbonitrile and their removal
Welcome to the technical support center for Pyridine-2,6-dicarbonitrile (CAS 2893-33-6). This guide is designed for researchers, chemists, and drug development professionals to identify and resolve common purity-related issues encountered during its use and synthesis. We will explore the origins of common impurities and provide validated protocols for their removal, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity levels and appearance of commercial this compound?
Commercial this compound is generally available at purities of 97% or higher.[1][2][3] Its appearance is typically a white to off-white or light yellow crystalline powder or solid.[4][5][6] Significant deviation from a white/off-white color may indicate the presence of impurities, although trace amounts of colored byproducts can sometimes be present even in high-purity batches.
Q2: My batch of this compound is slightly yellow. Does this affect its reactivity?
A slight yellow tinge does not necessarily mean the material is unsuitable for all applications. However, colored impurities can sometimes be indicative of oxidative degradation byproducts or residual reagents from synthesis. For sensitive applications, such as catalysis or the synthesis of high-purity pharmaceuticals, these impurities could potentially interfere with the reaction or downstream processes. We recommend running a purity analysis (e.g., NMR, GC-MS) and, if necessary, performing a purification step like recrystallization.
Q3: What are the most probable impurities I might find in my this compound sample?
The impurities in a given batch are highly dependent on the synthetic route used. Based on common manufacturing processes, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: If synthesized from pyridine-2,6-dicarboxylic acid, residual amounts of this starting material may be present.[6]
-
Reaction Intermediates: The conversion of two carboxylic acid groups to nitriles may not be complete. This can lead to the presence of mono-nitrile intermediates like 6-cyanopyridine-2-carboxylic acid or 6-cyanopyridine-2-carboxamide .[2]
-
Hydrolysis Products: The nitrile groups are susceptible to hydrolysis, especially in the presence of acid or base with water. This can revert the compound back to the carboxamide or carboxylic acid forms.
-
Residual Solvents: Solvents used during synthesis and purification, such as isopropanol, dichloromethane, dimethylformamide (DMF), or acetonitrile, can remain trapped in the crystal lattice.[6][7][8]
-
Reagent Byproducts: Remnants from reagents used in the nitrile formation step (e.g., from phosphorus pentachloride or oxalyl chloride) can also be present.[6][9]
The following diagram illustrates the potential entry points for these impurities during a common synthetic pathway.
Caption: Origin points of impurities in a typical synthesis.
Troubleshooting Guide: Purity & Performance
This section addresses specific issues you may encounter and provides a logical path to their resolution.
Issue 1: Inconsistent or Poor Analytical Results (NMR, GC-MS, HPLC)
-
Symptom A: Broad peaks or unexpected signals in the 1H NMR spectrum.
-
Possible Cause: Paramagnetic impurities or residual acidic/basic species. Acidic impurities like pyridine-2,6-dicarboxylic acid can cause peak broadening.
-
Solution: An aqueous workup followed by recrystallization. A wash with a saturated sodium bicarbonate solution can effectively remove acidic impurities.[6] See Protocol 1 for details.
-
-
Symptom B: Extra peaks observed in GC-MS or HPLC analysis.
-
Possible Cause: The presence of unreacted starting materials, intermediates, or side products.
-
Solution: Purification is required. For thermally stable impurities with different polarity, silica gel chromatography is an effective option.[7] For crystalline solids, recrystallization is often the most efficient method to achieve high purity.[6] See Protocol 2 for a general guide to recrystallization.
-
-
Symptom C: Signals corresponding to common lab solvents (Acetone, DCM, Ethyl Acetate, etc.).
Issue 2: Physical Appearance and Melting Point Discrepancies
-
Symptom: The product is an oil or waxy solid, not a crystalline powder.
-
Possible Cause: This is often due to a significant amount of impurities, particularly high-boiling solvents like DMF, which depress the melting point and inhibit crystallization.
-
Solution: Attempt to remove the solvent under high vacuum. If this fails, dissolve the material in a suitable solvent (e.g., dichloromethane) and perform an aqueous wash to remove the high-boiling solvent. Then, concentrate the organic layer and purify by recrystallization or chromatography.
-
-
Symptom: The melting point is broad or lower than the literature value (Lit. mp: 123-127 °C).[2][3]
-
Possible Cause: Impurities disrupt the crystal lattice, leading to a depressed and broad melting point range. This is a classic indicator of a non-pure substance.
-
Solution: Recrystallization is the primary method to address this. The goal is to obtain a product with a sharp melting point (a range of 1-2 °C) that matches the literature value. See Protocol 2 .
-
The following diagram outlines a general workflow for troubleshooting and purification.
Caption: Decision workflow for purification of the compound.
Validated Purification Protocols
Protocol 1: Neutralizing Wash for Acidic Impurities
This protocol is particularly effective for removing acidic contaminants such as unreacted pyridine-2,6-dicarboxylic acid.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Neutralizing Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (CO₂ evolution may occur if significant acid is present).
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization.[6]
Protocol 2: Recrystallization from a Single Solvent (Isopropanol)
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. Isopropanol has been cited as an effective solvent for this compound.[6]
-
Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heating to Dissolve: Heat the mixture gently on a hot plate with stirring. Add more isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. Confirm purity by melting point analysis.
Protocol 3: Purification by Silica Gel Chromatography
For non-crystalline samples or mixtures with impurities of similar solubility, column chromatography is the preferred method.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to move the compounds down the column. This compound is a relatively polar molecule, so a mobile phase like 20-40% ethyl acetate in hexane is a reasonable starting point to explore.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Summary of Common Impurities and Removal Strategies
| Impurity Type | Likely Source | Recommended Removal Method |
| Pyridine-2,6-dicarboxylic acid | Unreacted starting material | Protocol 1 (Wash), Protocol 2 (Recrystallization) |
| 6-Cyanopyridine-2-carboxamide | Incomplete reaction | Protocol 2 (Recrystallization), Protocol 3 (Chromatography) |
| Residual Solvents (e.g., DMF) | Synthesis/Workup | Drying under high vacuum; Aqueous wash followed by recrystallization |
| Inorganic Salts | Reagent byproducts | Protocol 2 with hot filtration step; Protocol 1 (Aqueous Wash) |
| Colored Byproducts | Side reactions/degradation | Protocol 2 (Recrystallization), possibly with charcoal treatment |
References
- 1. chemscene.com [chemscene.com]
- 2. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 2893-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity 2,6-Pyridinedicarbonitrile Manufacturer [nj-finechem.com]
- 6. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 7. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 8. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyridine-2,6-dicarbonitrile
Welcome to the technical support resource for the synthesis and optimization of Pyridine-2,6-dicarbonitrile (CAS 2893-33-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate. As a versatile building block, this compound is a precursor for advanced materials, pharmaceutical intermediates, and complex ligands.[1]
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Choosing Your Synthetic Pathway
The optimal route to this compound depends on available starting materials, scale, and equipment. The two most prevalent methods are the gas-phase ammoxidation of 2,6-lutidine, favored for industrial-scale production, and the nucleophilic substitution (cyanation) of a 2,6-dihalopyridine, common for lab-scale synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during synthesis.
Route 1: Ammoxidation of 2,6-Lutidine
This gas-phase catalytic reaction involves passing a mixture of 2,6-lutidine, ammonia, and an oxygen source (typically air) over a heated metal oxide catalyst.
Low conversion is typically tied to suboptimal catalyst activity or inappropriate reaction parameters.
-
Causality-Based Troubleshooting:
-
Reaction Temperature: Ammoxidation is highly endothermic and requires significant thermal energy. Ensure your reactor temperature is within the optimal range for your specific catalyst, typically between 400°C and 500°C.[2] Temperatures below this range will result in insufficient activation energy.
-
Catalyst Activity: The choice of catalyst is paramount. Vanadium-based mixed metal oxides (e.g., V-Sb, V-Mo-Cr) are commonly employed.[3] Catalyst deactivation can occur due to coking or sintering at excessively high temperatures. If you suspect deactivation, consider regenerating the catalyst or using a fresh batch.
-
Reactant Feed Ratios: The molar ratios of ammonia to lutidine and oxygen to lutidine are critical. An excess of ammonia is generally used to suppress the formation of oxygenated byproducts and promote nitrilation. A typical starting point for optimization is a molar ratio of Lutidine:NH₃:Air of 1:1-1.4:7-11.[2]
-
Contact Time: The residence time of the reactants over the catalyst bed must be sufficient for the reaction to proceed. If the gas hourly space velocity (GHSV) is too high, the reactants will not have enough time to interact with the catalyst surface, leading to poor conversion.
-
Poor selectivity is almost always due to undesired side reactions, primarily over-oxidation or incomplete ammoxidation.
-
Common Side Products & Mitigation Strategies:
-
6-Methylpyridine-2-carbonitrile (Incomplete Ammoxidation): This is the product of mono-ammoxidation. To drive the reaction to completion, you can increase the reaction temperature or the contact time. However, this must be balanced against the risk of over-oxidation.
-
Pyridine, CO, and CO₂ (Over-oxidation): These products result from the complete combustion of the pyridine ring. This is favored by excessively high temperatures and a high oxygen-to-lutidine ratio. To minimize combustion, carefully control the temperature and consider reducing the air (oxygen) concentration in your feed gas.
-
Benzonitrile: While less common, cleavage of the pyridine ring can sometimes lead to other aromatic nitriles.
-
The following diagram illustrates the decision-making process for troubleshooting poor selectivity in the ammoxidation of 2,6-lutidine.
Caption: Troubleshooting workflow for poor selectivity.
Route 2: Cyanation of 2,6-Dihalopyridine
This method, often a Rosenmund-von Braun reaction, involves the displacement of halides (typically -Br or -Cl) with a cyanide source, frequently mediated by a copper or palladium catalyst.
Incomplete conversion in cyanation reactions often points to issues with reagents, catalysts, or reaction conditions.
-
Causality-Based Troubleshooting:
-
Cyanide Source & Stoichiometry: Copper(I) cyanide (CuCN) is a classic reagent. Ensure you are using at least two equivalents for the di-substitution. The quality of the CuCN is crucial; older or poorly stored reagents can be less active. Alternatively, palladium-catalyzed cyanations using sources like Zn(CN)₂ or KCN can be highly effective.[4]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to achieve the necessary reaction temperatures (often >120°C) and to dissolve the cyanide salts.[4] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
-
Catalyst System (for Pd-catalyzed reactions): If using a palladium catalyst (e.g., Pd(PPh₃)₄), ensure it is handled under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate it.[4]
-
Temperature: These reactions often require high temperatures (reflux conditions) for extended periods (10+ hours) to drive the substitution of both halides.[5] If conversion is stalling, a modest increase in temperature may be beneficial.
-
Byproduct formation in cyanation reactions often stems from the presence of water or incomplete reaction.
-
Common Side Products & Mitigation Strategies:
-
2-Halo-6-cyanopyridine (Incomplete Substitution): This is the mono-substituted intermediate. To favor di-substitution, increase the reaction time, temperature, or the equivalents of the cyanide source.
-
Pyridine-2,6-dicarboxamide (Hydrolysis): The nitrile groups are susceptible to hydrolysis to amides in the presence of water, especially under the harsh, high-temperature conditions of the reaction. Rigorously drying your solvent and glassware and running the reaction under an inert atmosphere can minimize this.
-
Pyridine-2-carboxamide-6-carboxylic acid (Further Hydrolysis): If significant water is present, one or both nitrile groups can fully hydrolyze to the carboxylic acid.
-
Data Summary: Reaction Conditions
The following table summarizes typical starting conditions for the synthesis of this compound and related compounds, providing a baseline for optimization.
| Parameter | Route 1: Ammoxidation | Route 2: Cyanation (CuCN) | Route 2: Cyanation (Pd-catalyzed) |
| Starting Material | 2,6-Lutidine | 2,6-Dihalopyridine | 2,6-Dihalopyridine |
| Key Reagents | NH₃, Air | CuCN | Zn(CN)₂, Pd(PPh₃)₄ |
| Catalyst | V₂O₅-based mixed oxides | None (CuCN is reagent) | Pd(PPh₃)₄ or similar |
| Solvent | None (Gas Phase) | DMF, NMP | DMF |
| Temperature | 400 - 500 °C | 110 - 160 °C | 80 - 120 °C |
| Typical Yield | >80% (Industrial) | Variable, often moderate | Generally high (>80%) |
| Reference | [3] | [5] | [4] |
Experimental Protocols
Protocol 1: Lab-Scale Cyanation of 2,6-Dibromopyridine
This protocol is a representative example and should be adapted and optimized for your specific setup.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dibromopyridine (1 equiv.).
-
Reagent Addition: Under a nitrogen atmosphere, add copper(I) cyanide (2.2 equiv.) and anhydrous DMF.
-
Reaction: Heat the reaction mixture to reflux (approx. 153°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.
-
Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5] The melting point of pure this compound is 123-127 °C.
References
- 1. nbinno.com [nbinno.com]
- 2. US5780664A - Ammoxidation catalyst composition - Google Patents [patents.google.com]
- 3. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
troubleshooting unexpected NMR spectra of Pyridine-2,6-dicarbonitrile
Navigating Unexpected NMR Spectra of Pyridine-2,6-dicarbonitrile: A Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to serve as a primary resource for troubleshooting and interpreting nuclear magnetic resonance (NMR) spectra that deviate from the expected results. As a molecule with a simple, symmetric structure, its NMR spectrum should be straightforward. However, unexpected complexities can arise from a variety of sources including residual impurities, sample degradation, solvent interactions, and instrumental artifacts.
This document provides a logical, causality-driven approach to diagnosing these issues. We will move from foundational knowledge of the expected spectrum to a detailed, question-and-answer-based troubleshooting guide, supplemented with experimental protocols and visual workflows to empower you to confidently identify and resolve spectral anomalies.
Expected NMR Spectra of this compound
A pure sample of this compound is expected to exhibit a simple and highly symmetric NMR spectrum. The molecule has a C₂ᵥ symmetry axis, rendering the protons at positions 3 and 5 equivalent, as well as the carbons at positions 2/6 and 3/5.
¹H NMR Spectrum: The proton spectrum should display a classic AB₂ spin system, though it often appears as a simple triplet and doublet at lower fields due to the coupling constants.
-
H4 (para): A triplet, integrating to 1 proton.
-
H3/H5 (meta): A doublet, integrating to 2 protons.
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum is expected to show only four distinct signals.
-
Two quaternary carbons (C2/C6 and the nitrile carbons).
-
Two protonated carbons (C3/C5 and C4).
The following table summarizes the expected chemical shifts. Note that these values can vary slightly depending on the solvent and concentration.[1][2]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity (¹H NMR) | J-Coupling (Hz) |
| ¹H | H3, H5 | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 7-8 |
| ¹H | H4 | ~8.1 - 8.3 | Triplet (t) | ³J ≈ 7-8 |
| ¹³C | C2, C6 | ~135 - 138 | - | - |
| ¹³C | C3, C5 | ~129 - 131 | - | - |
| ¹³C | C4 | ~140 - 142 | - | - |
| ¹³C | -C≡N | ~115 - 117 | - | - |
Troubleshooting Guide: Common Spectral Issues
This section addresses specific problems you might encounter in a question-and-answer format.
Issue 1: I see more signals in my spectrum than expected.
Question: My ¹H NMR spectrum shows more than two signals in the aromatic region, or my ¹³C spectrum has more than four signals. What is the origin of these extra peaks?
Answer: The presence of additional signals is one of the most common deviations and typically points to one of three sources: impurities, degradation, or instrumental artifacts. The logical approach is to first rule out instrumental issues, then consider chemical contaminants.
Caption: Decision tree for diagnosing the source of extra NMR peaks.
Detailed Breakdown:
-
Instrumental Artifacts: These are phantom signals generated by the spectrometer itself.[3][4]
-
Spinning Sidebands (SSB): These are small peaks that appear symmetrically on both sides of a large, real signal (e.g., the solvent peak). They are caused by imperfect magnetic field homogeneity.
-
Solution: Improve the shimming of the magnetic field. You can also try reducing or increasing the sample spinning rate; the position of SSBs will change with the spin rate, while true chemical peaks will not.
-
-
Quadrature Images: This artifact appears as a "ghost" peak, often with a distorted phase, reflected across the center of the spectrum.[5] It is more common on older instruments or with a low number of scans.
-
Solution: Simply increase the number of scans. Acquiring with multiples of 4 (e.g., 8, 16, 32 scans) typically eliminates this issue.[5]
-
-
-
Chemical Impurities: These are the most frequent cause of extra signals.
-
Residual Solvents: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane are often trapped in the solid sample even after drying.[6]
-
Synthesis-Related Impurities: Unreacted starting materials or by-products from the synthesis can co-purify with your product. The synthesis of this compound often involves precursors like 2,6-lutidine or 2,6-dihalopyridines.[10] Check the NMR spectra of these potential precursors.
-
Solution: Further purification is required. Recrystallization from a suitable solvent or column chromatography are effective methods.
-
-
-
Sample Degradation: The nitrile groups are susceptible to hydrolysis, especially if the NMR solvent or sample contains trace amounts of water or acid/base. Hydrolysis of one or both nitrile groups to a carboxamide or carboxylic acid would break the molecule's symmetry, leading to a more complex spectrum.
-
Diagnosis: Look for new aromatic spin systems. If one nitrile group hydrolyzes, you would expect three distinct aromatic proton signals instead of two. 2D NMR techniques like COSY can help confirm the presence of a new, distinct spin system.
-
Solution: Prepare a fresh sample using high-purity, anhydrous deuterated solvent. If possible, store the deuterated solvent over molecular sieves to remove residual water.[6]
-
Issue 2: My aromatic signals are broad, poorly resolved, or distorted.
Question: The peaks in my spectrum are not sharp Lorentzian lines. They appear broad, or the multiplets are not well-defined. What's wrong?
Answer: Peak broadening and distortion are classic signs of poor magnetic field homogeneity, but can also be caused by chemical or physical factors within the sample itself.[3]
Troubleshooting Steps:
-
Optimize Shimming: This is the most critical step.[3] Poor shimming results in an inhomogeneous magnetic field across the sample volume, causing nuclei of the same type to resonate at slightly different frequencies, which manifests as a broad or misshapen peak.
-
Action: Carefully re-shim the spectrometer, focusing on the Z1 and Z2 shims, which control the primary field homogeneity.[5] Most modern spectrometers have automated shimming routines that are highly effective.
-
-
Check Sample Preparation:
-
Undissolved Solids: The presence of even a small amount of undissolved solid material will severely degrade the magnetic field homogeneity.[3]
-
Action: Ensure your sample is fully dissolved. If necessary, gently warm the sample or filter it through a small plug of glass wool directly into the NMR tube.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., iron from a spatula, residual catalysts) can cause significant line broadening.[11]
-
Action: Re-purify the sample. If contamination is suspected, try filtering the solution through a short pad of Celite.
-
-
Sample Concentration: Very high concentrations can lead to increased solution viscosity or aggregation, both of which slow molecular tumbling and result in broader lines.[11]
-
Action: Prepare a more dilute sample and re-acquire the spectrum.
-
-
-
Consider Chemical Exchange: If your sample contains a species that is in dynamic exchange (e.g., protonation/deprotonation of the pyridine nitrogen), and the rate of this exchange is on the same timescale as the NMR experiment, it can lead to peak broadening.[11] This is less common for this specific molecule under standard neutral conditions but can be a factor if acidic or basic impurities are present.
Issue 3: The chemical shifts of my peaks don't match the reference values.
Question: My peaks have the correct multiplicity and integration, but their ppm values are shifted upfield or downfield compared to the literature. Why?
Answer: Chemical shifts are highly sensitive to the local electronic environment, which can be influenced by the solvent, concentration, and temperature.
-
Solvent Effects: This is the most common cause. The aromatic ring of this compound can engage in various intermolecular interactions (e.g., π-stacking, dipole-dipole) with solvent molecules. Changing the solvent can dramatically alter the chemical shifts.[12][13] For example, using an aromatic solvent like benzene-d₆ often causes significant upfield shifts for protons positioned over the face of the benzene ring due to its magnetic anisotropy.
-
Concentration Effects: As concentration increases, intermolecular interactions between solute molecules become more pronounced. This can lead to small but noticeable changes in chemical shifts.
-
Action: For consistency, try to use a similar concentration for all related experiments. If you observe shift changes upon dilution, it may indicate aggregation.
-
-
pH Effects: The nitrogen atom in the pyridine ring is basic. If your NMR solvent (especially D₂O or CD₃OD) is slightly acidic, the nitrogen can become protonated. This places a positive charge on the ring, causing a significant downfield shift of all ring protons due to deshielding.[15]
-
Action: Ensure your solvent is neutral. If using protic solvents, using a buffered solution may be necessary for consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical residual solvent peaks I should be aware of? A1: The most common deuterated solvent is CDCl₃, which shows a residual proton peak at ~7.26 ppm.[16] Water appears as a broad singlet, typically around 1.5-1.6 ppm in CDCl₃, but its position is highly variable.[7] Acetone-d₆ has a residual peak at ~2.05 ppm and a water peak around 2.8 ppm.[16][17] Always check a reference chart for the specific solvent you are using.[8][9]
Q2: How can I use 2D NMR to solve my issues? A2: 2D NMR is an invaluable tool when the 1D spectrum is ambiguous.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[14] For this compound, you should see a cross-peak connecting the doublet at ~7.9 ppm and the triplet at ~8.2 ppm. If you have extra signals from an impurity, a COSY spectrum can help trace out the connectivity of the impurity's spin system, aiding in its identification.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[14] It can confirm that the doublet at ~7.9 ppm is attached to the carbon at ~130 ppm, and the triplet at ~8.2 ppm is attached to the carbon at ~141 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is excellent for assigning quaternary carbons. For example, the H3/H5 protons should show correlations to the C2/C6 carbons and the nitrile carbons.
Q3: Can I use ¹⁵N NMR for this compound? A3: While less common, ¹⁵N NMR can be very informative for nitrogen-containing compounds. The two nitrile nitrogens would have one chemical shift, and the pyridine nitrogen would have another, distinct shift. This can be useful for studying coordination chemistry or reactions involving the nitrogen atoms. However, ¹⁵N has a very low natural abundance and sensitivity, so it is a more advanced and time-consuming experiment.[11]
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particulates.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: Acquiring a Basic COSY Spectrum
This protocol assumes basic familiarity with your spectrometer's software.
-
Setup: Load your prepared sample and perform standard locking and shimming procedures.
-
Load Experiment: Select a standard COSY experiment from the software's experiment library (e.g., cosygpph).
-
Set Spectral Width: Ensure the spectral width in both dimensions (F1 and F2) covers the entire aromatic region of your sample (e.g., from 7.5 to 8.5 ppm).
-
Set Acquisition Parameters:
-
Number of Scans (NS): Set to 4 or 8 for a moderately concentrated sample.
-
Number of Increments (F1): Use 256 or 512 increments for good resolution in the indirect dimension.
-
Relaxation Delay (D1): A delay of 1.5 - 2.0 seconds is typically sufficient.[14]
-
-
Acquire Data: Start the acquisition. A COSY experiment will take longer than a standard ¹H experiment, often 15-30 minutes.
-
Process Data: After acquisition, perform a 2D Fourier transform, phase correction, and symmetrization (if necessary) using the spectrometer software. Analyze the cross-peaks to determine proton-proton correlations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Hong Kong Journal of Radiology [hkjr.org]
- 5. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. chem.washington.edu [chem.washington.edu]
- 17. 2005-03 [nmr.chem.ualberta.ca]
preventing side reactions in the synthesis of Pyridine-2,6-dicarbonitrile derivatives
Welcome to the technical support center for the synthesis of Pyridine-2,6-dicarbonitrile derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these important chemical building blocks. This compound and its analogs are crucial precursors in the development of pharmaceuticals, functional materials, and ligands for catalysis. However, their synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format to help you overcome common challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound derivatives, particularly via the common route of palladium- or nickel-catalyzed cyanation of 2,6-dihalopyridines.
Problem 1: Low yield of the desired dinitrile with significant recovery of the mono-cyano or starting dihalo-pyridine.
Question: My reaction stalls after the formation of the 2-halo-6-cyanopyridine intermediate, or I see very little conversion from my starting 2,6-dihalopyridine. What is causing this low reactivity?
Potential Causes & Solutions:
This issue typically points to insufficient catalytic activity or deactivation of the catalyst. The second C-X bond (where X is a halogen) is often less reactive than the first due to the electron-withdrawing effect of the newly installed nitrile group.
-
Catalyst Deactivation: The palladium or nickel catalyst can be sensitive to impurities and reaction conditions.
-
Mechanism: Oxidative addition of the aryl halide to the Pd(0) center is a critical step. If the active Pd(0) is oxidized or if the ligands are degraded, the catalytic cycle will halt.
-
Solution: Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can oxidize the active catalyst. Use of high-purity reagents is essential.
-
-
Insufficiently Reactive Catalyst System: The chosen ligand or catalyst precursor may not be suitable for this challenging transformation.
-
Solution: For the cyanation of electron-deficient heteroaromatics like dihalopyridines, strong electron-donating ligands are often required to promote the oxidative addition step. Consider switching to more robust ligand systems. For example, bulky, electron-rich phosphine ligands like Xantphos or cataCXium® A have shown success.
-
-
Inappropriate Cyanide Source: The choice of cyanating agent is critical and can influence the reaction rate and outcome.
-
Solution: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like KCN or NaCN because it is less basic, reducing side reactions, and its transmetalation step with the palladium complex is often efficient. However, for very stubborn substrates, a combination of reagents or a different cyanide source might be necessary.
-
Workflow for Optimizing a Stalled Cyanation Reaction
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Pyridine-2,6-dicarboxylic acid or its amide derivatives as byproducts.
Question: My final product is contaminated with significant amounts of what appears to be the diacid or amide/acid derivatives of my target molecule. How can I prevent this nitrile hydrolysis?
Potential Causes & Solutions:
Nitrile groups are susceptible to hydrolysis to form amides and subsequently carboxylic acids. This process is catalyzed by the presence of water under either acidic or basic conditions, often exacerbated by elevated temperatures during the reaction or workup.
-
Water in Reaction Media: This is the most common cause.
-
Mechanism: Water can act as a nucleophile, attacking the electrophilic carbon of the nitrile. This is often promoted by coordination to a metal center or by acid/base catalysis.
-
Solution 1 (Anhydrous Conditions): Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and assemble the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Solution 2 (Workup Procedure): During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., on an ice bath). Neutralize the solution as soon as possible.
-
-
"Wet" Cyanide Source: Some cyanide salts can be hygroscopic.
-
Solution: Use a high-purity, anhydrous grade of your cyanide source (e.g., Zn(CN)₂). If unsure, the salt can be dried under high vacuum before use.
-
Comparative Table: Conditions Promoting vs. Preventing Nitrile Hydrolysis
| Factor | Conditions Promoting Hydrolysis | Recommended Preventative Measures |
| Solvent | Undried, "wet" solvents (e.g., technical grade DMF) | Use anhydrous, freshly distilled solvents under N₂/Ar. |
| Reagents | Hygroscopic reagents, aqueous bases (e.g., NaOH) | Dry reagents under vacuum; use non-aqueous bases if possible. |
| Temperature | High reaction or workup temperatures (>80 °C) | Maintain the lowest effective reaction temperature. Cool to 0°C before workup. |
| pH | Strongly acidic or basic conditions during workup | Minimize time exposed to non-neutral pH. Use buffered solutions if compatible. |
Frequently Asked Questions (FAQ)
Q1: Which cyanide source is the best choice for my synthesis?
The optimal cyanide source depends on your substrate, catalyst system, and safety considerations.
-
Potassium Cyanide (KCN) / Sodium Cyanide (NaCN): These are inexpensive and highly reactive. However, their high basicity can promote side reactions, and their poor solubility in many organic solvents can lead to heterogeneous reaction mixtures and reproducibility issues. They are also extremely toxic.
-
Zinc Cyanide (Zn(CN)₂): This is often the reagent of choice for modern cross-coupling reactions. It is less basic than alkali metal cyanides, which minimizes base-catalyzed side reactions. It is also a solid that is easier to handle (though still highly toxic) and has better compatibility with a wider range of functional groups.
-
Trimethylsilyl Cyanide (TMSCN): This is a liquid, soluble source of cyanide that can be useful in certain applications, but its reactivity profile is different and it is highly volatile and toxic.
Q2: My reaction is very sensitive to air. What are the best practices for setting up a truly inert atmosphere?
Standard inert atmosphere techniques are often insufficient for sensitive cross-coupling reactions.
-
Detailed Protocol: Freeze-Pump-Thaw Degassing
-
Add your solvent and a stir bar to the reaction flask.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum line for 5-10 minutes to remove gases above the frozen solvent.
-
Close the flask to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles evolve.
-
Repeat this cycle two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with high-purity argon or nitrogen. Your solvent is now ready for the addition of reagents.
-
Q3: Can I use Nickel instead of Palladium as a catalyst?
Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for cyanation reactions.
-
Advantages of Nickel: Lower cost, different reactivity profile that may be advantageous for certain substrates.
-
Disadvantages of Nickel: Nickel catalysts can be more sensitive to air and impurities. They may also require different classes of ligands and additives compared to their palladium counterparts. The reaction optimization process will likely need to be re-screened when switching from palladium to nickel.
Reaction Pathway: Catalytic Cyanation vs. Hydrolysis Side Reaction
Caption: Desired cyanation pathway versus the hydrolysis side reaction.
Technical Support Center: Solvent Effects on the Reactivity of Pyridine-2,6-dicarbonitrile
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for Pyridine-2,6-dicarbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile heterocyclic building block. This compound, also known as 2,6-dicyanopyridine, is a highly valuable intermediate due to its electron-deficient pyridine ring and reactive nitrile functionalities.[1][2] However, its reactivity is profoundly influenced by the reaction medium. This guide provides in-depth, field-proven insights in a question-and-answer format to help you optimize your reactions, troubleshoot common issues, and understand the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in modulating the reactivity of this compound.
Q1: Why is solvent selection so critical when working with this compound?
A1: Solvent choice is paramount because it directly influences several key factors that govern the outcome of a reaction.[3]
-
Solubility: this compound is a crystalline solid.[1] For a reaction to occur efficiently in the liquid phase, both the substrate and the reagents must be adequately dissolved. While it is soluble in common organic solvents like ethanol and acetone, its solubility can vary significantly, impacting reaction kinetics.[1]
-
Reaction Mechanism: Solvents can dramatically alter the energy of reactants, transition states, and products.[3] For the common nucleophilic aromatic substitution (SNAr) reactions on the electron-deficient pyridine ring, the solvent's ability to stabilize the charged Meisenheimer intermediate is crucial for accelerating the reaction.[4][5]
-
Reagent Reactivity: The intrinsic reactivity of your nucleophile or electrophile can be blunted or enhanced by the solvent. For instance, protic solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their effective nucleophilicity.[6][7]
-
Product Stability and Selectivity: The solvent can influence which reaction pathway is favored, potentially leading to different products. Furthermore, reactive solvents (like water or alcohols under certain conditions) can participate in side reactions, such as the hydrolysis of the nitrile groups.
Q2: How do polar aprotic vs. polar protic solvents affect nucleophilic aromatic substitution (SNAr) on this substrate?
A2: This is one of the most important considerations for SNAr reactions. The difference lies in how they interact with the nucleophile and the reaction intermediates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and are excellent hydrogen bond donors.[6] While they can dissolve ionic nucleophiles, they stabilize them so effectively through hydrogen bonding that the nucleophile becomes less reactive and the activation energy for the reaction increases.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) lack acidic protons. They can dissolve ionic species by solvating the cation, but they leave the anion (the nucleophile) relatively "bare" and highly reactive.[5] These solvents are also excellent at stabilizing the polar, charge-delocalized Meisenheimer complex formed during SNAr, which lowers the transition state energy and dramatically increases the reaction rate. For many SNAr reactions on activated systems, switching from a protic to a polar aprotic solvent can increase the rate by several orders of magnitude.[4]
Q3: What are the primary reactivity sites on this compound, and how does the solvent influence them?
A3: There are two main sites of reactivity:
-
The Pyridine Ring (C4 position): The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the two electron-withdrawing cyano groups. This makes the ring susceptible to nucleophilic attack, particularly at the C4 (para) position. Solvents that enhance the nucleophile's reactivity (polar aprotic) will favor SNAr reactions on the ring, assuming a suitable leaving group is present.
-
The Nitrile Groups (C≡N): The cyano groups can undergo various transformations, such as hydrolysis to amides/carboxylic acids or reaction with nucleophiles like hydroxylamine or sodium azide.[2] The presence of water or protic solvents, especially under basic or acidic conditions, can promote the hydrolysis of the nitrile groups, leading to undesired side products. Therefore, to preserve the nitrile functionality, anhydrous (dry) aprotic solvents are highly recommended.
Q4: How can I predict the solubility of this compound in a given solvent?
A4: While precise solubility is determined empirically, you can make educated predictions based on the principle of "like dissolves like." this compound is a polar molecule. It has low solubility in water and non-polar solvents like hexanes but is soluble in moderately to highly polar organic solvents.[1] Good starting points for solubilization include acetone, ethanol, tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).[1][8][9] For reactions requiring higher temperatures, DMF or DMSO are often used.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound, with a focus on solvent-related causes.
Issue 1: Low or No Reaction Conversion
-
Question: "My nucleophilic substitution reaction is not proceeding, or the yield is very low. Could the solvent be the issue?"
-
Answer: Yes, the solvent is a primary suspect. Follow this troubleshooting workflow:
-
Verify Solubility: Visually inspect the reaction at room temperature and reaction temperature. Is all the this compound dissolved? If not, the reaction is limited by the dissolution rate.
-
Solution: Switch to a solvent with higher solvating power. For example, if your reaction is sluggish in THF, consider trying DMF or DMSO.
-
-
Assess Solvent-Nucleophile Interaction: Are you using a strong, "hard" anionic nucleophile (e.g., RO⁻, N₃⁻) in a protic solvent (e.g., ethanol)? The solvent may be deactivating your nucleophile via hydrogen bonding.
-
Solution: Change to a polar aprotic solvent like acetonitrile or DMF. Studies on similar systems have shown that reaction rates are significantly faster in acetonitrile compared to methanol.[4]
-
-
Check Solvent Polarity: SNAr reactions proceed through a charged intermediate. A non-polar solvent (e.g., toluene, dioxane) will destabilize this intermediate, leading to a very slow reaction.
-
Solution: Ensure your solvent is sufficiently polar to support the mechanism. Refer to the solvent properties table below.
-
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Issue 2: Formation of Unwanted Side Products
-
Question: "I'm observing hydrolysis of the nitrile groups to amides or carboxylic acids. How can my solvent choice prevent this?"
-
Answer: This is a classic problem caused by the presence of water. The nitrile groups on this compound are susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures.
-
Solution 1: Use Anhydrous Solvents. Employ solvents from a freshly opened bottle or one that has been properly dried. Commercial "anhydrous" or "dry" grade solvents are recommended.
-
Solution 2: Dry Your Solvents. If you suspect water contamination, standard laboratory procedures for drying solvents (e.g., distillation from a suitable drying agent like CaH₂ for DMF or molecular sieves for THF/acetonitrile) should be followed.
-
Solution 3: Run Under an Inert Atmosphere. Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.
-
Issue 3: Difficult Product Isolation
-
Question: "My reaction worked, but I can't isolate my product from the solvent. What can I do?"
-
Answer: This issue commonly arises when using high-boiling point solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C). Removing them under reduced pressure can be difficult and time-consuming, and may require high temperatures that could decompose your product.
-
Proactive Solution: If the reaction conditions allow, consider a lower-boiling point alternative. For example, could THF (b.p. 66 °C) or acetonitrile (b.p. 82 °C) achieve the same result, perhaps with a longer reaction time or slightly higher temperature? A change from ethanol to acetonitrile has been shown to be effective in related syntheses.[8]
-
Reactive Solution (Work-up): If you must use a high-boiling solvent, the standard procedure for removal is an aqueous work-up. Since DMF and DMSO are water-miscible, you can dilute the reaction mixture with a large volume of water (and often a salt like NaCl or LiCl to reduce product solubility in the aqueous layer) and then extract your product with an immiscible organic solvent like ethyl acetate or dichloromethane. This process must be repeated several times to ensure complete removal of the high-boiling solvent.
-
Part 3: Protocols and Data
Data Presentation: Common Solvents and Their Properties
The following table summarizes key properties of solvents frequently used in reactions with this compound and their likely effect on SNAr reactivity.
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | General Impact on SNAr Reactivity |
| Hexane | 1.9 | Non-polar Aprotic | 69 | Very Poor: Unsuitable. Poor solubility and cannot stabilize charged intermediates. |
| Toluene | 2.4 | Non-polar Aprotic | 111 | Poor: Generally unsuitable for SNAr unless under phase-transfer catalysis. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Moderate: Can be used for some transformations, but its polarity may be insufficient for difficult SNAr.[10][11] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Good: A versatile aprotic solvent. Often a good starting point for screening.[10][11][12] |
| Ethanol (EtOH) | 24.6 | Polar Protic | 78 | Variable: Can dissolve reactants but may slow SNAr with strong nucleophiles due to H-bonding.[2][8] |
| Methanol (MeOH) | 32.7 | Polar Protic | 65 | Variable: Similar to ethanol; its protic nature can reduce nucleophilicity.[2][4] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Excellent: Highly polar and aprotic, effectively accelerates SNAr reactions.[4][8] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent: A premier solvent for SNAr due to high polarity and aprotic nature. Difficult to remove.[2][9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Excellent: Highest polarity and aprotic nature, often gives the fastest rates. Very difficult to remove. |
Experimental Protocol: Parallel Solvent Screening for SNAr Reactions
This protocol allows for the efficient determination of an optimal solvent for a nucleophilic substitution reaction.
Objective: To identify the solvent that provides the best balance of reaction rate, yield, and purity for the reaction of this compound with a chosen nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide, piperidine)
-
Base (if required, e.g., K₂CO₃)
-
Candidate solvents (e.g., THF, MeCN, DMF, EtOH) - Anhydrous grade
-
Small reaction vials (e.g., 2 mL) with stir bars and screw caps
-
Heating block or oil bath
-
TLC plates and appropriate eluent system
-
LC-MS (optional, for accurate conversion analysis)
Procedure:
-
Preparation: In separate, labeled vials, add this compound (e.g., 25.8 mg, 0.2 mmol, 1.0 eq).
-
Reagent Addition: To each vial, add the nucleophile (e.g., 1.2 eq) and any required base (e.g., 2.0 eq).
-
Solvent Addition: To each vial, add 1.0 mL of a different candidate solvent (THF, MeCN, DMF, EtOH). Ensure all solids are dissolved, warming gently if necessary.
-
Reaction: Seal the vials, place them in the heating block set to the desired temperature (e.g., 80 °C), and stir.
-
Monitoring: After set time points (e.g., 1h, 4h, 12h), carefully take a small aliquot from each reaction mixture.
-
Analysis:
-
Spot the aliquot on a TLC plate to visually assess the consumption of starting material and the formation of the product.
-
(Optional) Dilute the aliquot and inject it into an LC-MS to precisely quantify the percent conversion.
-
-
Evaluation: Compare the results across all solvents. The ideal solvent will show high conversion to the desired product with minimal side product formation in the shortest amount of time. Also, consider the ease of a potential work-up.
Part 4: Mechanistic Visualization
Solvent Effects on Nucleophile Reactivity
Caption: Solvation of an anionic nucleophile in protic vs. aprotic solvents.
References
- 1. CAS 2893-33-6: 2,6-Pyridinedicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
scaling up the synthesis of Pyridine-2,6-dicarbonitrile for industrial applications
Welcome to the technical support center for the industrial-scale synthesis of Pyridine-2,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important chemical intermediate. This compound is a key building block in the synthesis of pharmaceuticals, ligands for coordination chemistry, and materials with specific electronic properties.[1][2]
This resource provides a comprehensive overview of the most common industrial synthesis route, potential challenges, and practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the vapor-phase ammoxidation of 2,6-lutidine (2,6-dimethylpyridine).[3] This process involves reacting 2,6-lutidine with ammonia and oxygen (typically from the air) at elevated temperatures over a solid-state catalyst.[3] This method is favored for its cost-effectiveness and relatively high throughput.
Q2: What are the typical starting materials and their required purity for this synthesis?
A2: The primary starting materials are 2,6-lutidine, ammonia, and an oxygen source (usually air). For consistent and high-yielding reactions, it is recommended to use 2,6-lutidine with a purity of >98%. The ammonia and air should be free of contaminants that could poison the catalyst, such as sulfur compounds or oils.
Q3: What are the key reaction parameters to control during the ammoxidation of 2,6-lutidine?
A3: The critical parameters to monitor and control are:
-
Temperature: Typically in the range of 350-500°C.
-
Molar Ratios: The ratio of ammonia and oxygen to 2,6-lutidine is crucial for maximizing yield and minimizing side reactions.
-
Contact Time: The residence time of the reactants over the catalyst bed.
-
Catalyst Composition: The choice of catalyst significantly impacts selectivity and conversion.
Q4: What are the common byproducts formed during the synthesis?
A4: Common byproducts include carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and partially oxidized products like 2-cyano-6-methylpyridine. The formation of these byproducts is highly dependent on the reaction conditions and catalyst used.
Q5: What are the safety concerns associated with the synthesis of this compound?
A5: this compound is toxic if swallowed, in contact with skin, or if inhaled. The reaction involves flammable gases (ammonia, 2,6-lutidine vapor) at high temperatures, posing a fire and explosion risk. Proper handling, ventilation, and personal protective equipment (PPE) are essential.[4][5][6] Hydrogen cyanide, a potential byproduct, is extremely toxic.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up and synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical factor. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can lead to over-oxidation and the formation of undesirable byproducts like CO and CO2, thus reducing the yield of the desired product.
-
Incorrect Reactant Ratios: An improper molar ratio of ammonia and oxygen to 2,6-lutidine can significantly impact the yield. An excess of oxygen can lead to complete combustion, while insufficient ammonia can result in the formation of oxygenated intermediates instead of the nitrile.
-
Catalyst Deactivation: The catalyst can lose its activity over time due to coking (carbon deposition), poisoning by impurities in the feed, or thermal sintering.
-
Poor Mixing of Reactants: In a scaled-up reactor, inefficient mixing of the gaseous reactants can lead to localized "hot spots" or areas of suboptimal reactant concentrations, resulting in lower overall yield.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature in small increments (e.g., 10-15°C) to find the optimal point for maximum yield. Use in-line analytical techniques like gas chromatography (GC) to monitor the product distribution at each temperature.
-
Adjust Reactant Feed Ratios: Perform a design of experiments (DOE) to study the effect of varying the ammonia/2,6-lutidine and oxygen/2,6-lutidine molar ratios. This will help identify the optimal feed composition for your specific catalyst and reactor setup.
-
Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, a regeneration procedure, often involving a controlled burn-off of coke deposits with air or a steam-air mixture, may be necessary. If regeneration is not effective, the catalyst will need to be replaced.
-
Improve Reactor Design for Better Mixing: For large-scale reactors, ensure the design promotes efficient mixing of the gas-phase reactants. This might involve using static mixers or optimizing the inlet nozzle design. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and improve mixing.[7]
Issue 2: Formation of Impurities and Byproducts
Possible Causes:
-
Over-oxidation: As mentioned, excessive temperature or oxygen concentration can lead to the complete combustion of the organic substrate to CO and CO2.
-
Incomplete Ammoxidation: Insufficient ammonia or a less active catalyst can result in the formation of partially oxidized intermediates, such as 2-cyano-6-methylpyridine or pyridine-2,6-dicarboxaldehyde.
-
Side Reactions of 2,6-Lutidine: At high temperatures, 2,6-lutidine can undergo other reactions, such as dealkylation.
Troubleshooting Steps:
-
Fine-tune Oxygen Concentration: Carefully control the oxygen-to-hydrocarbon ratio. It is often beneficial to operate under slightly fuel-rich conditions to minimize complete oxidation.
-
Ensure Sufficient Ammonia: Maintain an adequate excess of ammonia to favor the formation of the nitrile groups.
-
Catalyst Selection: The choice of catalyst is paramount for selectivity. Vanadium-based catalysts, often promoted with other metal oxides like molybdenum, antimony, or chromium, are commonly used for ammoxidation reactions.[8][9] The specific formulation can be tailored to minimize the formation of certain byproducts.
-
Purification of the Final Product: Develop a robust purification protocol. This typically involves distillation under reduced pressure to separate the this compound from less volatile impurities. Recrystallization from a suitable solvent can also be employed to achieve high purity.[10]
Issue 3: Reaction Stalling or Incomplete Conversion
Possible Causes:
-
Catalyst Poisoning: Trace impurities in the feed streams, such as sulfur or heavy metals, can irreversibly poison the catalyst, leading to a rapid drop in activity.
-
Loss of Catalyst Surface Area: High temperatures can cause the catalyst support to sinter, reducing its surface area and, consequently, its activity.
-
Channeling in the Catalyst Bed: In a fixed-bed reactor, the gas flow may not be uniform, leading to "channeling" where a significant portion of the reactants bypasses the catalyst.
Troubleshooting Steps:
-
Feedstock Purification: Implement a purification step for the 2,6-lutidine and air feeds to remove potential catalyst poisons.
-
Monitor Catalyst Health: Regularly analyze catalyst samples for changes in surface area, pore volume, and composition to proactively identify deactivation issues.
-
Optimize Reactor Packing: Ensure the catalyst is packed uniformly in the reactor to prevent channeling. The use of inert packing materials at the inlet and outlet of the bed can help to distribute the flow more evenly.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Ammoxidation
Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and safety protocols. All work should be conducted in a well-ventilated fume hood by trained personnel.
Materials:
-
2,6-Lutidine (>98%)
-
Ammonia gas (anhydrous)
-
Air (dried and filtered)
-
Vanadium-based ammoxidation catalyst (e.g., V2O5/TiO2)
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack the quartz tube reactor with a known amount of the ammoxidation catalyst, securing it with quartz wool plugs.
-
Place the reactor in the tube furnace and heat to the desired reaction temperature (e.g., 400°C) under a flow of nitrogen.
-
Once the temperature is stable, introduce the reactant gases (ammonia and air) at the desired molar ratios using the mass flow controllers.
-
Introduce the 2,6-lutidine into a vaporizer heated to a temperature sufficient to ensure complete vaporization without decomposition. The vapor is then carried into the reactor with the gas stream.
-
Pass the reactor effluent through a condenser to collect the liquid products. The non-condensable gases can be analyzed by online GC.
-
After a set reaction time, stop the flow of 2,6-lutidine and allow the system to purge with nitrogen.
-
Cool the reactor to room temperature.
-
Analyze the collected liquid product by GC to determine the yield of this compound and the distribution of byproducts.
Data Presentation
Table 1: Influence of Reaction Temperature on Product Yield
| Temperature (°C) | 2,6-Lutidine Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| 350 | 65 | 85 | 55.3 |
| 375 | 80 | 88 | 70.4 |
| 400 | 95 | 90 | 85.5 |
| 425 | 98 | 85 | 83.3 |
| 450 | 99 | 75 | 74.3 |
Note: These are representative data and will vary depending on the catalyst and other reaction conditions.
Visualizations
Diagram 1: Reaction Pathway for the Ammoxidation of 2,6-Lutidine
References
- 1. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Ammoxidation - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 9. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]
- 10. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
Validation & Comparative
comparing the coordinating properties of Pyridine-2,6-dicarbonitrile with other ligands
For researchers, scientists, and professionals in drug development, the rational design of metal complexes with tailored properties is a cornerstone of innovation. The choice of ligand is paramount, dictating the electronic, structural, and ultimately, the functional characteristics of the resulting coordination compound. This guide provides an in-depth technical comparison of the coordinating properties of Pyridine-2,6-dicarbonitrile (PDN) against other well-established nitrogen-donor ligands. By delving into the unique electronic and steric profile of PDN, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to strategically employ this versatile ligand in their work.
Introduction to this compound as a Ligand
This compound is a pyridine derivative featuring two nitrile groups at the 2 and 6 positions.[1][2] While structurally related to the widely studied 2,2'-bipyridine and terpyridine ligand families, the presence of the strongly electron-withdrawing nitrile groups imparts a unique set of coordinating properties to the PDN scaffold. Understanding these properties is key to harnessing its potential in catalysis, materials science, and medicinal chemistry.
Electronic and Steric Profile of this compound
The coordinating ability of a ligand is fundamentally governed by its electronic and steric characteristics. In PDN, both aspects are significantly influenced by the geminal dicarbonitrile substitution.
Electronic Effects: The two nitrile groups are powerful electron-withdrawing groups.[3] This has a profound impact on the electronic structure of the pyridine ring. The electron density on the pyridine nitrogen is substantially reduced, which in turn is expected to decrease its basicity and σ-donating ability compared to unsubstituted pyridine or pyridine derivatives with electron-donating groups. This reduced σ-donation will generally lead to weaker metal-ligand bonds. However, the nitrile groups also introduce π-acidity to the ligand, allowing for potential π-backbonding interactions with electron-rich metal centers. This dual electronic nature—weak σ-donor and potential π-acceptor—is a defining characteristic of PDN.
Steric Effects: The linear geometry of the nitrile groups results in moderate steric hindrance around the nitrogen donor atom. While less bulky than ligands with, for example, phenyl or tert-butyl substituents in the 2 and 6 positions, the nitrile groups are more sterically demanding than hydrogen atoms. This steric presence can influence the coordination geometry and the ability of multiple PDN ligands to coordinate to a single metal center.
Comparative Analysis with Common Nitrogen-Donor Ligands
To contextualize the coordinating properties of PDN, a comparison with well-known ligands such as 2,2'-bipyridine (bpy) and terpyridine (tpy) is instructive.
| Ligand | Donor Atoms | Electronic Nature | Expected Coordination Behavior |
| This compound (PDN) | N | Weak σ-donor, potential π-acceptor | Forms complexes with a range of transition metals; the nitrile groups can potentially participate in secondary coordination or remain uncoordinated. |
| 2,2'-Bipyridine (bpy) | N, N' | Strong σ-donor, moderate π-acceptor | Excellent chelating ligand, forming stable 5-membered rings with metal ions. Widely used in catalysis and photochemistry. |
| Terpyridine (tpy) | N, N', N'' | Strong σ-donor, moderate π-acceptor | Tridentate ligand that forms two fused 5-membered chelate rings, leading to highly stable complexes. |
The strong σ-donating character of bpy and tpy generally leads to the formation of more stable complexes compared to those of PDN, especially with metal ions that are not capable of significant π-backbonding. However, for electron-rich, late transition metals, the π-acceptor character of PDN could lead to interesting and potentially useful electronic properties in its complexes.
Experimental Data and Characterization
While extensive experimental data for PDN complexes are not as abundant as for its carboxylate or amine analogs, the available information and data from related structures allow for a comparative assessment.
Structural Analysis
X-ray crystallography is the definitive method for determining the precise coordination geometry of metal complexes. For PDN, it is anticipated that it will coordinate as a monodentate ligand through the pyridine nitrogen. The nitrile groups may or may not be involved in coordination, depending on the metal ion and the reaction conditions. In some cases, the nitrile nitrogen could act as a bridging ligand, leading to the formation of coordination polymers.
A search for crystal structures of metal complexes containing the PDN ligand reveals a more common utilization of its derivatives, such as pyridine-2,6-dicarboxylic acid. In these complexes, coordination typically occurs through the pyridine nitrogen and the carboxylate oxygens, forming a stable tridentate pincer ligand.[4] This highlights a common synthetic strategy where PDN serves as a precursor to ligands with stronger coordinating groups.[2]
Spectroscopic Properties
Infrared (IR) Spectroscopy: The C≡N stretching frequency in the IR spectrum of free PDN is a key diagnostic peak. Upon coordination of the pyridine nitrogen to a metal ion, this peak is expected to shift, providing evidence of complex formation. The direction and magnitude of the shift can offer insights into the electronic effects of coordination. A shift to higher frequency would suggest an increase in the C≡N bond order, potentially due to the electron-withdrawing effect of the metal center on the pyridine ring.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of PDN complexes can provide information about the ligand field strength and the nature of electronic transitions. The position of d-d transitions in transition metal complexes can be used to place PDN in a spectrochemical series relative to other ligands.[5] Given its weak σ-donating nature, PDN is expected to be a weaker field ligand than bpy or tpy, resulting in smaller d-orbital splitting and absorption at longer wavelengths for d-d transitions.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox properties of metal complexes. The redox potential of a metal center is highly sensitive to the electronic environment imposed by the coordinated ligands. Due to the electron-withdrawing nature of the dicarbonitrile groups, coordination of PDN to a metal center is expected to make the metal more difficult to oxidize (i.e., a more positive redox potential) compared to complexes with more electron-donating ligands like bpy.[5][6]
Experimental Protocols
To facilitate the direct comparison of PDN with other ligands, the following detailed experimental protocols are provided.
Synthesis of a Generic Transition Metal Complex with PDN
This protocol describes a general method for the synthesis of a transition metal complex with this compound.
Materials:
-
This compound (PDN)
-
A suitable transition metal salt (e.g., FeCl₂, Cu(NO₃)₂, etc.)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar equivalent of the transition metal salt in the chosen anhydrous solvent.
-
In a separate flask, dissolve the desired molar equivalents of PDN in the same anhydrous solvent.
-
Slowly add the PDN solution to the stirring metal salt solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours), monitoring the reaction for any color change or precipitation.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under vacuum until a solid precipitates or the solution becomes saturated.
-
Cool the saturated solution to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting complex using techniques such as IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained).
Determination of Metal-Ligand Stability Constants by UV-Vis Spectrophotometry (Job's Method)
This protocol outlines the method of continuous variation (Job's method) to determine the stoichiometry and stability constant of a metal-PDN complex in solution.[1][7]
Materials:
-
Stock solution of a metal salt of known concentration.
-
Stock solution of PDN of the same concentration as the metal salt.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a series of solutions in volumetric flasks with a constant total volume and a constant total concentration of metal and ligand, but with varying mole fractions of the ligand. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant (K_f) can be calculated from the absorbance data.
Conclusion
This compound presents a unique ligand scaffold with distinct electronic and steric properties compared to more conventional nitrogen-donor ligands. Its pronounced electron-withdrawing character reduces its σ-donating ability while introducing potential π-acceptor capabilities. This makes PDN a weaker field ligand than 2,2'-bipyridine or terpyridine, a characteristic that can be strategically exploited in the design of metal complexes with specific electronic and redox properties. While the nitrile groups can present a moderate steric hindrance, they also offer potential for further functionalization or participation in extended coordination networks. The experimental protocols provided herein offer a framework for the systematic investigation and comparison of PDN's coordinating properties, enabling researchers to make informed decisions in the selection and application of this intriguing ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Pyridine-2,6-dicarbonitrile and Its Functional Derivatives
Introduction: The Structural and Functional Significance of the Pyridine-2,6-disubstituted Scaffold
Pyridine-2,6-dicarbonitrile (PDN) is a foundational heterocyclic compound characterized by a pyridine ring symmetrically substituted with two nitrile groups.[1] This arrangement imparts a unique electronic profile and geometric rigidity, making it a valuable precursor in supramolecular chemistry, materials science, and pharmacology. The electron-withdrawing nature of the twin nitrile groups renders the pyridine ring electron-deficient, influencing its reactivity and coordination properties.
The true versatility of this scaffold is revealed through the chemical transformation of its nitrile functionalities. Derivatives such as amides, carboxylic acids, and thioamides exhibit profoundly different chemical behaviors and biological activities.[2][3] Understanding the spectroscopic signatures of PDN and its derivatives is paramount for researchers in synthesis, characterization, and application. This guide provides an in-depth comparative analysis of PDN versus key derivatives—Pyridine-2,6-dicarboxamide and Pyridine-2,6-dicarboxylic acid—grounded in experimental data and established spectroscopic principles. We will explore how subtle changes in functional groups manifest as distinct and measurable shifts in NMR, IR, UV-Vis, and Mass Spectrometry data, offering a roadmap for unambiguous structural elucidation.
Spectroscopic Characterization Workflow
A systematic approach is crucial for the unambiguous identification and purity assessment of these compounds. The following workflow outlines a standard characterization cascade.
References
validation of analytical methods for Pyridine-2,6-dicarbonitrile quantification
A Comparative Guide to the Validation of Analytical Methods for Pyridine-2,6-dicarbonitrile Quantification
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of this compound, a critical intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is crucial for ensuring product quality and process consistency in drug development and manufacturing. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their analytical testing procedures for this compound.
The Analytical Imperative for this compound
This compound serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and concentration of this precursor directly impact the yield, impurity profile, and overall quality of the final drug substance. Consequently, validated analytical methods are not merely a regulatory requirement but a scientific necessity to control the manufacturing process and ensure the safety and efficacy of the end product.
Methodological Showdown: HPLC vs. GC
The two most prevalent and powerful techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a highly versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is the most common approach.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed, offering excellent retention and resolution for this moderately polar compound.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A typical gradient might start at a lower organic concentration and ramp up to elute the analyte.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance, typically around 270 nm.
-
Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase at initial conditions, and filtered through a 0.45 µm filter before injection.
The choice of a C18 column is based on the principle of "like dissolves like"; the non-polar stationary phase interacts favorably with the aromatic pyridine ring, providing good retention. The use of a gradient elution is crucial for efficiently eluting the analyte while also separating it from potential impurities with different polarities. Acidification of the mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
Gas Chromatography (GC): The Speed and Sensitivity Specialist
For compounds that are volatile and thermally stable, GC offers unparalleled resolution and sensitivity. This compound, with its relatively low boiling point and good thermal stability, is an excellent candidate for GC analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is a robust and cost-effective choice. For higher sensitivity and specificity, a Mass Spectrometer (MS) detector can be used.
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is well-suited for separating this compound from related impurities.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure efficient separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 250 °C) to elute the analyte and any less volatile components.
-
Injector and Detector Temperatures: The injector and detector are maintained at high temperatures (e.g., 250 °C and 280 °C, respectively) to ensure rapid volatilization of the sample and prevent condensation.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent like dichloromethane or ethyl acetate before injection.
The choice of a mid-polarity column provides a good balance of interactions for separating the target analyte from potential process impurities. The temperature program is the primary tool for controlling retention and resolution in GC. A carefully optimized gradient ensures that the analyte elutes as a sharp peak, well-separated from other components in the sample. The FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.
Head-to-Head Comparison: Performance Data
The following table summarizes the typical validation parameters for HPLC and GC methods for the quantification of this compound, based on established industry standards and guidelines from the International Council for Harmonisation (ICH).
| Validation Parameter | HPLC-UV | GC-FID | ICH Guideline Q2(R1) Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Typically 80 - 120% for drug substance |
| Precision (% Relative Standard Deviation, RSD) | < 1.0% | < 1.0% | ≤ 2% for drug substance |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.005 µg/mL | - |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.015 µg/mL | - |
| Specificity/Selectivity | High | Very High | Peak purity and resolution > 1.5 |
Visualizing the Workflow: A Guide to Method Selection
The decision to use HPLC or GC should be based on a logical evaluation of the analytical requirements.
Caption: Decision tree for selecting between HPLC and GC methods.
Conclusion: A Fit-for-Purpose Approach
Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. The validation data presented in this guide demonstrates that both methods can meet the stringent requirements of the pharmaceutical industry.
-
HPLC is the method of choice when dealing with complex sample matrices or when analyzing for non-volatile impurities in addition to the main analyte.
-
GC excels in situations where high throughput and sensitivity are paramount, particularly for the analysis of the pure substance or in simple matrices.
Ultimately, the selection of the most appropriate method should be based on a "fit-for-purpose" approach, taking into account the specific analytical challenge at hand. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, will enable the analytical scientist to make an informed decision and develop a robust, reliable, and validated method for the quantification of this compound.
The Evolving Landscape of Pyridine-2,6-dicarbonitrile Analogues: A Comparative Study of Their Biological Prowess
An In-depth Guide for Researchers and Drug Development Professionals
The pyridine ring, a ubiquitous scaffold in numerous natural products and synthetic molecules, continues to be a focal point in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold."[2] Among the vast array of pyridine derivatives, analogues of pyridine-2,6-dicarbonitrile have emerged as particularly promising candidates for therapeutic development, exhibiting a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological activities of these analogues, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutic agents.
Anticancer Activity: A Multi-pronged Attack on Malignancy
This compound analogues have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key cellular processes essential for cancer cell proliferation and survival.
Comparative Cytotoxicity
The cytotoxic potential of various this compound analogues has been extensively evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Copper Complex of Pyridine Dicarbonitrile Derivative | MCF-7, HCT116, A549 | < 1.3 | Doxorubicin | Not specified | [5] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1-S4) | Prostate (PC3) | 0.1 - 0.85 | 5-Fluorouracil | 7.49 | [4] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1-S4) | Cervical (Hela) | 1.2 - 74.1 | 5-Fluorouracil | Not specified | [4] |
| 6-amino-1,2-dicarbonitrile (5a) | Breast (MCF-7) | 1.77 | Taxol | Not specified | [6] |
| 6-amino-1,2-dicarbonitrile (5e) | Breast (MCF-7) | 1.39 | Taxol | Not specified | [6] |
| 6-amino-2-pyridone-3,5-dicarbonitrile (5o) | Glioblastoma | Potent activity | - | - | [7] |
Expert Insight: The data clearly indicates that specific structural modifications to the this compound core can lead to highly potent anticancer agents, in some cases surpassing the efficacy of established chemotherapy drugs like doxorubicin and 5-fluorouracil.[4][5] The significant potency of the copper complex suggests that metal coordination can be a valuable strategy for enhancing anticancer activity.
Mechanism of Action: Targeting Cyclin-Dependent Kinases
A plausible mechanism for the anticancer activity of some this compound analogues is the inhibition of cyclin-dependent kinases (CDKs).[4] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Molecular docking studies have shown that these pyridine derivatives can fit into the active site of CDK2, a key enzyme in cell cycle progression, through hydrogen bonding and hydrophobic interactions.[4]
Caption: Inhibition of CDK2 by a this compound analogue, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the in vitro cytotoxicity of this compound analogues against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Rationale for Experimental Choices: The MTT assay is a widely accepted, reliable, and high-throughput method for screening the cytotoxic effects of chemical compounds. The choice of cell lines should be relevant to the type of cancer being targeted. The incubation time allows for the compound to exert its effect on cell proliferation.
Antimicrobial Activity: Combating Bacterial Pathogens
The rise of multidrug-resistant (MDR) bacteria presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[8] this compound analogues have shown promise in this area, exhibiting activity against a range of bacterial strains.[8][9]
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (K12, R2-R4) | Effective inhibition | - | - | [8] |
| Pyridine-2,6-dithiocarboxylic acid (pdtc) | Nonpseudomonads and two P. stutzeri strains | 16-32 µM | - | - | [9][10] |
| N-aminothiazolyl-1,2-dihydropyridine with EWG | B. subtilis, E. coli, P. aeruginosa, S. aureus | Better than ampicillin | Ampicillin | Not specified | [8] |
Expert Insight: The data suggests that the antimicrobial spectrum and potency of this compound analogues can be tuned by altering the substituents on the pyridine ring. The observation that some analogues are more effective than the standard antibiotic ampicillin highlights their potential as new antibacterial drugs.[8]
Mechanism of Action: Disruption of Bacterial Cell Wall and Metal Chelation
One proposed mechanism of antimicrobial action for certain pyridine dicarbonitrile analogues is the irreversible interaction with the bacterial cell wall, ultimately leading to apoptosis.[8] Another mechanism, particularly for pyridine-2,6-dithiocarboxylic acid, involves the chelation of essential metal ions.[9][10] By sequestering metals like iron, which are crucial for bacterial growth and metabolism, the compound effectively starves the bacteria.[9]
Caption: Dual antimicrobial mechanisms of this compound analogues.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogues against bacteria.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare two-fold serial dilutions of the pyridine analogues in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate and incubate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.
Rationale for Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining antimicrobial susceptibility. The use of a standardized inoculum and specific growth media ensures reproducibility.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of this compound and related structures to inhibit specific enzymes offers a more targeted approach to treating various diseases.[11]
Comparative Enzyme Inhibitory Activity
| Compound/Analogue | Target Enzyme | IC50 | Source |
| Polyfunctional Pyridine | HIV-1 Integrase | 4 µM | [12] |
| 2-Cl/Br-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridine | MAO-A | 1 µM | [13] |
| 2,6-dimethyl-1-(phenylethynyl)-1,2-dihydrobenzo[g]isoquinoline-5,10-dione | MAO-B | 0.51 - 0.63 µM | [13] |
Expert Insight: These findings demonstrate the versatility of the pyridine scaffold in designing potent and selective enzyme inhibitors. The nanomolar to low micromolar inhibitory concentrations suggest that these compounds could be promising leads for the development of drugs for viral infections and neurological disorders.
Other Notable Biological Activities
Beyond the well-documented anticancer, antimicrobial, and enzyme-inhibitory effects, this compound analogues have shown potential in other therapeutic areas:
-
Anti-prion Activity: Certain 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles can inhibit the accumulation of the scrapie prion protein (PrPSc), suggesting their potential in treating neurodegenerative diseases like Creutzfeldt-Jakob disease.[2][12]
-
Inhibition of β-amyloid Aggregation: Novel 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid, a key pathological event in Alzheimer's disease.[14]
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount for rational drug design. For this compound analogues, several key structural features have been identified that influence their efficacy:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyridine ring significantly impacts biological activity. Aromatic and heteroaromatic groups are often favored.
-
Amino group at the 2-position: The presence of an amino group at the 2-position is a common feature in many biologically active pyridine dicarbonitrile derivatives.
-
Thioether linkage at the 6-position: A thioether linkage at the 6-position is frequently associated with potent biological activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on substituents can enhance antimicrobial activity.[8]
Caption: Key structural features influencing the biological activity of this compound analogues.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense therapeutic potential of this compound analogues. Their diverse biological activities, coupled with the synthetic accessibility of the pyridine scaffold, make them an attractive platform for the development of novel drugs. Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of disease to validate their therapeutic efficacy and safety.
-
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action to facilitate rational drug design and identify potential biomarkers of response.
By leveraging the insights provided in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately addressing unmet medical needs across a spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Pyridine-2,6-dicarbonitrile Complexes with First-Row Transition Metals
This guide provides a comparative analysis of the X-ray crystallographic data for complexes formed between Pyridine-2,6-dicarbonitrile (pydcn) and first-row transition metals. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances imparted by different metal centers, offering insights into the coordination chemistry of this versatile ligand.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic dinitrile that serves as a compelling tridentate N-donor ligand in coordination chemistry.[1][2][3] Its rigid, planar geometry and the presence of three nitrogen donor atoms—one from the pyridine ring and two from the nitrile groups—allow it to form stable pincer-type complexes with a variety of metal ions.[2] Understanding the precise three-dimensional arrangement of these complexes is paramount, as their structure dictates their chemical reactivity, physical properties, and potential applications in catalysis, materials science, and medicinal chemistry.
X-ray crystallography stands as the definitive method for elucidating these solid-state structures. The Cambridge Structural Database (CSD), established in 1965, is the world's primary repository for small-molecule organic and metal-organic crystal structures and serves as an essential resource for this type of comparative analysis.[4][5][6] This guide synthesizes data from the CSD and peer-reviewed literature to compare and contrast the crystallographic features of pydcn complexes with a series of first-row transition metals (e.g., Cobalt, Nickel, and Copper), highlighting key structural trends and their underlying electronic rationale.
Experimental Workflow: From Synthesis to Structure Solution
The journey from starting materials to a refined crystal structure is a multi-step process requiring careful execution and precise control over experimental variables. The causality behind each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis and Crystallization Protocol
The following is a generalized, self-validating protocol for the synthesis and crystallization of transition metal complexes with this compound. The choice of solvent and counter-ion is crucial; solvents should be selected based on the solubility of both the ligand and the metal salt, while weakly coordinating counter-ions (e.g., ClO₄⁻, PF₆⁻) are often preferred to prevent interference with ligand binding.
Step-by-Step Methodology:
-
Ligand and Salt Preparation: Accurately weigh equimolar amounts of this compound and the desired transition metal salt (e.g., CoCl₂, Ni(ClO₄)₂, Cu(NO₃)₂).
-
Dissolution: Dissolve the pydcn ligand in a minimal amount of a suitable organic solvent (e.g., acetonitrile, methanol). Separately, dissolve the metal salt in the same solvent. Rationale: Separate dissolution ensures homogeneity before the complexation reaction begins, preventing localized precipitation.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature. A color change is often indicative of complex formation. Rationale: Slow addition allows for controlled formation of the desired complex, minimizing the formation of polymeric or undesired side products.
-
Reaction Time: Stir the mixture for a period of 2-4 hours to ensure the reaction goes to completion.
-
Crystallization: The method of crystallization is paramount for obtaining diffraction-quality crystals.
-
Slow Evaporation: Cover the reaction vessel with parafilm, pierce a few small holes, and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.
-
Vapor Diffusion: Place the reaction solution in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether, pentane). The vapor of the anti-solvent will slowly diffuse into the reaction solution, reducing the solubility of the complex and inducing crystallization. Rationale: Both methods promote slow, ordered crystal growth, which is essential for forming a well-defined crystal lattice.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully isolate them by filtration, wash gently with a small amount of cold solvent, and air-dry.
X-ray Data Collection and Structure Refinement
High-quality crystals are mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7] The data collection process involves rotating the crystal while it is irradiated with X-rays and recording the diffraction pattern. The resulting data is then processed to solve and refine the crystal structure using specialized software packages.[7]
Experimental Workflow Diagram:
References
- 1. 2,6-Pyridinedicarbonitrile | 2893-33-6 [chemicalbook.com]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 6. Cambridge Structural Database | re3data.org [re3data.org]
- 7. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyridine-2,6-dicarbonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Pyridine-2,6-dicarbonitrile, a key building block in the synthesis of pharmaceuticals and functional materials, is no exception.[1][2] Impurities can lead to undesirable side reactions, lower yields, and compromised biological activity or material properties. This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of synthesized this compound, ensuring the integrity of your research and development endeavors.
The Criticality of Purity in this compound Synthesis
This compound is a versatile heterocyclic dinitrile used in the synthesis of a variety of compounds, including bis-tetrazoles and tridentate ligands.[1] Its reactivity stems from the two nitrile groups and the pyridine ring, making it susceptible to various transformations.[2] However, the very reactivity that makes it a valuable precursor also presents challenges in its synthesis and purification. Common synthetic routes can introduce impurities such as starting materials, by-products, and residual solvents. Therefore, a multi-faceted analytical approach is essential to confirm the purity of the final product.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods, along with classical techniques, provides a comprehensive purity profile. No single method is sufficient on its own; instead, orthogonal techniques should be employed to build confidence in the purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[3] For a non-volatile organic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective method.[3][4]
Principle of Operation: The synthesized compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Compounds with higher polarity will elute faster, while less polar compounds will be retained longer.
Why it's Authoritative: HPLC provides a quantitative measure of purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3] This method is widely accepted in the pharmaceutical industry for purity analysis.[5]
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: HPLC system equipped with a UV-Vis detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio may need optimization. For example, a gradient elution starting with a higher percentage of water and gradually increasing the acetonitrile concentration can be effective.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.[3]
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a stock solution.[3] Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Data Analysis: The purity is calculated as: Purity (%) = (Area of the main peak / Total area of all peaks) x 100[3]
Diagram: HPLC Purity Validation Workflow
References
- 1. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving Pyridine-2,6-dicarbonitrile and Related Aromatic Dinitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,6-dicarbonitrile, a heterocyclic dinitrile, is a versatile building block in medicinal chemistry and materials science. Its rigid structure and the presence of two electron-withdrawing nitrile groups, flanking a basic pyridine nitrogen, impart unique reactivity that is of significant interest in the synthesis of complex molecular architectures. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, predicting product formation, and designing novel compounds with desired properties.
This guide provides an in-depth comparative analysis of the kinetic behavior of this compound and its analogs in key chemical transformations. We will delve into the mechanistic underpinnings of their reactivity, present and compare available kinetic data with suitable alternatives, and provide detailed experimental protocols for researchers wishing to conduct their own kinetic studies. This analysis will focus primarily on nucleophilic aromatic substitution (SNAr), a fundamental reaction class for this family of compounds. As direct kinetic data for this compound is not extensively available in peer-reviewed literature, we will utilize a close structural and electronic analog, the 2-cyano-N-methylpyridinium ion, for quantitative comparison, supplemented with a qualitative analysis of less reactive dicyanobenzene isomers.
Theoretical Framework: The Reactivity of Aromatic Dinitriles
The reactivity of this compound is governed by the powerful electron-withdrawing nature of its two nitrile (-C≡N) groups and the inherent electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an inductive electron-withdrawing effect, which deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen.
In this compound, the two nitrile groups at the 2- and 6-positions further enhance this activation towards nucleophilic attack. These groups are strongly electron-withdrawing through both induction and resonance, significantly lowering the electron density of the aromatic ring and making it highly electrophilic.
The SNAr Mechanism
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for activated aromatic systems like this compound. This reaction typically proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The formation of this intermediate is often the rate-determining step of the reaction.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of a leaving group from the same carbon atom that was attacked by the nucleophile.
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. For pyridine derivatives, attack at the 2- and 4-positions is favored because the negative charge in one of the resonance structures of the intermediate can be localized on the electronegative nitrogen atom, providing significant stabilization.[1]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
To provide a quantitative comparison, we will examine the reaction of activated cyanopyridines with secondary amines, a well-studied SNAr reaction. We will use kinetic data for the reaction of 2-cyano-N-methylpyridinium ion with piperidine as a model system that closely mimics the electronic environment of a protonated or activated this compound.
Primary Comparison: 2-Cyano-N-methylpyridinium Ion vs. Other Leaving Groups
A study on the reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol provides valuable kinetic data.[2][3] In these reactions, the cyano group acts as a leaving group, a scenario that highlights its electronic influence on the reaction rate. The reaction is first-order in the pyridinium substrate and second-order in piperidine, suggesting a mechanism where a second piperidine molecule assists in the rate-determining deprotonation of the addition intermediate.[2][3]
| Substrate (2-substituted N-methylpyridinium ion) | k (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Cyano | 8.30 x 10⁻⁴ | 20.9 | -2.9 |
| 2-Fluoro | 2.80 x 10⁻⁵ | 22.4 | -18.7 |
| 2-Chloro | 2.10 x 10⁻⁵ | 22.4 | -20.6 |
| 2-Bromo | 2.67 x 10⁻⁵ | 20.9 | -4.8 |
| 2-Iodo | 2.62 x 10⁻⁵ | 15.7 | -22.2 |
Data sourced from a study on nucleophilic aromatic substitution reactions of pyridinium ions.[2]
Analysis of Kinetic Data:
The data clearly shows that the 2-cyano substituted pyridinium ion is significantly more reactive than its halo-substituted counterparts, with a rate constant approximately 30 times greater than that of the 2-fluoro derivative.[2] This enhanced reactivity is attributed to the strong electron-withdrawing nature of the cyano group, which plays a crucial role in the deprotonation step of the reaction mechanism.[2][3] The activation parameters (enthalpy ΔH‡ and entropy ΔS‡) provide further insight into the transition state of the reaction.
Qualitative Comparison with Dicyanobenzenes
As direct substitutes for this compound, dicyanobenzenes (phthalonitrile, isophthalonitrile, and terephthalonitrile) offer a useful comparison. However, their reactivity in SNAr reactions is considerably lower.
-
Phthalonitrile (1,2-dicyanobenzene): The two adjacent nitrile groups activate the ring, but the lack of a pyridinium-like nitrogen means the overall electrophilicity is lower.
-
Isophthalonitrile (1,3-dicyanobenzene) & Terephthalonitrile (1,4-dicyanobenzene): These isomers are generally much less reactive towards nucleophilic aromatic substitution because the activating effect of the two nitrile groups does not effectively stabilize the Meisenheimer complex at any given carbon atom.
The significantly lower reactivity of dicyanobenzenes compared to activated cyanopyridines makes direct kinetic comparisons under identical conditions challenging. Reactions with dicyanobenzenes often require much harsher conditions (higher temperatures, stronger nucleophiles, or the presence of a potent electron-withdrawing group like a nitro group) to proceed at a measurable rate.
Experimental Protocols for Kinetic Analysis
For researchers aiming to conduct their own kinetic studies on these systems, a well-designed experimental protocol is crucial. UV-Vis spectrophotometry is a common and effective technique for monitoring the progress of SNAr reactions, particularly when the product has a different absorption spectrum from the reactants.
Protocol: Kinetic Analysis of an SNAr Reaction by UV-Vis Spectrophotometry
Objective: To determine the rate constant for the reaction of an activated aromatic dinitrile with a nucleophile.
Materials:
-
Activated aromatic dinitrile (e.g., 2-cyano-N-methylpyridinium iodide)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile or methanol)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the activated aromatic dinitrile in the chosen solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.). The nucleophile should be in large excess to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the starting material and the expected product separately to identify a suitable wavelength for monitoring the reaction. This should ideally be a wavelength where the product absorbs strongly, and the starting material absorbs weakly or not at all.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined analytical wavelength and equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the aromatic dinitrile stock solution into a cuvette containing the solvent and place it in the spectrophotometer to record the initial absorbance (A₀).
-
Initiate the reaction by injecting a small, known volume of the nucleophile stock solution into the cuvette. Mix rapidly and start data acquisition immediately.
-
Record the absorbance (Aₜ) at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable value, A∞).
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the observed rate constant (kₒₑₛ) can be determined by plotting ln(A∞ - Aₜ) versus time. The slope of this plot will be -kₒₑₛ.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k₂) can be determined by plotting kₒₑₛ versus the concentration of the nucleophile. The slope of this line will be k₂.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent: To prevent side reactions with water.
-
Pseudo-first-order Conditions: Using a large excess of the nucleophile simplifies the rate law, making the data analysis more straightforward.
-
Temperature Control: Reaction rates are highly sensitive to temperature; precise control is essential for reproducible results.
Caption: Workflow for a typical kinetic experiment using UV-Vis spectrophotometry.
Conclusion
While direct and extensive kinetic data for this compound remains a gap in the current literature, a detailed analysis of its close analog, the 2-cyano-N-methylpyridinium ion, provides significant insights into its reactivity. The presence of the pyridine nitrogen and two activating nitrile groups renders this class of compounds highly susceptible to nucleophilic aromatic substitution, with reaction rates that can be orders of magnitude higher than those of their dicyanobenzene counterparts. The provided experimental framework offers a robust starting point for researchers to quantify the kinetics of reactions involving this compound and its derivatives, paving the way for a more profound understanding and application of this versatile chemical scaffold. Further kinetic investigations into its reactions with a broader range of nucleophiles and under various conditions are warranted to fully unlock its synthetic potential.
References
A Comparative Guide to the Electrochemical Characterization of Pyridine-2,6-dicarbonitrile Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Electronic Profile of Pyridine-2,6-dicarbonitrile
This compound, also known as 2,6-dicyanopyridine, is a compelling ligand in coordination chemistry due to its distinct electronic and structural features. The presence of two strongly electron-withdrawing nitrile groups at the 2 and 6 positions of the pyridine ring significantly modulates the electron density at the metal center upon coordination. This electronic perturbation has profound effects on the redox potentials of both the metal ion and the ligand itself, making the electrochemical characterization of its metal complexes a critical area of study for applications in catalysis, materials science, and drug development. Understanding these electrochemical properties is paramount for designing novel complexes with tailored reactivity and stability.
This guide will compare and contrast the electrochemical behavior of iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) complexes of this compound, providing a framework for researchers to understand and predict the redox properties of this fascinating class of compounds. While direct comparative studies on a complete series of first-row transition metal complexes with pdcn are not extensively documented in a single source, this guide synthesizes available data on related pyridine-based systems to provide a coherent and insightful overview.
Comparative Electrochemical Behavior of First-Row Transition Metal Complexes
The electrochemical behavior of metal complexes is a window into their electronic structure and potential reactivity. Cyclic voltammetry (CV) is a powerful technique to probe the redox events of these complexes, revealing the potentials at which the metal center and/or the ligand can be oxidized or reduced.
Iron Complexes: The Influence of Redox-Active Ligands
Iron complexes with pyridine-based ligands, particularly those with diimine functionalities structurally related to dicarbonitrile, exhibit rich redox chemistry. Pseudo-octahedral iron(II) complexes supported by tridentate N,N,N-binding diiminepyridine (DIP) ligands, for instance, display multiple reversible ligand-based reductions.[1] The substitution on the aryl groups at the imine positions can be used to tune these redox potentials.[1] For this compound iron complexes, the strong π-accepting nature of the nitrile groups is expected to stabilize lower oxidation states of iron and shift the Fe(II)/Fe(III) redox couple to more positive potentials compared to analogous complexes with less electron-withdrawing ligands. Furthermore, the pdcn ligand itself is anticipated to undergo reversible reduction at accessible potentials.
Cobalt and Nickel Complexes: A Look at Polypyridyl Analogues
Studies on cobalt and nickel complexes with polypyridyl ligands such as terpyridine and bipyridine provide a valuable reference for predicting the behavior of their pdcn counterparts. Cobalt(II) complexes with these ligands typically exhibit two distinct redox couples: a Co(III)/Co(II) oxidation and a Co(II)/Co(I) reduction.[2] Similarly, nickel(II) complexes show a Ni(II)/Ni(I) reduction, often followed by further ligand-based reductions.[3]
For pdcn complexes of cobalt and nickel, the electron-withdrawing nitrile groups are expected to anodically shift the metal-centered redox couples. This means that the Co(II)/Co(I) and Ni(II)/Ni(I) reductions would occur at less negative potentials compared to their bipyridine or terpyridine analogues. This can be advantageous in catalytic applications where a specific redox potential is required to drive a reaction.
Copper Complexes: Modulating the Cu(II)/Cu(I) Couple
The electrochemistry of copper complexes is dominated by the Cu(II)/Cu(I) redox couple. The geometry of the complex plays a crucial role in determining the potential of this couple, with tetrahedral or pseudo-tetrahedral geometries generally favoring the Cu(I) state. In the context of pyridine-based ligands, the electronic properties of the ligand are also a key determinant. For instance, in copper(II) complexes with pyridine-alkoxide ligands, the nature of the substituent on the pyridine ring influences the Cu(II)/Cu(III) oxidation potential.[4]
With the this compound ligand, the strong sigma-donating pyridine nitrogen and the pi-accepting nitrile groups create a unique electronic environment. It is anticipated that the electron-withdrawing nature of the dicyano substituents will make the reduction of Cu(II) to Cu(I) more favorable, resulting in a more positive redox potential for the Cu(II)/Cu(I) couple compared to complexes with simple pyridine or alkyl-substituted pyridine ligands.
Experimental Protocols: A Guide to Electrochemical Characterization
The following provides a generalized, step-by-step methodology for the electrochemical characterization of this compound metal complexes using cyclic voltammetry.
Materials and Instrumentation
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte: 0.1 M solution of a non-coordinating salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Analyte: 1-2 mM solution of the metal complex.
-
Potentiostat: A standard electrochemical workstation.
Experimental Procedure
-
Preparation:
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Prepare the electrolyte solution and the analyte solution in the chosen solvent.
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
-
-
Deaeration:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range where the redox events of interest are expected. A wide initial scan range (e.g., from +1.5 V to -2.0 V vs. SCE) is often used to identify all accessible redox processes.
-
Select an appropriate scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and diffusion-controlled nature of the redox processes.
-
-
Data Analysis:
-
Determine the half-wave potential (E½) for reversible or quasi-reversible processes, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
Measure the peak-to-peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the relationship between the peak current (ip) and the square root of the scan rate (ν½). A linear relationship indicates a diffusion-controlled process.
-
Data Presentation: A Comparative Overview
While a comprehensive experimental dataset for the complete series of Fe, Co, Ni, and Cu complexes with this compound is not available in a single source, the following table provides a representative comparison based on data from related first-row transition metal complexes with polypyridyl ligands. This serves as a predictive framework for the anticipated redox behavior of the target pdcn complexes.
| Metal Complex (Representative Analogue) | Redox Couple | E½ (V vs. reference) | Comments | Reference |
| --INVALID-LINK--2 | Fe(III)/Fe(II) | (Not specified) | Multiple ligand-based reductions observed. | [1] |
| --INVALID-LINK--2 | Co(III)/Co(II) | +0.26 | Reversible one-electron oxidation. | [2] |
| Co(II)/Co(I) | -1.13 | Reversible one-electron reduction. | [2] | |
| --INVALID-LINK--2 | Ni(II)/Ni(I) | -1.25 | Reversible one-electron reduction. | [5] |
| [Cu(L)Cl]Cl (L = pyridine-based macrocycle) | Cu(II)/Cu(I) | -0.33 | One-step reduction. | [6] |
Note: The potentials are highly dependent on the solvent, electrolyte, and reference electrode used. Direct comparison requires consistent experimental conditions.
Visualization of Electrochemical Processes
The following diagrams illustrate the fundamental concepts of cyclic voltammetry and the expected redox behavior of a generic this compound metal complex.
Caption: A generalized workflow for a cyclic voltammetry experiment.
Caption: Plausible redox pathways for a metal-pdcn complex.
Conclusion and Future Outlook
The electrochemical characterization of this compound metal complexes is a crucial step in harnessing their potential in various scientific domains. The strong electron-withdrawing nature of the dinitrile ligand is predicted to significantly influence the redox properties of the coordinated metal ions, generally leading to more positive reduction potentials. This guide provides a foundational understanding and a comparative framework based on related pyridine-containing complexes.
Future research should focus on the systematic synthesis and electrochemical analysis of a complete series of first-row transition metal complexes with this compound under standardized conditions. This will enable a direct and quantitative comparison of their redox properties, paving the way for the rational design of novel catalysts and functional materials with precisely tuned electronic characteristics.
References
- 1. Zn-Templated synthesis of substituted (2,6-diimine)pyridine proligands and evaluation of their iron complexes as anolytes for flow battery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoleptic Nickel(II) Complexes of Redox-Tunable Pincer-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Structural, magnetic, and redox diversity of first-row transition metal complexes of a pyridine-based macrocycle: well-marked trends supported by theoretical DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical vs. Experimental Bond Lengths in Pyridine-2,6-dicarbonitrile
For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. The spatial arrangement of atoms, defined by bond lengths and angles, dictates a molecule's physicochemical properties, reactivity, and biological activity. Pyridine-2,6-dicarbonitrile, a key heterocyclic building block, is no exception. Its structural parameters are crucial for designing novel ligands, catalysts, and pharmaceutical agents.
This guide provides an in-depth comparison of the theoretical and experimentally-derived bond lengths within this compound. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of writing, we can draw upon a wealth of experimental data for analogous structural motifs to validate and contextualize high-level theoretical calculations. This comparative approach offers valuable insights into the reliability of computational models and a deeper understanding of the electronic structure of this important molecule.
Theoretical Bond Lengths of this compound
Computational chemistry provides a powerful avenue for predicting molecular structures. Density Functional Theory (DFT) has emerged as a robust method for obtaining accurate geometries. The theoretical bond lengths for this compound, calculated using the B3LYP functional with a 6-311++G(d,p) basis set, are presented below[1]. This level of theory is widely recognized for its ability to provide reliable geometric parameters for organic molecules.
| Bond | Atom 1 | Atom 2 | Theoretical Bond Length (Å)[1] |
| C-C (ring) | C2 | C3 | 1.400 |
| C-C (ring) | C3 | C4 | 1.392 |
| C-C (ring) | C4 | C5 | 1.392 |
| C-C (ring) | C5 | C6 | 1.400 |
| C-N (ring) | N1 | C2 | 1.336 |
| C-N (ring) | N1 | C6 | 1.336 |
| C-C (substituent) | C2 | C7 | 1.441 |
| C-C (substituent) | C6 | C8 | 1.441 |
| C≡N (nitrile) | C7 | N9 | 1.153 |
| C≡N (nitrile) | C8 | N10 | 1.153 |
Atom numbering corresponds to the standard IUPAC nomenclature for the pyridine ring, with N as position 1.
Established Experimental Bond Lengths for Comparative Analysis
To assess the accuracy of these theoretical predictions, we will compare them against established experimental bond lengths for similar chemical environments, primarily derived from X-ray crystallography and gas-phase electron diffraction studies.
| Bond Type | Typical Experimental Range (Å) |
| Aromatic C-C in Pyridine Rings | 1.390 - 1.400 |
| Aromatic C-N in Pyridine Rings | 1.335 - 1.340 |
| C(sp²)-C(sp) (e.g., Ar-CN) | 1.430 - 1.450 |
| C≡N in Nitriles | 1.140 - 1.160 |
Discussion: A Harmony Between Theory and Experiment
A comparative analysis reveals a strong concordance between the theoretically calculated bond lengths for this compound and the established experimental values for its constituent structural motifs.
-
Pyridine Ring Geometry: The calculated C-C bond lengths within the pyridine ring (1.392 Å and 1.400 Å) fall squarely within the typical experimental range for aromatic C-C bonds in pyridine derivatives (1.390 - 1.400 Å). Similarly, the theoretical C-N bond length of 1.336 Å is in excellent agreement with the experimental range of 1.335 - 1.340 Å. This indicates that the DFT calculations accurately model the aromaticity and electron distribution within the heterocyclic core.
-
Substituent Linkages: The bond connecting the pyridine ring to the nitrile carbon (C-C substituent) is calculated to be 1.441 Å. This value aligns well with the expected experimental range for a single bond between an sp²-hybridized aromatic carbon and an sp-hybridized nitrile carbon (1.430 - 1.450 Å). This bond is shorter than a typical C(sp²)-C(sp³) bond due to the increased s-character of the sp-hybridized carbon, a feature accurately captured by the theoretical model.
-
Nitrile Group: The calculated C≡N triple bond length of 1.153 Å is well within the experimentally observed range for nitriles (1.140 - 1.160 Å). This demonstrates the model's ability to correctly describe the strong, triple-bonded nature of the cyano functional group.
The close agreement between the theoretical predictions and experimental benchmarks for analogous systems instills a high degree of confidence in the computed geometry of this compound. This validated structure can serve as a reliable foundation for further computational studies, such as molecular docking, reaction mechanism elucidation, and the prediction of spectroscopic properties.
Methodologies: A Glimpse into the "How"
Theoretical Approach: Density Functional Theory (DFT)
The theoretical bond lengths presented were derived from a computational chemistry approach. The causality behind this choice lies in its balance of accuracy and computational cost, making it a workhorse for chemists and material scientists.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting geometries of organic molecules. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including polarization functions (d,p) and diffuse functions (++).
-
Geometry Optimization: The initial structure is subjected to an energy minimization algorithm within the DFT framework. The forces on each atom are calculated, and the atomic positions are iteratively adjusted until a stationary point on the potential energy surface is reached, corresponding to the most stable molecular geometry.
-
Data Extraction: From the optimized geometry, the distances between bonded atoms (bond lengths) are calculated and reported.
Experimental Approach: Single-Crystal X-ray Diffraction
The gold standard for determining the precise three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyridine-2,6-dicarbonitrile
This guide provides essential safety and logistical information for the proper disposal of Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6). As a compound frequently utilized in the synthesis of novel materials and pharmaceutical intermediates, its handling and disposal demand a rigorous, safety-first approach. This document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile & Risk Assessment: The Rationale for Stringent Disposal
This compound is a hazardous substance, and understanding its toxicological profile is fundamental to appreciating the necessity of the disposal protocols outlined herein. The compound presents multiple routes of exposure and associated health risks. It is classified as acutely toxic and an irritant[1][2]. Waste containing this compound is considered hazardous and must be managed according to stringent state and federal regulations[3].
The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Phrase) |
| Acute Toxicity | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed[1][2][4]. |
| Acute Toxicity | GHS07: Exclamation Mark | Warning | H312: Harmful in contact with skin[1][2][4]. |
| Acute Toxicity | GHS07: Exclamation Mark | Warning | H332: Harmful if inhaled[1][2][4]. |
| Skin Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation[1][2][4]. |
| Eye Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation[1][2][4]. |
| Specific Target Organ Toxicity | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation[4]. |
The causality is clear: the compound's ability to inflict harm through ingestion, skin contact, and inhalation dictates that waste streams must be meticulously controlled to prevent accidental exposure and environmental release. The ultimate disposal directive is unambiguous: P501 - Dispose of contents/container to an approved waste disposal plant .
Pre-Disposal Protocol: Waste Handling & Segregation
Proper disposal begins at the point of waste generation. Adherence to the following step-by-step protocol is mandatory to ensure a self-validating system of safety and compliance.
Step 2.1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must be equipped with appropriate PPE. This is a non-negotiable first line of defense.
-
Gloves: Chemical-resistant nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: When handling the solid powder outside of a fume hood, a dust mask (e.g., N95 type) is necessary to prevent inhalation[5].
Step 2.2: Waste Characterization & Segregation
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes residual compound, contaminated filter paper, weighing boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Solutions containing this compound.
-
Segregation: This hazardous waste stream must be kept separate from all other non-hazardous laboratory waste to prevent cross-contamination and ensure proper final disposal[6]. Do not mix with incompatible chemicals.
Step 2.3: Containerization & Labeling
Proper containment is critical for safe storage and transport.
-
Container: Use only designated, sealable, and chemically compatible hazardous waste containers. If possible, leave the chemical in its original container. The container must be kept tightly closed when not in use.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and quantity should also be noted.
Step 2.4: Temporary Storage
Generated waste must be stored safely pending collection by a licensed disposal service.
-
Location: Store containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Security: The storage location should be locked or otherwise secured to prevent unauthorized access.
The Disposal Pathway: From Laboratory to Destruction
The disposal of this compound waste is not a process that can be completed in-house. It requires a certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The workflow below illustrates the required decision-making and logistical process.
Caption: Workflow for compliant hazardous waste disposal.
Ultimate Disposal Method: High-Temperature Incineration
The standard and most effective method for the final disposal of pyridine-based compounds is high-temperature incineration[3].
-
Mechanism: Incineration at temperatures ranging from 820°C to 1,600°C in a specialized facility (e.g., rotary kiln) ensures the complete thermal decomposition of the molecule[3].
-
Byproducts: The combustion process breaks down the organic structure into simpler, less harmful components, primarily nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[7][8].
-
Environmental Controls: Licensed incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize and capture harmful byproducts before they are released into the atmosphere, ensuring environmental protection.
Emergency Procedures: Spill & Exposure Management
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For dry spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
First Aid & Exposure Response
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.
References
- 1. 2,6-Pyridinedicarbonitrile MSDS CasNo.2893-33-6 [m.lookchem.com]
- 2. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. 2,6-吡啶二甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridine-2,6-dicarbonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling Pyridine-2,6-dicarbonitrile (CAS No. 2893-33-6). Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific protective measures are critical.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a heterocyclic dinitrile compound that presents multiple routes of potential exposure, each with significant health implications. A thorough understanding of its hazard profile is the logical foundation for all safety protocols. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Category 4): This is the core danger. The substance is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2][3] Exposure can lead to systemic toxic effects.
-
Skin Irritation (Category 2): Direct contact with the solid or its dust can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): The compound is a significant eye irritant, with the potential for serious damage if dust or particles enter the eyes.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory irritation.[2][3][4]
This hazard profile dictates that all potential routes of entry—dermal, ocular, and respiratory—must be rigorously protected.
Hazard Summary Table
| Hazard Classification | GHS Category | Description | Primary PPE Control |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][4] | Gloves, Lab Coat, Hygiene Practices |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][4] | Chemically Resistant Gloves, Lab Coat |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][4] | Respirator, Fume Hood |
| Skin Irritation | Category 2 | Causes skin irritation.[1][4] | Chemically Resistant Gloves |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation.[1][4] | Chemical Splash Goggles / Face Shield |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[2][4] | Respirator, Fume Hood |
Core Protective Equipment: A Multi-Layered Defense
Based on the identified risks, a specific suite of PPE is mandatory. The principle here is defense-in-depth; no single piece of equipment is sufficient on its own.
Hand Protection: The First Line of Contact
Given the compound's dermal toxicity and irritant properties, glove selection is critical.
-
Causality: Direct skin contact is a primary exposure route.[2] Chemically resistant gloves form an impermeable barrier, preventing absorption and irritation.
-
Protocol Standard: Nitrile gloves are a robust and versatile choice for handling solid chemicals and protecting against a wide array of hazards.[5][6][7] They offer excellent resistance to punctures and many chemicals, making them suitable for laboratory environments.[8][9]
-
Field Insight: While nitrile is a strong general-purpose choice, it is imperative to always consult the glove manufacturer's specific compatibility chart for this compound or similar nitrile compounds. For prolonged handling or in situations with potential for immersion, consider heavier-duty gloves such as butyl rubber. Double-gloving is a recommended best practice to provide an additional layer of protection and facilitate safe doffing.
Eye and Face Protection: Shielding Against Irritants
The risk of serious eye irritation from airborne dust necessitates stringent eye protection.[1][2]
-
Causality: this compound is a solid that can easily become airborne as a fine dust during weighing or transfer. These particles can cause severe irritation and potential damage upon contact with the eyes.
-
Protocol Standard: ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes and are inadequate for this application.
-
Field Insight: When handling larger quantities (>10g) or when there is a significant risk of dust generation, a full-face shield should be worn over chemical splash goggles. This provides an additional layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation
The compound's toxicity upon inhalation and its potential to cause respiratory irritation make respiratory protection a non-negotiable requirement when engineering controls are insufficient.[2][4]
-
Causality: Weighing and transferring the powdered solid can generate fine dust that can be easily inhaled, leading to both systemic toxicity and respiratory tract irritation.
-
Protocol Standard: All handling of this compound powder should ideally be performed within a certified chemical fume hood to contain dust at the source. If a fume hood is not available or the procedure has a high potential for dust release, a NIOSH-approved respirator is required.
-
Field Insight: A disposable N95 dust mask is the minimum required respiratory protection for handling small quantities of this solid outside of a fume hood.[4] For larger-scale work or in the event of a spill, a half-mask or full-face respirator with P100 (particulate) cartridges would be necessary. All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
Body Protection: Minimizing Contamination
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Causality: Spills and ambient dust can settle on clothing, creating a prolonged exposure risk.
-
Protocol Standard: A fully buttoned, long-sleeved laboratory coat must be worn at all times.
-
Field Insight: Consider using disposable sleeve covers for added protection during tasks with a high risk of contamination. Ensure the lab coat is made of a low-linting material to minimize static and dust adhesion. Contaminated lab coats should be professionally laundered and not taken home.
Operational Plans: Step-by-Step Protocols
Procedural discipline is as crucial as the equipment itself. The following protocols for donning and doffing PPE are designed to be a self-validating system against contamination.
Experimental Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for handling this compound.
Protocol 1: Donning PPE (Putting On)
This sequence minimizes the contamination of "clean" PPE items.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If working outside a fume hood, don your N95 respirator. Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second pair of gloves over the first.
Protocol 2: Doffing PPE (Taking Off)
This sequence is critical for preventing self-contamination and is performed in reverse order of donning, from most to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin. Grasp the outside of one glove's cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.[10]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap from behind your head. Avoid touching the front surface. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and folding it so the contaminated exterior is contained inward. Place it in the designated receptacle for contaminated laundry.
-
Respirator (if used): Remove the respirator by pulling the straps from behind your head. Do not touch the front of the mask. Dispose of it immediately.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[11]
Disposal and Decontamination Plan
-
Contaminated PPE: All disposable PPE (gloves, respirators) must be discarded into a designated hazardous waste container.[12]
-
Spills: In case of a spill, contain the solid with an inert absorbent material like sand or vermiculite.[10] Do not use water. Sweep the material into a labeled, sealed container for hazardous waste disposal.[11] Evacuate the area and consult your institution's safety officer for large spills.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (consult your facility's waste management plan) and disposed of as hazardous waste. Never discard into regular trash.[10]
By adhering to these scientifically-grounded protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- 1. This compound | C7H3N3 | CID 76164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Pyridinedicarbonitrile MSDS CasNo.2893-33-6 [m.lookchem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. 2,6-ピリジンジカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. business.medtecs.com [business.medtecs.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


